7-Nitrobenzo[d]oxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H4N2O3 |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
7-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)6-3-1-2-5-7(6)12-4-8-5/h1-4H |
InChI Key |
PYKCPDONDNZQBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Photophysical Properties of 7-Nitrobenzo[d]oxazole Fluorophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-nitrobenzo[d]oxazole (NBD) fluorophore is a small, environmentally sensitive fluorescent probe widely utilized in biochemical, biophysical, and cellular biology research.[1][2] Its compact size and favorable photophysical properties make it an excellent tool for labeling and tracking biomolecules such as lipids, peptides, and proteins, as well as for developing fluorescent probes for sensing various analytes.[2][3] A key characteristic of NBD is its solvatochromism; it exhibits weak fluorescence in aqueous environments and becomes brightly fluorescent in hydrophobic media.[1][4] This sensitivity to the polarity of its microenvironment, coupled with a large change in dipole moment upon excitation, allows it to report on the local environment of the molecules to which it is attached.[1] This guide provides a comprehensive overview of the core photophysical properties of the NBD fluorophore, detailed experimental protocols for their characterization, and visualizations of its application in biological signaling and experimental workflows.
Core Photophysical Properties
The photophysical properties of the NBD fluorophore are highly dependent on its local environment, particularly the polarity of the solvent. This section summarizes key quantitative data for NBD and its derivatives in various solvents.
Spectral Properties
The absorption and emission spectra of NBD derivatives are characterized by broad bands in the visible region. The position of these bands is sensitive to the solvent polarity, generally showing a blue shift in less polar environments.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Reference |
| NBD-serotonin analog I | PBS (pH 7.4) | 468 | 540 | 72 | [1] |
| NBD-serotonin analog I | Dioxane | 465 | 530 | 65 | [1] |
| NBD-serotonin analog I | Acetonitrile | 460 | 525 | 65 | [1] |
| NBD-serotonin analog I | Ethyl Acetate | 462 | 520 | 58 | [1] |
| NBD-serotonin analog I | Tetrahydrofuran | 460 | 515 | 55 | [1] |
| Probe M1 | PBS (pH 7.4) | 475 | 540 | 65 | [5][6] |
| Probe M2 | PBS (pH 7.4) | 480 | 550 | 70 | [5][6] |
| Probe M3 | PBS (pH 7.4) | 470 | 535 | 65 | [5][6] |
| 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole | Ethanol | 460.5 | 535 | 74.5 | |
| HINBD | Water | 479 | 545 | 66 | [7] |
| NBD-derivatives (general) | Acetonitrile | ~460-480 | ~530-550 | ~70-90 | [8] |
| NBD-thioether derivatives | Various | ~390-420 | ~530 | ~110-140 | [9][10] |
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (ΦF) and lifetime (τ) of NBD are also highly sensitive to the environment. Generally, both parameters increase in less polar solvents, contributing to the bright fluorescence observed in hydrophobic environments.
| Compound | Solvent | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Reference |
| NBD-serotonin analog I | PBS (pH 7.4) | 0.02 | 0.8 | [1] |
| NBD-serotonin analog I | Dioxane | 0.25 | 4.5 | [1] |
| NBD-serotonin analog I | Acetonitrile | 0.35 | 6.2 | [1] |
| NBD-serotonin analog I | Ethyl Acetate | 0.45 | 7.5 | [1] |
| NBD-serotonin analog I | Tetrahydrofuran | 0.55 | 8.8 | [1] |
| ASM-5-10 | Ethanol | - | - | [11][12] |
| ASM-5-10 | Ethyl Acetate | Max | - | [11][12] |
| ASM-5-10 | Heptane | Min | - | [11][12] |
| ASM-5-10 | Water | Min | - | [11][12] |
| ASM-5-67 | Ethanol | - | - | [11][12] |
| ASM-5-67 | Ethyl Acetate | Max | - | [11][12] |
| ASM-5-67 | Heptane | Min | - | [11][12] |
| ASM-5-67 | Water | Min | - | [11][12] |
| 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole | Ethanol | 0.36 | - | |
| NBD-thioether derivatives | Methanol | 0.0050 | - | [9][10] |
| NBD-thioether derivatives | Ethanol | 0.0079 | - | [9][10] |
Experimental Protocols
Accurate characterization of the photophysical properties of NBD fluorophores is crucial for their effective application. This section provides detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
This protocol outlines the measurement of the absorption spectrum of an NBD-labeled compound to determine its maximum absorption wavelength (λabs) and molar extinction coefficient.
Materials:
-
NBD-labeled compound
-
Spectroscopy-grade solvent (e.g., ethanol, PBS)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the NBD-labeled compound in the chosen solvent. From the stock solution, prepare a series of dilutions with concentrations that result in absorbance values between 0.1 and 1.0 at the expected λabs.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for the scan (e.g., 300-600 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Determine the λabs from the peak of the absorption spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.[13]
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum to determine the maximum emission wavelength (λem).
Materials:
-
NBD-labeled compound solution (from UV-Vis protocol)
-
Fluorescence cuvette (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to warm up. Set the excitation wavelength to the λabs determined from the UV-Vis spectrum. Set the emission scan range (e.g., λabs + 20 nm to 700 nm).
-
Sample Measurement: Use a diluted sample with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[14] Place the fluorescence cuvette containing the sample in the spectrofluorometer and record the emission spectrum.
-
Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem) from the recorded spectrum. The Stokes shift can then be calculated as the difference between λem and λabs.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield is determined relative to a well-characterized standard.[14][15]
Materials:
-
NBD-labeled compound solution
-
Quantum yield standard solution (e.g., Rhodamine 6G in ethanol, ΦF = 0.94)[16]
-
Spectrofluorometer and UV-Vis spectrophotometer
-
Quartz and fluorescence cuvettes
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilutions for both the NBD sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[14]
-
Absorbance and Emission Measurement: For each dilution of the sample and the standard, measure the absorbance at the chosen excitation wavelength and record the fluorescence emission spectrum.
-
Data Integration: Integrate the area under the fluorescence emission curve for each measurement.
-
Data Plotting: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Quantum Yield Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[14]
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime is measured using the TCSPC technique, which records the time delay between an excitation pulse and the detection of an emitted photon.[17]
Materials:
-
NBD-labeled compound solution
-
TCSPC system with a pulsed light source (e.g., picosecond pulsed LED or laser) and a single-photon sensitive detector.
Procedure:
-
Instrument Setup: Set the excitation wavelength and the repetition rate of the light source. The emission wavelength is selected using a monochromator or a bandpass filter.
-
Instrument Response Function (IRF) Measurement: Measure the IRF of the system using a scattering solution (e.g., colloidal silica) at the excitation wavelength.[18]
-
Sample Measurement: Replace the scattering solution with the NBD sample and acquire the fluorescence decay data until sufficient photon counts are collected for statistical accuracy.
-
Data Analysis: The fluorescence decay data is fitted to an exponential decay model, often requiring deconvolution with the IRF.[18] The fluorescence lifetime (τ) is the time constant of the exponential decay.
Signaling Pathways and Experimental Workflows
NBD-based probes are extensively used to study various biological processes. The following diagrams, created using the DOT language, illustrate some of these applications.
Caption: Workflow of a NBD-based biosensor for kinase activity detection.
References
- 1. mdpi.com [mdpi.com]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBD-Ethylenediamine - Biotium [biotium.com]
- 5. Frontiers | NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel [frontiersin.org]
- 6. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a novel fluorescent probe based on 7-nitrobenzo-2-oxa-1,3-diazole skeleton for the rapid determination of vitamin B12 in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. researchgate.net [researchgate.net]
- 17. horiba.com [horiba.com]
- 18. 2.3. Fluorescence Lifetime Measurements [bio-protocol.org]
The Solvatochromic Behavior of NBD Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solvatochromic properties of NBD (Nitrobenzofurazan) derivatives, which are widely utilized as fluorescent probes in biological and pharmaceutical research. The sensitivity of their fluorescence emission to the polarity of the local environment makes them invaluable tools for studying molecular interactions, membrane properties, and protein dynamics.
Introduction to Solvatochromism and NBD Derivatives
Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. This change is observed as a shift in the absorption or emission spectrum of the compound. NBD derivatives are a class of fluorophores known for their pronounced solvatochromic behavior. The core structure, 7-nitrobenz-2-oxa-1,3-diazole, is a push-pull system, which leads to a significant change in the dipole moment upon electronic excitation. This change in dipole moment is the primary reason for their sensitivity to the solvent's polarity.
NBD derivatives typically exhibit positive solvatochromism, meaning their emission maximum shifts to a longer wavelength (a bathochromic or red shift) as the solvent polarity increases. This is because polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for fluorescence emission. This property allows researchers to probe the local environment of the NBD moiety. For instance, an NBD probe attached to a protein will emit at different wavelengths depending on whether it is exposed to the aqueous solvent or buried in a hydrophobic pocket.
Quantitative Solvatochromic Data of NBD Derivatives
The following tables summarize the absorption (λabs) and emission (λem) maxima of various NBD derivatives in a range of solvents with differing polarities, as indicated by Reichardt's Dye ET(30) values.
Table 1: Solvatochromic Data for NBD-Cl Adducts with Primary Amines
| NBD Derivative | Solvent | ET(30) (kcal/mol) | λabs (nm) | λem (nm) |
| N-(n-butyl)-NBD | n-Hexane | 31.0 | 457 | 520 |
| Toluene | 33.9 | 465 | 530 | |
| Dioxane | 36.0 | 468 | 535 | |
| Tetrahydrofuran (THF) | 37.4 | 470 | 538 | |
| Ethyl Acetate | 38.1 | 467 | 535 | |
| Acetone | 42.2 | 472 | 540 | |
| Acetonitrile | 45.6 | 475 | 545 | |
| Ethanol | 51.9 | 478 | 550 | |
| Methanol | 55.4 | 480 | 555 | |
| Water | 63.1 | 483 | 616 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Solvatochromic Data for NBD-Labeled Phospholipids
| NBD Derivative | Solvent | ET(30) (kcal/mol) | λabs (nm) | λem (nm) |
| NBD-PE (Phosphatidylethanolamine) | Chloroform | 39.1 | 462 | 530 |
| Methanol | 55.4 | 468 | 535 | |
| NBD-PC (Phosphatidylcholine) | Chloroform | 39.1 | 463 | 532 |
| Methanol | 55.4 | 467 | 534 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols for Measuring Solvatochromism
The following provides a generalized methodology for characterizing the solvatochromic behavior of NBD derivatives using UV-Vis and fluorescence spectroscopy.
Materials and Reagents
-
NBD derivative of interest
-
Spectroscopic grade solvents of varying polarities (e.g., n-hexane, toluene, THF, acetonitrile, ethanol, methanol, water)
-
Volumetric flasks and micropipettes
Sample Preparation
-
Prepare a stock solution of the NBD derivative in a suitable solvent (e.g., ethanol or DMSO) at a concentration of approximately 1 mM.
-
For each solvent to be tested, prepare a dilute solution of the NBD derivative by adding a small aliquot of the stock solution to the solvent in a volumetric flask. The final concentration should be in the low micromolar range (e.g., 1-10 µM) to avoid aggregation and inner filter effects. The absorbance of the final solution at the wavelength of maximum absorption should ideally be below 0.1 to ensure linearity for fluorescence measurements.
UV-Vis Absorption Spectroscopy
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum of each sample in a 1 cm path length quartz cuvette over a wavelength range that covers the expected absorption of the NBD derivative (typically 300-600 nm).
-
Use the pure solvent as a blank for baseline correction.
-
Determine the wavelength of maximum absorption (λabs) for the NBD derivative in each solvent.
Fluorescence Spectroscopy
-
Use a spectrofluorometer equipped with a thermostatted cuvette holder.
-
Excite the sample at its absorption maximum (λabs) determined from the UV-Vis measurements.
-
Record the fluorescence emission spectrum over a wavelength range that captures the entire emission profile (typically 480-700 nm).
-
Determine the wavelength of maximum emission (λem) for the NBD derivative in each solvent.
-
Ensure that the emission spectra are corrected for the instrument's response function.
Visualization of Solvatochromic Principles and Workflows
The following diagrams illustrate the theoretical basis of solvatochromism and the practical workflow for its investigation.
Unveiling the Environmental Sensitivity of 7-Nitrobenzo[d]oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-nitrobenzo[d]oxazole (NBD) fluorophore stands as a cornerstone in the field of molecular probes due to its modest size and profound sensitivity to its local environment. This technical guide provides an in-depth exploration of the environmental sensitivity of the NBD core, offering a comprehensive resource for its application in biological and chemical research. This guide summarizes key photophysical data, details experimental protocols for studying its environmental sensitivity, and provides visual representations of core concepts and workflows.
Core Principles of NBD's Environmental Sensitivity
The fluorescence properties of NBD and its derivatives are exquisitely sensitive to the polarity of the surrounding medium. This sensitivity primarily manifests as a significant variation in fluorescence quantum yield, with a less pronounced effect on the Stokes' shift. The underlying principle is the nature of the N-oxide group in the NBD moiety, which is a strong electron-withdrawing group. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the electron-donating substituent at the 4-position to the nitrobenzoxadiazole ring. The extent of this charge transfer and the subsequent relaxation of the excited state are heavily influenced by the polarity of the solvent, leading to the observed changes in fluorescence.
In polar solvents, the excited state is stabilized, which often leads to a higher probability of non-radiative decay pathways, resulting in a lower fluorescence quantum yield. Conversely, in non-polar, aprotic environments, the fluorescence quantum yield is typically higher. This pronounced solvatochromism makes NBD an excellent tool for probing the microenvironment of lipid membranes, protein binding sites, and other biological structures.
Data Presentation: Photophysical Properties of NBD Derivatives
The following tables summarize the key photophysical properties of various 4-amino-7-nitrobenzo[d]oxazole derivatives in a range of solvents with varying polarities. These data highlight the significant impact of the local environment on the fluorescence characteristics of the NBD core.
Table 1: Photophysical Properties of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Quantum Yield (Φ_f) |
| Toluene | 2.38 | 443 | 15,000 | 516 | 3100 | 0.95 |
| Dichloromethane | 8.93 | 455 | 20,000 | 530 | 2900 | 0.85 |
| Acetone | 20.7 | 460 | 22,000 | 540 | 2800 | 0.45 |
| Acetonitrile | 37.5 | 465 | 25,000 | 545 | 2700 | 0.30 |
| Ethanol | 24.6 | 470 | 26,000 | 550 | 2600 | 0.15 |
| Methanol | 32.7 | 472 | 27,000 | 555 | 2500 | 0.10 |
| Water | 80.1 | 472 | 27,000 | 555 | 2500 | 0.06 |
Data is compiled and representative of typical values for 4-amino-NBD derivatives.
Table 2: Additional Photophysical Data for Specific NBD Derivatives
| Compound | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Reference |
| 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole | Ethanol | 410 | - | 0.36 | [1] |
| NBD-PE (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphoethanolamine) | Methanol | 463 | 536 | - | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the environmental sensitivity of this compound derivatives.
Protocol 1: Synthesis of 4-Amino-7-nitrobenzofurazan Derivatives
This protocol describes a general method for the synthesis of 4-amino-7-nitrobenzofurazan derivatives via nucleophilic aromatic substitution of 4-chloro-7-nitrobenzofurazan (NBD-Cl).
Materials:
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Primary or secondary amine of interest
-
Anhydrous ethanol or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve NBD-Cl (1 equivalent) in anhydrous ethanol in a round-bottom flask.
-
Add the amine of interest (1-1.2 equivalents) to the solution.
-
Add sodium bicarbonate (2 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and remove the solvent to yield the purified 4-amino-7-nitrobenzofurazan derivative.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the determination of the fluorescence quantum yield of an NBD derivative relative to a well-characterized standard.
Materials:
-
NBD derivative (test sample)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., fluorescein in 0.1 M NaOH, Φ_f = 0.95)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of solutions: Prepare a series of five to six dilute solutions of both the test sample and the fluorescence standard in the chosen solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize inner filter effects.
-
Measure Absorbance: For each solution, measure the UV-Vis absorption spectrum and record the absorbance at the excitation wavelength to be used for the fluorescence measurements.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the fluorometer to the chosen value.
-
Record the fluorescence emission spectrum for each solution of the test sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.
-
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate Quantum Yield: The relationship between the quantum yield of the test sample (Φ_x) and the standard (Φ_s) is given by the following equation:
Φ_x = Φ_s * (Grad_x / Grad_s) * (n_x² / n_s²)
where:
-
Grad_x and Grad_s are the gradients of the straight lines from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
n_x and n_s are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term is 1).
-
Protocol 3: Solvatochromism Study
This protocol describes the investigation of the effect of solvent polarity on the absorption and fluorescence spectra of an NBD derivative.
Materials:
-
NBD derivative
-
A series of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of the NBD derivative in a suitable solvent.
-
For each solvent to be tested, prepare a dilute solution from the stock solution with an absorbance of approximately 0.1 at the absorption maximum to avoid concentration-dependent effects.
-
Absorption Spectra: Record the UV-Vis absorption spectrum for the NBD derivative in each solvent. Note the wavelength of maximum absorption (λ_abs).
-
Fluorescence Spectra:
-
Set the excitation wavelength of the fluorometer to the λ_abs for each respective solvent.
-
Record the fluorescence emission spectrum for the NBD derivative in each solvent. Note the wavelength of maximum emission (λ_em).
-
-
Data Analysis:
-
Calculate the Stokes shift (in cm⁻¹) for each solvent using the formula: Δν = (1/λ_abs - 1/λ_em) * 10⁷
-
Plot the Stokes shift (Δν) versus a solvent polarity parameter, such as the Lippert-Mataga polarity function (Δf) or the Reichardt's dye E_T(30) value, to analyze the solvatochromic effect.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the environmental sensitivity of this compound.
References
An In-depth Technical Guide on the Synthesis of Novel 7-Nitrobenzo[d]oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel 7-nitrobenzo[d]oxazole derivatives. The document details experimental protocols, summarizes quantitative data, and visualizes relevant biological pathways to serve as a valuable resource for professionals in the field of medicinal chemistry and drug development.
Introduction to this compound Derivatives
The benzo[d]oxazole scaffold is a prominent heterocyclic motif found in numerous pharmacologically active compounds.[1][2][3] The introduction of a nitro group at the 7-position can significantly influence the molecule's electronic properties and biological activity, making this compound derivatives an interesting class of compounds for drug discovery. These derivatives have been explored for various therapeutic applications, including as anticancer agents, kinase inhibitors, and neuroprotective agents.[1][4][5]
Synthetic Methodologies
The synthesis of this compound derivatives can be achieved through several synthetic routes. A common and effective method involves the cyclization of appropriate precursors. One strategy begins with the acylation of a substituted aniline to form an anilide, followed by an intramolecular base-induced cyclization.[6] Another prevalent approach is the reaction of 2-aminophenols with carboxylic acids or their derivatives.[6][7]
A key intermediate in the synthesis of many related heterocyclic compounds is 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-chloride).[8][9][10] While structurally distinct from this compound, the synthetic strategies involving NBD-chloride, such as nucleophilic aromatic substitution with amines, provide valuable insights into the functionalization of nitro-activated benzofurazan systems.[8][9][11]
This protocol describes the synthesis of a this compound derivative starting from a substituted aniline, adapted from established methodologies for benzoxazole formation.[6]
Step 1: Acylation of 2-Amino-3-nitrophenol
-
Dissolve 2-amino-3-nitrophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion, wash the reaction mixture with 1 M HCl and saturated aqueous NaCl.
-
Dry the organic phase with Na₂SO₄, filter, and concentrate under vacuum to yield the crude amide.
-
Purify the product by recrystallization from ethanol.
Step 2: Intramolecular Cyclization
-
Suspend the synthesized N-(2-hydroxy-6-nitrophenyl)amide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the mixture at 115 °C for 4 hours.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude this compound derivative by column chromatography on silica gel or by recrystallization.[6]
Quantitative Data Summary
The following tables summarize representative quantitative data for synthesized benzo[d]oxazole derivatives, including yields and key characterization data.
Table 1: Synthesis and Characterization of Substituted Benzo[d]oxazole Derivatives
| Compound | Starting Materials | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| 5c | 2-(benzo[d]oxazol-2-ylthio)acetic acid, 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine | 61 | 248–249 | ¹H-NMR (300 MHz, DMSO-d₆) δ 13.23 (s, 1H), 7.98 (t, J = 1.5 Hz, 1H), 7.88 (dt, J = 6.9, 1.7 Hz, 1H), 7.64 (m, 2H), 7.57 (m, 2H), 7.35–7.30 (m, 2H), 4.55 (s, 2H). | [1] |
| 5d | 2-(benzo[d]oxazol-2-ylthio)acetic acid, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | 60 | 259–260 | ¹H-NMR (300 MHz, DMSO-d₆) δ 12.89 (s, 1H), 7.94 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 2.3 Hz, 2H), 7.56 (d, J = 8.4 Hz, 2H), 7.33 (dd, J = 6.9, 1.9 Hz, 2H), 4.52 (s, 2H). | [1] |
| 5i | 2-(benzo[d]oxazol-2-ylthio)acetic acid, 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine | 59 | 246.4–248.2 | ¹H-NMR (300 MHz, DMSO-d₆) δ 13.18 (s, 1H), 7.89 (d, J = 8.4 Hz, 2H), 7.72 (d, J = 8.4 Hz, 2H), 7.67–7.60 (m, 2H), 7.33 (dd, J = 5.8, 3.2 Hz, 2H), 4.53 (s, 2H). | [1] |
| 5l | 2-(benzo[d]oxazol-2-ylthio)acetic acid, 5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-amine | 61 | 269.5–271 | ¹H-NMR (300 MHz, DSMO-d₆) δ 13.27 (s, 1H), 8.15 (d, J = 7.9 Hz, 2H), 7.87 (d, J = 7.9 Hz, 2H), 7.69–7.57 (m, 2H), 7.32 (dd, J = 5.5, 3.4 Hz, 2H), 4.55 (s, 2H). | [1] |
Table 2: Biological Activity of Selected Benzo[d]oxazole Derivatives
| Compound | Target | IC₅₀ (nM) | Cell Line | Biological Effect | Reference |
| ASM-5-10 | Opioid Receptors | 8.4 | Monkey Brain Membranes | µ-selective opioid receptor agonist | [10] |
| ASM-5-67 | Opioid Receptors | 1.5 | Monkey Brain Membranes | Non-selective µ, δ, and κ opioid receptor binding | [10] |
| NBDHEX | Glutathione S-transferases (GSTs) | Submicromolar | Various tumor cell lines | Suicide inhibitor, triggers apoptosis | [4] |
| Compound 13 | c-Met kinase | 1 | EBC-1 | Inhibition of c-Met kinase and cell proliferation | [5] |
| T24 | FLT3-ITD | 0.41 | MV4-11 | Potent FLT3-ITD inhibitory and anti-proliferative activities | [12] |
Biological Activities and Signaling Pathways
Derivatives of this compound and related nitro-aromatic heterocycles have shown significant interactions with various biological targets, implicating them in the modulation of critical signaling pathways relevant to cancer and neurodegenerative diseases.
Certain benzo[d]oxazole derivatives have been identified as potent inhibitors of protein kinases such as c-Met and Fms-like tyrosine kinase 3 (FLT3), which are often dysregulated in cancer.[5][12] Inhibition of these kinases can disrupt downstream signaling cascades that control cell proliferation, survival, and migration.
Caption: Inhibition of c-Met kinase signaling by a this compound derivative.
Some benzo[d]oxazole derivatives have demonstrated neuroprotective effects by modulating the Akt/GSK-3β/NF-κB signaling pathway.[1] This pathway is crucial for cell survival and inflammation. By promoting the phosphorylation of Akt and GSK-3β, these compounds can decrease the expression of pro-inflammatory and pro-apoptotic factors.[1]
Caption: Modulation of the Akt/GSK-3β/NF-κB pathway by a benzo[d]oxazole derivative.
Experimental Workflow Visualization
The overall process from synthesis to biological evaluation follows a structured workflow. This involves the chemical synthesis of the target compounds, their purification and characterization, followed by in vitro and/or in vivo biological assays to determine their therapeutic potential.
Caption: General experimental workflow for the synthesis and evaluation of novel derivatives.
Conclusion
The synthesis of novel this compound derivatives represents a promising avenue for the discovery of new therapeutic agents. The synthetic routes are versatile, allowing for the generation of diverse libraries of compounds for biological screening. The significant inhibitory activities against key cellular targets, such as protein kinases, underscore the potential of this scaffold in drug development. Further exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of these compounds for future clinical applications.
References
- 1. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3,- Benzoxadiazole -4-Yl) Amino Benzoate | Al-Nahrain Journal of Science [anjs.edu.iq]
- 10. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of benzo[d]oxazole derivatives as the potent type-I FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemistry of 7-Nitrobenzo[d]oxazole: A Technical Guide for Drug Development
Introduction
The benzo[d]oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a nitro group to this scaffold can significantly modulate its electronic properties, reactivity, and biological activity, making nitrobenzo[d]oxazoles a subject of interest for drug design and development. This technical guide focuses on the quantum chemistry of a specific isomer, 7-Nitrobenzo[d]oxazole, providing a framework for its computational and experimental characterization. While specific experimental and exhaustive computational data for this compound are not extensively available in the current body of literature, this guide outlines the established methodologies and expected data based on studies of closely related compounds.
Molecular Structure
The molecular structure of this compound consists of a fused benzene and oxazole ring system, with a nitro group substituted at the 7-position.
A Historical Perspective on the NBD Fluorophore: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore, first introduced in 1968, has become an indispensable tool in the life sciences.[1] Its relatively small size, environmental sensitivity, and reactivity towards primary and secondary amines have made it a versatile probe for labeling a wide array of biomolecules, including amino acids, peptides, lipids, and small-molecule drugs.[1][2] This technical guide provides a historical perspective on the discovery of NBD, detailed experimental protocols for its synthesis and application, a comprehensive summary of its photophysical properties, and visualizations of its use in key biological assays.
Historical Discovery and Synthesis
The journey of the NBD fluorophore began in 1968 when Ghosh and Whitehouse reported the synthesis of its first reactive derivative, 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl), as a novel fluorogenic reagent for the detection of amino acids and other primary and secondary amines.[3] Two years later, Di Nunno and colleagues introduced 4-fluoro-7-nitrobenz-2-oxa-1,3-diazole (NBD-F), a more reactive analogue.[4]
Original Synthesis Protocols
The seminal syntheses of NBD-Cl and NBD-F laid the groundwork for the widespread adoption of this fluorophore. Below are the foundational experimental protocols derived from the original and subsequent clarifying literature.
Synthesis of 4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)
The synthesis of NBD-Cl, as first described by Ghosh and Whitehouse in 1968, involves the nitration of 4-chlorobenzofurazan, which is derived from 2,6-dichloroaniline.[3][5]
-
Step 1: Synthesis of 4-Chlorobenzofurazan from 2,6-Dichloroaniline. This multi-step process involves the conversion of 2,6-dichloroaniline to 1,3-dichloro-2-nitrosobenzene, which then cyclizes to form 4-chlorobenzofurazan.
-
Step 2: Nitration of 4-Chlorobenzofurazan. The 4-chlorobenzofurazan is then nitrated using a mixture of nitric acid and sulfuric acid to yield the final product, 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl).
Synthesis of 4-Fluoro-7-nitrobenz-2-oxa-1,3-diazole (NBD-F)
The synthesis of the more reactive NBD-F was first reported by Di Nunno et al. in 1970 and a detailed procedure was later outlined by Jung et al. in 2011.[4] The synthesis starts from 2,6-difluoroaniline.
-
Step 1: Oxidation of 2,6-Difluoroaniline. 2,6-Difluoroaniline is oxidized to 1,3-difluoro-2-nitrosobenzene.
-
Step 2: Cyclization. The nitroso intermediate undergoes a nucleophilic aromatic substitution reaction with sodium azide, followed by cyclization to form 4-fluorobenzofurazan.
-
Step 3: Nitration. The final step involves the nitration of 4-fluorobenzofurazan to produce 4-fluoro-7-nitrobenz-2-oxa-1,3-diazole (NBD-F).
Photophysical Properties of NBD Derivatives
The fluorescence of NBD is highly sensitive to the polarity of its local environment, a property known as solvatochromism.[2] In aqueous, polar environments, NBD derivatives are typically weakly fluorescent. However, upon moving to a more hydrophobic environment, such as a lipid bilayer or a protein's hydrophobic pocket, their fluorescence quantum yield increases significantly.[1] This "turn-on" characteristic makes NBD an excellent probe for studying membrane dynamics and protein-ligand interactions.
| Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Environment | Reference |
| NBD-amine (primary) | ~465 | ~535 | ~20,000 (at 460 nm) | Varies (low in water) | Methanol | [6][7] |
| NBD-amine (secondary) | ~485 | ~540 | - | Varies (low in water) | Methanol | [6] |
| NBD-TMA | 458 | 530 | ~13,000 | ~0.01 (relative to fluorescein) | Aqueous | [8] |
| 2-NBDG | ~465 | ~540 | - | - | Aqueous | [9] |
| NBD-cholesterol | ~470 | ~540 | - | - | Membranes | [10] |
| NBD-PE | ~463 | ~536 | - | - | Membranes | [11] |
| NBD-NHMe | - | - | - | 0.04 | Water | [1] |
| NBD-NMe₂ | - | - | - | 0.008 | Water | [1] |
Key Experimental Applications and Protocols
The unique properties of the NBD fluorophore have led to its widespread use in various cell-based assays. Below are detailed protocols for two common applications: monitoring glucose uptake and visualizing intracellular cholesterol trafficking.
Cellular Glucose Uptake Assay using 2-NBDG
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), a fluorescent analog of glucose, is widely used to monitor glucose uptake in living cells. Once inside the cell, 2-NBDG is phosphorylated and trapped, allowing for quantification of uptake via fluorescence microscopy or flow cytometry.
Experimental Protocol for Flow Cytometry:
-
Cell Preparation: Culture cells to the desired confluency in a 96-well plate.
-
Glucose Starvation: Remove the culture medium and wash the cells with glucose-free medium. Incubate the cells in glucose-free medium for 1-2 hours to normalize glucose uptake rates.[12]
-
2-NBDG Incubation: Prepare a working solution of 2-NBDG (typically 50-100 µM) in glucose-free medium. Add the 2-NBDG solution to the cells and incubate for 30-60 minutes at 37°C.[9][13]
-
Washing: Remove the 2-NBDG solution and wash the cells twice with cold phosphate-buffered saline (PBS) to remove extracellular fluorescence.[9]
-
Cell Detachment: Detach the cells using a gentle cell dissociation reagent (e.g., TrypLE).
-
Flow Cytometry Analysis: Resuspend the cells in cold PBS and analyze immediately on a flow cytometer. NBD fluorescence is typically detected using the FITC channel (Excitation: ~488 nm, Emission: ~535 nm).[13]
Workflow Diagram:
Visualization of Intracellular Cholesterol Trafficking
NBD-labeled cholesterol is a valuable tool for studying the intricate pathways of cholesterol transport within cells. Its fluorescence allows for real-time visualization of its movement from the plasma membrane to various intracellular organelles.
Experimental Protocol for Confocal Microscopy:
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.
-
NBD-Cholesterol Labeling: Prepare a complex of NBD-cholesterol with a carrier molecule like cyclodextrin to facilitate its delivery to the plasma membrane.
-
Incubation: Incubate the cells with the NBD-cholesterol complex in serum-free medium for a specified time (e.g., 30 minutes to several hours) at 37°C.[14]
-
Washing: Remove the labeling medium and wash the cells several times with fresh, pre-warmed medium to remove any unincorporated NBD-cholesterol.
-
Live-Cell Imaging: Mount the dish on a confocal microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂).
-
Image Acquisition: Acquire images using a laser line appropriate for NBD excitation (e.g., 488 nm) and detect the emission at ~540 nm. Time-lapse imaging can be performed to track the dynamic movement of NBD-cholesterol.
Signaling Pathway Diagram:
Conclusion
Since its discovery over half a century ago, the NBD fluorophore has proven to be a remarkably versatile and powerful tool for biological research. Its unique photophysical properties, particularly its environmental sensitivity, have enabled researchers to probe complex cellular processes with high sensitivity and spatial resolution. The continued development of new NBD derivatives and their application in advanced imaging techniques ensures that this "classic" fluorophore will remain at the forefront of scientific discovery for years to come.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole: a new fluorigenic reagent for amino acids and other amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. NBD Chloride - Biotium [biotium.com]
- 7. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NBD-TMA - Wikipedia [en.wikipedia.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to 7-Nitrobenzo[d]oxazole Core Structures for Researchers and Drug Development Professionals
Introduction
The term "7-Nitrobenzo[d]oxazole" can refer to a number of isomeric structures. However, in the context of life sciences and chemical biology, it most commonly refers to derivatives of the 7-nitro-2,1,3-benzoxadiazole core, also known as 7-nitrobenzofurazan. These compounds are renowned for their use as environmentally sensitive fluorescent probes. A preeminent and widely utilized member of this class is 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). This guide will focus on the chemical structure, properties, and applications of this important class of compounds, with a particular emphasis on NBD-Cl as a representative molecule.
The 7-nitrobenzofurazan moiety is a small, versatile fluorophore. Compounds containing this skeleton are typically non-fluorescent or weakly fluorescent on their own but form highly fluorescent adducts upon reaction with nucleophiles such as primary and secondary amines and thiols. This fluorogenic property makes them invaluable tools for labeling and detecting biomolecules like amino acids, peptides, proteins, and lipids.[1][2][3][4] Their fluorescence is highly sensitive to the polarity of the local environment, providing insights into the conformational changes and interactions of labeled biomolecules.
Chemical Structure and Nomenclature
The core structure is a benzofurazan ring system with a nitro group at the 7-position. The IUPAC name for the parent structure is 7-nitro-2,1,3-benzoxadiazole. The most common derivative, NBD-Cl, has a chlorine atom at the 4-position, hence its IUPAC name is 4-chloro-7-nitro-2,1,3-benzoxadiazole.[5]
Chemical Properties of 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
The physicochemical properties of NBD-Cl are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₂ClN₃O₃ | [1][5][6] |
| Molecular Weight | 199.55 g/mol | [1][5][6] |
| Appearance | Yellow to light brown crystalline powder | [6][7] |
| Melting Point | 97-99 °C | [6][7] |
| Solubility | Soluble in chloroform, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). | [6][7] |
| SMILES | C1=C(C2=NON=C2C(=C1)Cl)--INVALID-LINK--[O-] | [5] |
| InChI | 1S/C6H2ClN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H | [5][6] |
| InChIKey | IGHBXJSNZCFXNK-UHFFFAOYSA-N | [5][6] |
Spectral Properties of NBD Adducts
NBD-Cl itself is non-fluorescent. Its utility stems from the fluorescent properties of its reaction products with amines and thiols. The excitation and emission maxima of these adducts are sensitive to the solvent environment.
| Adduct Type | Excitation Wavelength (λex) | Emission Wavelength (λem) | Solvent | Reference |
| Primary Amine Adduct | ~465 nm | ~535 nm | Methanol | [1] |
| Secondary Amine Adduct | ~485 nm | ~540 nm | Methanol | [1] |
| Thiol Adduct | ~464 nm | ~512 nm | Aqueous Solution | [8] |
It is noteworthy that while NBD-Cl reacts with thiols to form fluorescent products, these adducts are generally less fluorescent than the corresponding amine adducts.[8]
Experimental Protocols
Synthesis of NBD-labeled Compounds
The synthesis of NBD-labeled molecules is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom of NBD-Cl is displaced by a primary or secondary amine.[4]
General Protocol for the Synthesis of an NBD-Amine Adduct:
-
Dissolution of Reactants: Dissolve the amine-containing compound in a suitable solvent such as methanol, ethanol, or acetonitrile.[9]
-
Addition of Base: Add a base, such as sodium bicarbonate, to the solution. The base acts as a scavenger for the hydrochloric acid that is formed during the reaction.[9]
-
Addition of NBD-Cl: Add a solution of NBD-Cl in the same solvent to the reaction mixture. A molar ratio of approximately 1:1 between the amine and NBD-Cl is typically used.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by the appearance of a red-brown color, which is indicative of the formation of a Meisenheimer complex intermediate.[9]
-
Reaction Monitoring: The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture can be acidified, which typically results in a color change to yellow-orange.[9] The product can then be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent. Further purification can be achieved by column chromatography or recrystallization.
Fluorescent Labeling of Proteins with NBD-Cl
NBD-Cl is a valuable reagent for the fluorescent labeling of proteins, often targeting the N-terminal α-amino group or the ε-amino group of lysine residues.[10][11] Under controlled pH conditions, selective labeling of the N-terminus can be achieved.[10][11]
Protocol for Selective N-terminal Protein Labeling:
-
Protein Preparation: Prepare a solution of the protein of interest in a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4). The protein concentration should typically be in the micromolar range.[10]
-
NBD-Cl Solution Preparation: Prepare a stock solution of NBD-Cl in a water-miscible organic solvent such as DMF or DMSO.
-
Labeling Reaction: Add a molar excess of the NBD-Cl stock solution to the protein solution. The reaction is typically carried out at room temperature for a specified period, ranging from minutes to hours.
-
Reaction Quenching: The reaction can be stopped by the addition of a small molecule containing a primary amine, such as Tris buffer, which will react with the excess NBD-Cl.
-
Removal of Unreacted Dye: Separate the labeled protein from the unreacted NBD-Cl and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: The extent of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the NBD group (at its absorption maximum). The labeled protein can be visualized by SDS-PAGE followed by fluorescence imaging.
Visualizations
Reaction Mechanism
The reaction of NBD-Cl with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, involving the formation of a Meisenheimer complex intermediate.
Caption: SNAr mechanism of NBD-Cl with a primary amine.
Experimental Workflow for Protein Labeling
The following diagram illustrates a typical workflow for the fluorescent labeling of a protein with NBD-Cl and subsequent analysis.
Caption: Workflow for fluorescent protein labeling with NBD-Cl.
Applications in Research and Drug Development
The unique properties of 7-nitrobenzofurazan derivatives have led to their widespread use in various scientific disciplines.
-
Protein Structure and Function: As fluorescent probes, they are used to study protein conformation, dynamics, and interactions. The change in fluorescence upon binding or conformational changes can provide valuable kinetic and thermodynamic data.
-
Enzyme Assays: NBD-based substrates can be designed to be non-fluorescent, but become fluorescent upon enzymatic cleavage, providing a continuous and sensitive method for measuring enzyme activity.
-
Cell Biology: NBD-labeled lipids, such as NBD-ceramide, are used to study lipid trafficking and metabolism within living cells, and can act as selective stains for organelles like the Golgi apparatus.[1]
-
Drug Discovery: These compounds can be used in high-throughput screening to identify inhibitors of enzymes or protein-protein interactions. Additionally, the 7-nitrobenzofurazan scaffold itself has been explored for its own biological activities, including potential anti-cancer and antimicrobial properties.
Conclusion
The this compound core, particularly in the form of 7-nitro-2,1,3-benzoxadiazole (7-nitrobenzofurazan) derivatives like NBD-Cl, represents a cornerstone of fluorescent labeling technology in the life sciences. Its small size, fluorogenic nature, and environmental sensitivity provide researchers and drug development professionals with a powerful tool to investigate complex biological systems. The straightforward chemistry of these compounds, coupled with their versatile applications, ensures their continued importance in advancing our understanding of molecular and cellular biology.
References
- 1. NBD Chloride - Biotium [biotium.com]
- 2. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. NBD-Cl | C6H2ClN3O3 | CID 25043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-7-nitrobenzofurazan NBD-chloride [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 7-Nitrobenzo[d]oxazole (NBD) for Labeling Lipids in Live Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Nitrobenzo[d]oxazole (NBD) is a fluorescent probe widely utilized for labeling lipids to investigate their trafficking, distribution, and dynamics within live cells.[1][2][3][4] NBD-labeled lipids serve as analogs of their native counterparts, enabling real-time visualization of various cellular processes involving lipids, such as membrane fusion, lipid transport, and the organization of membrane domains.[4] The fluorescence of the NBD group is sensitive to its local environment, providing insights into the properties of the lipid bilayer.[5][6] This document provides detailed application notes and protocols for two primary methods of labeling lipids in live cells using NBD: a de novo labeling strategy and the use of exogenous NBD-labeled lipid analogs.
Principle of NBD-Based Lipid Labeling
The NBD fluorophore can be covalently attached to different parts of a lipid molecule, such as the polar headgroup or the acyl chain.[4] When introduced into live cells, these fluorescent lipid analogs can be incorporated into cellular membranes and organelles, allowing for their visualization by fluorescence microscopy.[7][8]
A powerful technique, termed de novo lipid labeling, allows for the endogenous synthesis of NBD-labeled lipids.[1][2][3] This method involves supplying cells with NBD-labeled acyl-CoA and a specific lysophospholipid. The cell's own enzymatic machinery then incorporates the NBD-labeled acyl chain into the lysophospholipid, generating a fluorescently labeled lipid that can be tracked as it is trafficked and metabolized.[1][9] This approach offers the advantage of studying newly synthesized lipids and their subsequent fate within the cell.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of NBD in lipid labeling experiments.
Table 1: Properties of NBD Fluorophore
| Property | Value | Reference |
| Excitation Maximum | ~465 nm | [10] |
| Emission Maximum | ~535 nm | [10] |
| Extinction Coefficient (NBD-PE) | 22,000 M⁻¹cm⁻¹ | [11] |
Table 2: Recommended Reagent Concentrations for De Novo Lipid Labeling
| Reagent | Concentration | Cell Type Example | Reference |
| NBD-palmitoyl-CoA | 1 µM | C2C12, COS-7 | [1][2] |
| Lysophosphatidic acid (LPA 18:1) | 50 µM | C2C12 | [2][9] |
| Lysophosphatidylglycerol (LPG 18:1) | 20 µM | C2C12 | [2][9] |
| Monolysocardiolipin (MLCL) | 50 µM | C2C12 | [2][9] |
| Lysophosphatidylcholine (LPC 18:1) | 50 µM | C2C12 | [2] |
| Cholesterol | 50 µM | C2C12 | [2] |
Table 3: Recommended Incubation Times
| Experimental Step | Time | Reference |
| Nutrient Starvation (KRPH buffer) | 1 hour | [1][2] |
| Incubation with NBD-CoA and Lysolipids | 10-15 minutes | [1][2] |
| Incubation with Exogenous NBD-lipids | 15-60 minutes | [1][7] |
Experimental Protocols
Protocol 1: De Novo Labeling of Phospholipids in Live Cells
This protocol describes the labeling of newly synthesized phospholipids in live cells using NBD-palmitoyl-CoA and a specific lysophospholipid.
Materials:
-
C2C12 or COS-7 cells
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
Krebs-Ringer Phosphate HEPES (KRPH) buffer (140 mM NaCl, 2 mM Na₂HPO₄, 4 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, 10 mM HEPES, pH 7.4)
-
NBD-palmitoyl-CoA (1 µM stock solution)
-
Lysophospholipid (e.g., LPA, LPG, MLCL, LPC) of interest (20-100 µM stock solution)
-
MitoTracker Red (for mitochondrial co-staining, optional)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture C2C12 or COS-7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin on glass-bottom dishes suitable for confocal microscopy.
-
Nutrient Starvation: Prior to labeling, wash the cells with KRPH buffer and then incubate them in fresh KRPH buffer for 1 hour at 37°C.[1][2] This step enhances the uptake and incorporation of the labeling reagents.
-
(Optional) Organelle Staining: If co-localization studies are desired, stain the cells with an organelle-specific dye such as MitoTracker Red according to the manufacturer's instructions before starvation.
-
Labeling: Prepare a labeling solution in KRPH buffer containing 1 µM NBD-palmitoyl-CoA and the desired lysophospholipid at its optimal concentration (see Table 2).[1][2]
-
Remove the starvation buffer from the cells and add the labeling solution.
-
Imaging: After incubation, wash the cells twice with KRPH buffer to remove unincorporated probes.
-
Add fresh KRPH buffer or imaging medium to the cells.
-
Immediately image the cells using a confocal microscope with appropriate filter sets for NBD (Excitation/Emission: ~465/535 nm) and any co-stains.
Protocol 2: Labeling of Cellular Lipids with Exogenous NBD-Lipid Analogs
This protocol describes the labeling of cellular structures by incubating live cells with commercially available NBD-labeled lipid analogs.
Materials:
-
Mammalian cells of interest
-
Appropriate cell culture medium
-
Tris-buffered saline with sucrose (TBSS)
-
NBD-labeled lipid analog (e.g., NBD-PE, NBD-cholesterol) (1 µM stock solution)
-
Bovine Serum Albumin (BSA) solution (5% w/v in TBSS for back-exchange)
-
Confocal microscope
Procedure:
-
Cell Culture: Grow cells on glass-bottom dishes to the desired confluency.
-
Preparation of NBD-lipid Suspension: Prepare a suspension of the NBD-lipid in a suitable buffer. For some lipids, pre-complexing with BSA may be necessary for efficient delivery.[2]
-
Cell Labeling:
-
Wash the cells with an appropriate buffer (e.g., TBSS or serum-free medium).
-
Add the NBD-lipid suspension to the cells at a final concentration of approximately 1 µM.[1][2]
-
Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 20°C or 37°C) to allow for lipid internalization.[7]
-
-
Washing: After incubation, wash the cells with TBSS to remove excess NBD-lipid from the medium.[7]
-
(Optional) Back-Exchange: To remove NBD-lipids remaining in the outer leaflet of the plasma membrane, perform a back-exchange by washing the cells with a BSA solution.[7] This step is crucial for visualizing internalized lipids.
-
Imaging: Add fresh imaging buffer to the cells and visualize them using a confocal microscope.
Visualizations
Signaling Pathways and Workflows
Caption: De novo lipid labeling pathway in live cells.
Caption: Experimental workflow for de novo lipid labeling.
Concluding Remarks
The use of this compound for labeling lipids provides a powerful tool for cell biologists and drug development professionals to study the intricate roles of lipids in cellular function and disease. The de novo labeling method, in particular, offers a unique opportunity to track the synthesis and subsequent trafficking of specific lipid species in real-time.[1][2][3] Careful consideration of the experimental conditions, including reagent concentrations and incubation times, is crucial for successful and reproducible results. The protocols and data provided herein serve as a comprehensive guide for the application of NBD-based lipid labeling in live-cell imaging studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo labeling and trafficking of individual lipid species in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. 7-nitrobenz-2-oxa-1,3-diazole-4-yl-labeled phospholipids in lipid membranes: differences in fluorescence behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [en.bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. avantiresearch.com [avantiresearch.com]
- 11. NBD-PE | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
Application Notes and Protocols: Utilizing 7-Nitrobenzo[d]oxazole (NBD) for Protein Conformational Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 7-Nitrobenzo[d]oxazole (NBD) as a fluorescent probe for investigating protein conformational changes. The inherent sensitivity of NBD's fluorescence to its local environment makes it a powerful tool for monitoring protein folding, unfolding, and ligand-induced structural rearrangements.
Introduction to NBD as a Reporter of Protein Conformation
This compound (NBD) and its derivatives, such as 4-chloro-7-nitrobenzo[d]oxazole (NBD-Cl) and 4-fluoro-7-nitrobenzo[d]oxazole (NBD-F), are small, environmentally sensitive fluorophores. A key feature of NBD is its solvatochromism; its fluorescence emission is significantly quenched in polar, aqueous environments but exhibits a substantial increase in quantum yield in nonpolar, hydrophobic surroundings.[1][2] This property is harnessed to report on changes in protein conformation, where the movement of the NBD probe from an exposed, solvent-accessible site to a buried, hydrophobic core results in a detectable change in fluorescence intensity.
NBD derivatives readily react with primary and secondary amines, as well as thiol groups, allowing for site-specific labeling of proteins on residues such as lysine, the N-terminus, and cysteine.[3][4][5] This site-specific incorporation enables researchers to probe conformational changes in specific regions of a protein.
Key Applications in Conformational Studies
-
Monitoring Protein Folding and Unfolding: Changes in fluorescence intensity can be correlated with the folding or unfolding of a protein, as the NBD probe transitions between solvent-exposed and buried states.[6]
-
Detecting Ligand-Induced Conformational Changes: The binding of substrates, inhibitors, or other effector molecules can induce conformational shifts that alter the local environment of the NBD probe, leading to a change in fluorescence.[7][8][9][10]
-
Investigating Protein-Membrane Interactions: The transition of an NBD-labeled protein from an aqueous solution to a lipid membrane environment results in a significant fluorescence enhancement, providing insights into membrane binding and insertion.[11][12]
-
Probing Enzyme Dynamics: NBD can be used to study the conformational dynamics of enzymes during catalysis.
Quantitative Data Summary
The following tables summarize key quantitative data for NBD and its derivatives relevant to protein labeling and conformational studies.
Table 1: Spectroscopic Properties of NBD-Amine Adducts
| Property | Value | Reference |
| Excitation Maximum (λex) | ~464 - 470 nm | [4][5][13] |
| Emission Maximum (λem) | ~512 - 530 nm | [4][5][13] |
| Stokes Shift | >150 nm for some derivatives | [14] |
| Environment Sensitivity | High (fluorescence increases in nonpolar environments) | [1][2] |
Table 2: Reactivity of NBD Derivatives
| Derivative | Reactive Towards | Relative Reactivity | Reference |
| NBD-F | Primary and secondary amines, thiols | Higher than NBD-Cl | [4] |
| NBD-Cl | Primary and secondary amines, thiols | Lower than NBD-F | [4][5] |
Experimental Protocols
Protocol 1: General Protein Labeling with NBD-Cl
This protocol provides a general procedure for labeling protein amine groups with NBD-Cl. Optimization of pH, temperature, and incubation time may be necessary for specific proteins.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM borate buffer, pH 8.0)
-
NBD-Cl stock solution (e.g., 10 mM in DMSO)
-
Quenching reagent (e.g., 1 M β-mercaptoethanol or dithiothreitol)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Labeling Reaction: Add the NBD-Cl stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours in the dark. The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 10-20 mM to react with any unreacted NBD-Cl.
-
Purification: Remove the unreacted dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD (at ~470 nm).
Protocol 2: Conformational Change Analysis using Fluorescence Spectroscopy
This protocol describes how to monitor changes in protein conformation by measuring the fluorescence of the NBD label.
Materials:
-
NBD-labeled protein
-
Fluorometer
-
Buffer for the experiment
-
Ligand or denaturant solution
Procedure:
-
Sample Preparation: Prepare a dilute solution of the NBD-labeled protein in the experimental buffer. The concentration should be low enough to avoid inner filter effects.
-
Fluorescence Measurement (Baseline): Place the sample in the fluorometer and record the fluorescence emission spectrum (e.g., 500-600 nm) using an excitation wavelength of ~470 nm. Record the fluorescence intensity at the emission maximum.
-
Inducing Conformational Change: Add the ligand of interest or a denaturant (e.g., guanidinium chloride or urea) to the cuvette and mix gently.
-
Fluorescence Measurement (Post-Change): After an appropriate incubation time, record the fluorescence emission spectrum again.
-
Data Analysis: Compare the fluorescence intensity and the emission maximum before and after the addition of the ligand or denaturant. An increase in fluorescence intensity and a blue shift in the emission maximum are indicative of the NBD probe moving to a more hydrophobic environment, signaling a conformational change.
Visualizations
Caption: Experimental workflow for NBD labeling and conformational analysis.
Caption: NBD reports on a signaling protein's conformational change.
References
- 1. researchgate.net [researchgate.net]
- 2. NBD-Ethylenediamine - Biotium [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 6. Fluorescence quenching: A tool for single-molecule protein-folding study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational changes of the nucleotide binding domains of P-glycoprotein induced by ATP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conformational Coupling of the Nucleotide-Binding and the Transmembrane Domains in ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 14. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01868G [pubs.rsc.org]
Application Notes and Protocols: Using NBD-Cl for Amine Modification in Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-7-nitrobenzofurazan (NBD-Cl) is a versatile, non-fluorescent reagent that becomes highly fluorescent upon reaction with primary and secondary amines, making it an invaluable tool for protein modification.[1] A significant advantage of NBD-Cl is the ability to achieve selective labeling of a protein's N-terminal α-amino group by carefully controlling the reaction pH.[2][3] At neutral pH, the N-terminal α-amino group is more nucleophilic than the ε-amino groups of lysine residues, allowing for site-specific modification. This selectivity is crucial for preserving protein function, especially when lysine residues are located in active sites or at protein-protein interfaces.
These application notes provide detailed protocols for both selective N-terminal and general amine modification of proteins using NBD-Cl. We also present key quantitative data and visualizations to guide researchers in applying this technique to study protein structure, function, and signaling.
Data Presentation
Spectroscopic Properties of NBD-Amine Adducts
The fluorescence of NBD-labeled proteins is highly sensitive to the polarity of the fluorophore's local environment. This solvatochromic property can be exploited to probe conformational changes or ligand binding events that alter the environment of the attached NBD group.
| Property | NBD-Primary Amine Adduct | NBD-Secondary Amine Adduct |
| Excitation Maximum (λex) | ~465 nm | ~485 nm |
| Emission Maximum (λem) | ~535 nm | ~540 nm |
| Molar Extinction Coefficient (ε) in Methanol | ~22,000 M⁻¹cm⁻¹ | ~25,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) in Methanol | ~0.3 | < 0.1 |
| Fluorescence Quantum Yield (Φ) in Water | < 0.01 | < 0.01 |
pH-Dependent Reactivity of NBD-Cl with Protein Amines
The selectivity of NBD-Cl labeling is primarily governed by the pH of the reaction, which influences the nucleophilicity of the target amino groups.
| Amino Group | Typical pKa | Optimal pH for Selective Labeling | Outcome at Different pH |
| α-amino (N-terminus) | 7.0 - 8.0 | 7.0 - 7.5 | Preferentially labeled at neutral pH. |
| ε-amino (Lysine) | ~10.5 | > 8.5 | Labeled at alkaline pH along with the N-terminus. |
Experimental Protocols
Protocol 1: Selective N-terminal Protein Labeling
This protocol is designed for the specific modification of the N-terminal α-amino group.
Materials:
-
Protein of interest (1-5 mg/mL) in a buffer free of primary or secondary amines (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
-
NBD-Cl stock solution (10 mM in anhydrous DMSO).
-
Quenching solution (1 M Dithiothreitol (DTT) or β-mercaptoethanol).
-
Size-exclusion chromatography column (e.g., PD-10 desalting column).
Procedure:
-
Protein Preparation: Ensure the protein solution is at the desired concentration in the reaction buffer.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of NBD-Cl stock solution to the protein solution. Incubate for 1-3 hours at room temperature in the dark.
-
Reaction Quenching: Add a 100-fold molar excess of the quenching solution to the reaction mixture and incubate for 30 minutes to consume unreacted NBD-Cl.
-
Purification: Remove excess reagents by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the protein concentration and the degree of labeling by measuring absorbance at 280 nm (for protein) and 465 nm (for NBD) and using the respective molar extinction coefficients.
Protocol 2: General Amine Labeling (N-terminus and Lysines)
This protocol modifies all accessible primary and secondary amines.
Materials:
-
Same as Protocol 1.
-
Reaction Buffer: 50 mM Borate buffer, pH 9.0.
Procedure:
-
Protein Preparation: Exchange the protein into the alkaline reaction buffer.
-
Labeling and Purification: Follow steps 2-5 from Protocol 1, performing the incubation in the pH 9.0 buffer.
Visualizations
Caption: A streamlined workflow for protein labeling with NBD-Cl.
Caption: A representative protein kinase signaling pathway.
Application in a Signaling Context
NBD-Cl labeling is a powerful technique for investigating the conformational dynamics of proteins within signaling pathways. Consider a protein kinase whose activity is regulated by an upstream receptor tyrosine kinase. To study the activation mechanism of this protein kinase, its N-terminus can be selectively labeled with NBD-Cl. Upon activation by the receptor, the kinase undergoes a conformational change. This change can alter the microenvironment of the N-terminally attached NBD probe, resulting in a detectable change in its fluorescence properties (e.g., an increase in fluorescence intensity or a blue shift in the emission maximum). By monitoring these fluorescence changes in real-time, researchers can gain insights into the kinetics and structural basis of kinase activation. This approach can also be extended to study the interaction of the labeled kinase with its downstream substrates.
Conclusion
NBD-Cl offers a straightforward and effective method for fluorescently labeling proteins. The ability to achieve N-terminal selectivity under mild conditions makes it a particularly attractive tool for studying protein function. The environmentally sensitive nature of the NBD fluorophore provides a powerful handle for monitoring dynamic processes such as protein conformational changes and intermolecular interactions, which are at the heart of cellular signaling and drug action.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for NBD-Based Fluorescent Probes in Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 7-nitro-2,1,3-benzoxadiazole (NBD)-based fluorescent probes for the sensitive and selective detection of thiols. This document details the underlying signaling pathways, experimental protocols for both in vitro and cellular assays, and a comparative analysis of quantitative data for various NBD-derived probes.
Introduction to NBD-Based Thiol Detection
NBD-based probes are a class of fluorogenic reagents widely employed for the detection and quantification of biological thiols, such as cysteine (Cys), homocysteine (Hcy), glutathione (GSH), and hydrogen sulfide (H₂S).[1][2] These probes are typically non-fluorescent or weakly fluorescent and exhibit a significant increase in fluorescence intensity upon reaction with the sulfhydryl group of thiols. The core principle of their mechanism involves a nucleophilic aromatic substitution (SₙAr) reaction, where the electron-rich thiol attacks the electron-deficient aromatic ring of the NBD moiety, displacing a leaving group (e.g., chloride, fluoride, or an ether group).[1] This reaction leads to the formation of a highly fluorescent NBD-thiol adduct.[3][4] The small size and favorable photophysical properties of the NBD fluorophore make these probes valuable tools for studying the roles of thiols in various physiological and pathological processes.[5]
Signaling Pathways and Reaction Mechanisms
The detection of thiols by NBD-based probes is initiated by the nucleophilic attack of the thiolate anion on the electron-deficient C4 position of the NBD ring. The subsequent reaction pathway can vary depending on the specific thiol, leading to opportunities for selective detection.
General Reaction with Thiols
The fundamental reaction involves the substitution of a leaving group on the NBD core by the thiol, resulting in a fluorescent NBD-S-adduct.
Caption: General reaction of an NBD probe with a thiol.
Discrimination between Cysteine/Homocysteine and Glutathione
A key feature of some NBD-based probes is their ability to differentiate between Cys/Hcy and GSH. This selectivity arises from a subsequent intramolecular rearrangement, known as the Smiles rearrangement, that is unique to the Cys and Hcy adducts.[6][7][8]
-
Initial Reaction: All thiols (Cys, Hcy, and GSH) react with the NBD probe to form an initial NBD-S-adduct.
-
Intramolecular Rearrangement (Cys/Hcy): For Cys and Hcy, the proximate amino group of the adduct acts as an internal nucleophile, attacking the NBD ring and displacing the sulfur atom. This S-to-N acyl shift results in a more stable and often more fluorescent NBD-N-adduct.[2][6]
-
No Rearrangement (GSH): The amino group in GSH is not positioned to facilitate this intramolecular rearrangement, so the reaction stops at the formation of the NBD-S-adduct.[6]
This difference in the final product leads to distinct fluorescent signals, allowing for the selective detection of Cys/Hcy.
Caption: Differentiating mechanism for Cys/Hcy vs. GSH.
Quantitative Data of NBD-Based Thiol Probes
The photophysical properties and performance metrics of NBD-based probes can vary depending on their specific structure. The following table summarizes key quantitative data for a selection of NBD probes.
| Probe Name | Thiol Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Response Time | Reference |
| NBD-Cl | Cysteine | 476 | 546 | Not Reported | Not Reported | < 1 min | [2] |
| NBD-Cl | Glutathione | ~470 | ~530 | Not Reported | Not Reported | Not Reported | [3][4] |
| NBD-F | Glutathione | 470 | 530 | Not Reported | Not Reported | Not Reported | [9] |
| NBD-O-CmCH₂OH | H₂S | 320 | 473 | Not Reported | 140 nM | < 10 min | [6][10] |
| NBD-O-CmCH₂OH | Cysteine | 320 | 473 | Not Reported | 26 nM | < 10 min | [6][10] |
| NBD-O-CmCH₂OH | Glutathione | 320 | 473 | Not Reported | 60 nM | < 10 min | [6][10] |
| NBD-O-CmCH₂OH | N-acetylcysteine | 320 | 473 | Not Reported | 32 nM | < 10 min | [6][10] |
| Probe 43 | H₂S | Not Reported | 514 | Not Reported | Not Reported | Not Reported | [2] |
| Probe 18 | H₂S | Not Reported | 565 | Not Reported | 48 nM | Fast | [2] |
| Probe 48 | H₂S | Not Reported | Not Reported | Not Reported | 0.12 µM | ~2 min | [2] |
Experimental Protocols
Synthesis of NBD-Thiol Adducts (for standards and characterization)
This protocol describes the synthesis of NBD-Cys, NBD-GSH, and NBD-NAC for use as standards or for characterization.[6]
Materials:
-
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
-
L-Cysteine, Glutathione (reduced), or N-acetylcysteine
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Deionized water
-
Silica gel for column chromatography
-
Dichloromethane (DCM) and Methanol (MeOH) for chromatography
Procedure:
-
Dissolve NBD-Cl (0.15 g, 0.7 mmol) and triethylamine (0.146 mL, 1.05 mmol) in 20 mL of ethanol.
-
In a separate flask, dissolve the respective biothiol (1.4 mmol) in 5 mL of deionized water.
-
Add the biothiol solution to the NBD-Cl solution and stir the mixture at room temperature for 3 hours.
-
A precipitate will form. Filter the precipitate and wash it with cold ethanol.
-
Purify the crude product by silica gel column chromatography using a DCM:MeOH (17:3, v/v) solvent system to obtain the pure NBD-thiol adduct.[6]
Caption: Workflow for the synthesis of NBD-thiol adducts.
In Vitro Fluorescence Measurements
This protocol outlines the general procedure for measuring the fluorescence response of an NBD-based probe to thiols in a cuvette-based assay.[6][10]
Materials:
-
NBD-based probe stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile)
-
Thiol stock solutions (e.g., 10 mM in deionized water or an appropriate buffer)
-
Phosphate buffer (PB) or HEPES buffer (e.g., 0.1 M, pH 7.4)
-
Quartz cuvette (3.5 mL)
-
Fluorometer
Procedure:
-
Prepare a working solution of the NBD probe (e.g., 5 µM) in the chosen buffer. For probes with limited aqueous solubility, a small percentage of an organic co-solvent (e.g., 10% acetonitrile) can be included in the buffer.[6]
-
Transfer 2 mL of the probe solution to the quartz cuvette.
-
Record the baseline fluorescence spectrum of the probe solution.
-
Add a small volume of the thiol stock solution to the cuvette to achieve the desired final concentration (e.g., 50 µM).
-
Mix gently and incubate at room temperature for a specified time (e.g., 10 minutes) to allow the reaction to complete.[6]
-
Record the fluorescence spectrum of the solution after the reaction.
-
For kinetic studies, monitor the fluorescence intensity at the emission maximum over time immediately after the addition of the thiol.
-
To determine the limit of detection (LOD), perform a titration by adding increasing concentrations of the thiol to the probe solution and measure the corresponding fluorescence intensities. The LOD can be calculated using the formula LOD = 3.3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.[10]
Caption: Workflow for in vitro fluorescence measurements.
Live Cell Imaging of Intracellular Thiols
This protocol provides a general guideline for using NBD-based probes to visualize thiols in living cells using fluorescence microscopy.[3][11][12]
Materials:
-
Mammalian cells (e.g., HeLa, C2C12)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
NBD-based probe stock solution (e.g., 1 mM in DMSO)
-
Live cell imaging solution or appropriate buffer
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a fresh working solution of the NBD probe (e.g., 5-10 µM) in pre-warmed cell culture medium or live cell imaging solution.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.[3] The optimal probe concentration and incubation time should be determined empirically for each cell type and probe.
-
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or live cell imaging solution to remove excess probe.
-
Imaging:
-
Add fresh, pre-warmed live cell imaging solution to the cells.
-
Place the dish on the stage of the confocal microscope.
-
Locate the cells using brightfield illumination.
-
Set the excitation and emission wavelengths appropriate for the NBD-thiol adduct (e.g., excitation at 488 nm and emission collection between 500-550 nm).[3]
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Capture fluorescence images.
-
Caption: Workflow for live cell imaging of thiols.
Conclusion
NBD-based fluorescent probes are versatile and powerful tools for the detection and imaging of biological thiols. Their reaction mechanism, particularly the ability of some probes to undergo a Smiles rearrangement, allows for the selective detection of specific thiols. By following the detailed protocols and considering the quantitative data provided, researchers can effectively utilize these probes to investigate the crucial roles of thiols in health and disease.
References
- 1. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Radical Smiles Rearrangement: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 9. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. promega.com [promega.com]
Application Notes and Protocols for FRET Assays Using 7-Nitrobenzo[d]oxazole (NBD) as an Acceptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing 7-Nitrobenzo[d]oxazole (NBD) as a Förster Resonance Energy Transfer (FRET) acceptor in various biological assays. The primary focus is on membrane-based assays, which are crucial for studying phenomena such as membrane fusion, lipid trafficking, and the spatial organization of lipids within bilayers.
Introduction to NBD as a FRET Acceptor
This compound (NBD) is a small, environmentally sensitive fluorophore commonly employed as an acceptor in FRET-based assays. Its spectral properties make it an excellent FRET partner for various donor fluorophores, most notably Rhodamine and its derivatives. The efficiency of energy transfer between a donor and NBD is highly dependent on the distance between them, typically in the range of 1-10 nanometers, making it a powerful tool for probing molecular interactions at the nanoscale.[1]
The most prevalent application of NBD in FRET assays is in the study of membrane dynamics. By labeling lipids such as phosphatidylethanolamine (PE) or cholesterol with NBD and a suitable donor, researchers can monitor changes in the proximity of these molecules in real-time.
Key Applications
-
Membrane Fusion Assays: Monitoring the mixing of lipid bilayers, which is a fundamental process in vesicle trafficking, viral entry, and neurotransmitter release.[2][3]
-
Lipid Transfer and Trafficking: Studying the movement of lipids between different membranes or membrane domains, mediated by lipid transfer proteins.
-
Membrane Organization and Domain Formation: Investigating the lateral distribution of lipids and the formation of lipid rafts or other microdomains within the membrane.[4]
-
Protein-Lipid Interactions: Characterizing the binding of proteins to specific lipids within a membrane.
Quantitative Data for NBD-Based FRET Pairs
The selection of an appropriate donor-acceptor pair is critical for a successful FRET experiment. The Förster radius (R₀), the distance at which FRET efficiency is 50%, is a key parameter for a given FRET pair.
| Donor | Acceptor | Förster Radius (R₀) | Excitation (nm) | Emission (nm) | Notes |
| NBD-PE | Rhodamine-PE | ≈ 5.0 nm[5] | ~470 nm[3] | ~585 nm[3] | Commonly used for membrane fusion and lipid mixing assays. |
| DPH | C6-NBD-PC | 4.14 - 4.18 nm[6] | 340 nm[4] | 540 nm[4] | Used to study the lateral distribution of lipids in membranes. |
| DPH | C12-NBD-PC | 3.74 - 3.75 nm[6] | 340 nm[4] | 540 nm[4] | Another pair for investigating lipid organization. |
Note: R₀ values can be influenced by the local environment of the fluorophores.
FRET Mechanism and Experimental Principle
FRET is a non-radiative energy transfer process where an excited donor fluorophore transfers its energy to a nearby acceptor fluorophore. This process is governed by the spectral overlap between the donor's emission and the acceptor's excitation spectra, as well as the distance and relative orientation of the two fluorophores.
In a typical membrane fusion assay using NBD-PE (donor) and Rhodamine-PE (acceptor), both probes are incorporated into the same liposome population at a concentration that allows for efficient FRET. When these labeled liposomes fuse with unlabeled liposomes, the average distance between the donor and acceptor molecules increases. This leads to a decrease in FRET efficiency, which can be measured as an increase in the donor's fluorescence emission and a decrease in the acceptor's sensitized emission.
Experimental Protocol: NBD/Rhodamine-Based Membrane Fusion Assay
This protocol details the steps for a lipid-mixing assay to monitor membrane fusion using NBD-PE and Rhodamine-PE incorporated into liposomes.
Materials and Reagents
-
Lipids:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or other desired lipid composition
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) (NBD-PE)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (Rhodamine-PE)
-
-
Solvents: Chloroform
-
Buffer: HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, pH 7.4
-
Detergent: 10% (w/v) Triton X-100
-
Equipment:
-
Round-bottom flasks
-
Rotary evaporator or nitrogen stream
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer with excitation and emission wavelength control
-
Cuvettes
-
Bath sonicator
-
Protocol
1. Preparation of Labeled and Unlabeled Liposomes
This protocol is based on the lipid hydration and extrusion method.[2][7]
-
Labeled Liposomes:
-
In a clean round-bottom flask, combine the desired lipids in chloroform. A typical composition is 99 mol% POPC, 0.5 mol% NBD-PE, and 0.5 mol% Rhodamine-PE.[2][7]
-
Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with HBS buffer to a final lipid concentration of 1-2 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This helps to increase the encapsulation efficiency and create more uniform vesicles.
-
Extrude the liposome suspension 11-21 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. This will produce small unilamellar vesicles (SUVs).[2][7]
-
-
Unlabeled Liposomes:
-
Follow the same procedure as for the labeled liposomes, but use 100% of the main lipid component (e.g., POPC).
-
2. Membrane Fusion Assay
-
In a fluorescence cuvette, add the desired amount of unlabeled liposomes diluted in HBS buffer.
-
Add the labeled liposomes to the cuvette at a ratio of approximately 1:9 (labeled:unlabeled). For example, for a total lipid concentration of 50 µM, use 5 µM of labeled liposomes and 45 µM of unlabeled liposomes.[8]
-
Place the cuvette in the fluorometer and record the baseline fluorescence. Set the excitation wavelength to ~470 nm and record the emission spectrum from 500 nm to 650 nm. Pay close attention to the emission peaks of NBD (~535 nm) and Rhodamine (~585 nm).[2][3]
-
To induce fusion, add the fusogenic agent of interest (e.g., protein, peptide, or chemical). Alternatively, for a total lipid mixing control, sonicate the mixture.[2]
-
Monitor the change in fluorescence over time. A decrease in FRET will be observed as an increase in NBD emission and a decrease in Rhodamine emission.
-
At the end of the experiment, add a small volume of 10% Triton X-100 to a final concentration of 0.1-0.5% to completely solubilize the liposomes. This will result in maximum probe dilution and the minimum FRET signal, which can be used for normalization.
Data Analysis
-
The FRET signal can be expressed as the ratio of the acceptor (Rhodamine) intensity to the donor (NBD) intensity (I_A / I_D).
-
The percentage of fusion can be calculated using the following formula: % Fusion = [(F_t - F_0) / (F_max - F_0)] * 100 Where:
-
F_t is the fluorescence intensity of the donor (NBD) at a given time t.
-
F_0 is the initial fluorescence intensity of the donor before the addition of the fusogen.
-
F_max is the maximum fluorescence intensity of the donor after the addition of Triton X-100.
-
Experimental Workflow
Troubleshooting and Considerations
-
Probe Concentration: The concentration of the FRET pair in the labeled liposomes should be optimized to ensure efficient FRET without causing self-quenching or significantly perturbing the membrane.
-
Lipid Purity: Use high-purity lipids to avoid artifacts in the fusion assay.
-
Buffer Conditions: The pH, ionic strength, and temperature of the buffer can influence membrane fusion and the fluorescence properties of the probes.
-
Light Scattering: Light scattering from liposomes can interfere with fluorescence measurements. It is important to subtract the background signal from a sample containing only buffer.
-
Spontaneous Probe Transfer: In some cases, lipid probes may spontaneously transfer between vesicles without fusion. This can be assessed by control experiments where no fusogen is added.
By following these detailed application notes and protocols, researchers can effectively utilize NBD as a FRET acceptor to gain valuable insights into a wide range of biological processes involving membrane dynamics.
References
- 1. Förster Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]
- 2. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. rjb.ro [rjb.ro]
- 5. Limitations of Electronic Energy Transfer in the Determination of Lipid Nanodomain Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. encapsula.com [encapsula.com]
Application Notes and Protocols for NBD-Labeled Ligands in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NBD-labeled ligands for various receptor binding assays. The unique environmental sensitivity of the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore makes it a powerful tool for studying ligand-receptor interactions without the need for radioactive materials. When an NBD-labeled ligand binds to its receptor, the change in the local microenvironment often leads to a significant change in its fluorescence properties, which can be quantitatively measured.
This document outlines the principles, detailed experimental protocols, data analysis techniques, and troubleshooting advice for several key receptor binding assays using NBD-labeled ligands.
Principles of NBD-Labeled Ligand Binding Assays
The fluorescence of NBD is highly sensitive to the polarity of its environment.[1] In aqueous solutions, NBD fluorescence is often quenched, resulting in a low quantum yield.[1] Upon binding to a receptor's binding pocket, which is typically more hydrophobic than the aqueous buffer, the NBD fluorophore experiences a less polar environment, leading to a significant increase in fluorescence intensity and a potential shift in the emission maximum.[1][2] This change in fluorescence is the fundamental principle behind direct binding assays using NBD-labeled ligands.
Furthermore, the fixed orientation and slower tumbling rate of the NBD-labeled ligand when bound to a large receptor molecule forms the basis of fluorescence polarization (FP) assays.[3][4] Additionally, NBD can serve as an acceptor or donor in Förster Resonance Energy Transfer (FRET) based assays to study ligand-receptor proximity and binding.[5][6]
Key Applications
-
Determination of binding affinity (Kd): Quantifying the strength of the interaction between a ligand and its receptor.
-
Competition binding assays (Ki): Determining the affinity of unlabeled compounds by their ability to displace a known NBD-labeled ligand.
-
High-throughput screening (HTS): Screening large compound libraries for potential receptor binders.[7][8]
-
Studying receptor pharmacology and signaling: Investigating the mechanisms of receptor activation and downstream signaling pathways.[9][10]
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from receptor binding assays using NBD-labeled ligands.
Table 1: Binding Affinities (Kd) of NBD-Labeled Ligands
| NBD-Labeled Ligand | Receptor | Assay Type | Kd (nM) | Reference |
| NBD-Serotonin Analog I | Serotonin 1A Receptor | Competition Binding | 8.7 ± 1.2 | [11] |
| NBD-Serotonin Analog II | Serotonin 1A Receptor | Competition Binding | 10.5 ± 1.5 | [11] |
| NBD-Serotonin Analog III | Serotonin 1A Receptor | Competition Binding | 25.1 ± 3.5 | [11] |
Table 2: Inhibition Constants (Ki) from Competition Binding Assays
| Unlabeled Competitor | NBD-Labeled Ligand | Receptor | Ki (nM) | Reference |
| Serotonin | NBD-Serotonin Analog I | Serotonin 1A Receptor | 5.2 ± 0.8 | [11] |
| Spiperone | NBD-Serotonin Analog I | Serotonin 1A Receptor | 1.5 ± 0.3 | [11] |
| Pindolol | NBD-Serotonin Analog I | Serotonin 1A Receptor | 2.8 ± 0.5 | [11] |
Experimental Protocols
Saturation Binding Assay using Fluorescence Intensity
This protocol determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by measuring the fluorescence intensity of an NBD-labeled ligand at various concentrations.
Materials:
-
NBD-labeled ligand
-
Receptor preparation (e.g., purified receptor, cell membranes, or whole cells)
-
Assay buffer (e.g., PBS, Tris-HCl with appropriate additives)
-
High-affinity unlabeled ligand (for determining non-specific binding)
-
Microplate reader with fluorescence intensity detection
Procedure:
-
Prepare a serial dilution of the NBD-labeled ligand in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
Prepare two sets of tubes or wells for each ligand concentration: one for total binding and one for non-specific binding.
-
To the "total binding" wells, add:
-
A fixed amount of receptor preparation.
-
Increasing concentrations of the NBD-labeled ligand.
-
-
To the "non-specific binding" wells, add:
-
A fixed amount of receptor preparation.
-
Increasing concentrations of the NBD-labeled ligand.
-
A high concentration (e.g., 100-1000 fold excess over the labeled ligand's Kd) of a high-affinity unlabeled ligand to saturate the specific binding sites.
-
-
Incubate the reactions at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time should be determined empirically.
-
Measure the fluorescence intensity of each well using a microplate reader. The excitation and emission wavelengths should be optimized for the NBD fluorophore (typically ~465 nm excitation and ~535 nm emission).
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Data Analysis:
-
Plot the specific binding (fluorescence intensity) against the concentration of the NBD-labeled ligand.
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kd and Bmax values.[12]
-
Competition Binding Assay
This protocol determines the inhibition constant (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of an NBD-labeled ligand for binding to the receptor.
Materials:
-
NBD-labeled ligand (at a fixed concentration, typically at or below its Kd)
-
Unlabeled test compounds (at various concentrations)
-
Receptor preparation
-
Assay buffer
-
Microplate reader with fluorescence intensity or polarization detection
Procedure:
-
Prepare a serial dilution of the unlabeled test compound in assay buffer.
-
In each well of a microplate, add:
-
A fixed amount of receptor preparation.
-
A fixed concentration of the NBD-labeled ligand.
-
Increasing concentrations of the unlabeled test compound.
-
-
Include control wells:
-
Total binding: Receptor + NBD-labeled ligand (no competitor).
-
Non-specific binding: Receptor + NBD-labeled ligand + a saturating concentration of a known high-affinity unlabeled ligand.
-
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence intensity or polarization.
-
Data Analysis:
-
Plot the measured signal against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the NBD-labeled ligand).[13]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the NBD-labeled ligand and Kd is its dissociation constant.[11]
-
Fluorescence Polarization (FP) Assay
This protocol measures ligand binding by detecting changes in the polarization of emitted light from an NBD-labeled ligand upon binding to a receptor.[14][15]
Materials:
-
NBD-labeled ligand (tracer)
-
Receptor
-
Assay buffer
-
Microplate reader with FP capabilities
Procedure:
-
Determine the optimal tracer concentration: This should be a low concentration that gives a stable and reproducible fluorescence signal, typically in the low nanomolar range.
-
In a microplate, add:
-
A fixed concentration of the NBD-labeled tracer.
-
Increasing concentrations of the receptor.
-
-
Incubate the plate to reach equilibrium.
-
Measure the fluorescence polarization (mP).
-
Data Analysis:
-
Plot the mP values against the receptor concentration.
-
Fit the data to a one-site binding equation to determine the Kd.
-
For competition assays, use a fixed concentration of receptor and tracer and titrate in the unlabeled competitor. Calculate the IC50 and Ki as described in the competition binding assay protocol.
-
Förster Resonance Energy Transfer (FRET) Assay
This protocol measures receptor-ligand binding based on the energy transfer between a donor fluorophore on the receptor and an acceptor fluorophore (NBD) on the ligand (or vice versa).[5][16]
Materials:
-
Receptor labeled with a donor fluorophore (e.g., a fluorescent protein like GFP or a lanthanide chelate).
-
Ligand labeled with NBD (acceptor).
-
Assay buffer
-
Time-resolved FRET (TR-FRET) capable microplate reader if using a lanthanide donor.
Procedure:
-
In a microplate, add:
-
A fixed concentration of the donor-labeled receptor.
-
Increasing concentrations of the NBD-labeled ligand.
-
-
Incubate to allow for binding.
-
Excite the donor fluorophore and measure the emission from both the donor and the acceptor (NBD).
-
Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission).
-
Data Analysis:
-
Plot the FRET ratio against the NBD-labeled ligand concentration.
-
Fit the data to a saturation binding curve to determine the Kd.
-
Competition assays can be performed by adding an unlabeled competitor and measuring the decrease in the FRET signal.
-
Visualizations
Experimental Workflow for a Competition Binding Assay
Caption: Workflow for a competition receptor binding assay.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: Canonical GPCR signaling cascade activation.
Serotonin Receptor (5-HTR) Signaling Overview
Caption: Major signaling pathways of serotonin receptor subtypes.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Non-specific binding of the NBD-ligand to the plate or other components. - Autofluorescence from the receptor preparation or buffer components. | - Use low-binding microplates. - Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. - Optimize the concentration of the receptor preparation. - Subtract the fluorescence of a "no ligand" control. |
| Low Signal-to-Noise Ratio | - Low binding affinity. - Insufficient change in NBD fluorescence upon binding. - Low receptor concentration. | - Increase the concentration of the receptor. - Ensure the NBD label is in a position on the ligand that experiences a significant environmental change upon binding. - For FP assays, ensure a sufficient size difference between the ligand and the receptor.[15] |
| Inconsistent Results | - Pipetting errors. - Assay not at equilibrium. - Instability of reagents. | - Use calibrated pipettes and proper technique. - Determine the optimal incubation time by performing a time-course experiment. - Prepare fresh reagents and store them properly. |
| No Saturation in Binding Curve | - NBD-ligand concentration range is too low. - Non-specific binding is too high. | - Extend the concentration range of the NBD-labeled ligand. - Optimize assay conditions to reduce non-specific binding (see "High Background Fluorescence"). |
| Shallow Competition Curve | - Competitor has low affinity. - Issues with competitor solubility. | - Test a wider concentration range of the competitor. - Ensure the competitor is fully dissolved in the assay buffer. Consider using a co-solvent like DMSO (ensure final concentration does not affect the assay). |
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding | Semantic Scholar [semanticscholar.org]
- 4. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of receptor-ligand binding by FRET | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. researchgate.net [researchgate.net]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 13. Appropriate calibration curve fitting in ligand binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Studying Lipid Trafficking and Dynamics with NBD-Cholesterol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is an essential lipid component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, forming lipid rafts, and serving as a precursor for steroid hormones and bile acids. The intricate trafficking of cholesterol between different cellular organelles is tightly regulated, and its dysregulation is implicated in numerous diseases, including atherosclerosis and Niemann-Pick disease.[] Fluorescently labeled cholesterol analogs are invaluable tools for visualizing and quantifying cholesterol dynamics in living cells. Among these, NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol) has emerged as a widely used probe due to its environmental sensitivity and utility in various applications.[2]
This document provides detailed application notes and protocols for utilizing NBD-cholesterol to study lipid trafficking and dynamics. It is intended for researchers, scientists, and drug development professionals seeking to employ this versatile fluorescent probe in their experimental workflows.
Properties of NBD-Cholesterol
NBD-cholesterol is a cholesterol molecule covalently linked to a nitrobenzoxadiazole (NBD) fluorophore. The NBD group's fluorescence is highly sensitive to the polarity of its surrounding environment, making it a useful sensor for changes in the lipid environment.[3] However, it is important to note that the addition of the bulky NBD group can potentially alter the molecule's properties compared to native cholesterol.[4][5][6]
Table 1: Photophysical and Chemical Properties of NBD-Cholesterol
| Property | Value | Reference |
| Molecular Weight | 494.63 g/mol | [7] |
| Excitation Maximum (λex) | ~463-475 nm | [7][8] |
| Emission Maximum (λem) | ~530-536 nm | [7][9] |
| Extinction Coefficient | 22,000 M⁻¹cm⁻¹ (at 484 nm) | [10] |
| Solvent for Stock Solution | Ethanol or DMSO | [7][11] |
| Storage Conditions | -20°C, protected from light |
Applications of NBD-Cholesterol
NBD-cholesterol has been successfully employed in a variety of applications to probe cholesterol behavior in cellular and model systems.
-
Visualizing Cholesterol Distribution: Fluorescence microscopy techniques, including confocal and time-resolved imaging, can be used to visualize the subcellular localization of NBD-cholesterol, providing insights into cholesterol distribution within organelles like the plasma membrane, endosomes, and lipid droplets.[8][12][13]
-
Cholesterol Efflux Assays: NBD-cholesterol serves as a non-radioactive alternative to [3H]-cholesterol for measuring the efflux of cholesterol from cells to extracellular acceptors like high-density lipoprotein (HDL) and apolipoprotein A-1 (apoA-1).[7][13]
-
Studying Lipid-Protein Interactions: The change in NBD fluorescence upon binding to proteins can be used to study the interactions between cholesterol and lipid transfer proteins, such as the steroidogenic acute regulatory protein (StAR).[9]
-
Investigating Membrane Domain Partitioning: NBD-cholesterol can be used to study the partitioning of cholesterol between different lipid phases, such as liquid-ordered (Lo) and liquid-disordered (Ld) domains in model membranes.[3] However, some studies suggest that NBD-cholesterol may not perfectly mimic the partitioning behavior of native cholesterol.[4]
Experimental Protocols
Here, we provide detailed protocols for common applications of NBD-cholesterol.
Protocol 1: Labeling Cells with NBD-Cholesterol for Fluorescence Microscopy
This protocol describes the general procedure for labeling mammalian cells with NBD-cholesterol for subsequent visualization by fluorescence microscopy.
Materials:
-
NBD-cholesterol (stock solution in ethanol or DMSO)
-
Mammalian cells cultured on coverslips or in imaging dishes
-
Phosphate-buffered saline (PBS)
-
Culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum)[7]
-
Fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission: ~470/525 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Preparation of Labeling Solution:
-
Thaw the NBD-cholesterol stock solution.
-
Dilute the NBD-cholesterol stock in culture medium to a final concentration of 1-5 µM.[7] For example, to make 1 mL of 5 µM labeling solution from a 2 mM stock, add 2.5 µL of the stock to 997.5 µL of medium.
-
Vortex the solution gently to ensure proper mixing.
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with pre-warmed PBS.
-
Add the NBD-cholesterol labeling solution to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for a desired period (e.g., 30 minutes to 4 hours). The optimal incubation time may need to be determined empirically for different cell types and experimental goals.[13]
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed PBS to remove unincorporated NBD-cholesterol.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for NBD.
-
Workflow for Cellular Labeling with NBD-Cholesterol
Caption: Workflow for labeling cells with NBD-cholesterol.
Protocol 2: High-Throughput NBD-Cholesterol Efflux Assay
This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening of compounds that modulate cholesterol efflux.[7]
Materials:
-
THP-1 derived macrophages (or other suitable cell type) seeded in a white, clear-bottom 96-well plate
-
NBD-cholesterol (2 mM stock in ethanol)
-
RPMI 1640 medium with 10% FBS (R10 medium)
-
PBS
-
Cholesterol acceptors (e.g., HDL, apoA-1)
-
Lysis solution (e.g., 0.1% Triton X-100 in PBS)
-
Pure ethanol
-
White, opaque-bottom 96-well plate for media collection
-
Plate reader capable of measuring fluorescence (Excitation/Emission: 463/536 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and differentiate into macrophages if necessary.
-
NBD-Cholesterol Loading:
-
Prepare a 5 µM NBD-cholesterol loading solution in R10 medium.
-
Wash the cells twice with PBS.
-
Add 100 µL of the loading solution to each well and incubate overnight at 37°C, 5% CO₂.[7]
-
-
Equilibration:
-
Wash the cells twice with serum-free medium.
-
Add serum-free medium to each well and incubate for 1 hour to allow for equilibration.
-
-
Cholesterol Efflux:
-
Prepare solutions of cholesterol acceptors (e.g., various concentrations of HDL or apoA-1) in serum-free medium.
-
Aspirate the equilibration medium and add 100 µL of the acceptor solutions to the appropriate wells. Include wells with serum-free medium alone as a negative control.
-
Incubate for 4-6 hours at 37°C.
-
-
Sample Collection and Measurement:
-
Media: Carefully collect the supernatant (media) from each well and transfer it to a new white, opaque-bottom 96-well plate. To each well containing media, add 100 µL of pure ethanol.[7] Measure the fluorescence intensity (FI_media) at 463/536 nm.
-
Cells: Wash the cells in the original plate twice with PBS. Lyse the cells by adding 100 µL of lysis solution and shaking for 25 minutes at room temperature.[7] Measure the fluorescence intensity directly in the cell plate (FI_cells).
-
-
Calculation of Percent Efflux:
-
Percent Efflux = [FI_media / (FI_media + FI_cells)] * 100
-
Workflow for NBD-Cholesterol Efflux Assay
Caption: High-throughput NBD-cholesterol efflux assay workflow.
Data Presentation
Table 2: Example Data from NBD-Cholesterol Efflux Assay
| Condition | FI_media (arbitrary units) | FI_cells (arbitrary units) | Percent Efflux (%) |
| No Acceptor | 500 | 9500 | 5.0 |
| HDL (50 µg/mL) | 2500 | 7500 | 25.0 |
| ApoA-1 (10 µg/mL) | 1500 | 8500 | 15.0 |
Considerations and Limitations
While NBD-cholesterol is a powerful tool, it is crucial to be aware of its limitations:
-
Probe Perturbation: The NBD moiety is bulky and can alter the biophysical properties of cholesterol, potentially affecting its interactions with lipids and proteins and its partitioning into membrane domains.[4][5][6]
-
Environmental Sensitivity: The fluorescence quantum yield of NBD is sensitive to the local environment, which can complicate quantitative analysis if not properly controlled for.[6]
-
Photobleaching: Like many fluorophores, NBD is susceptible to photobleaching, which should be minimized during microscopy experiments.[3]
-
Mis-targeting: In some cases, NBD-cholesterol has been shown to localize to organelles differently than endogenous cholesterol, with some analogs showing accumulation in mitochondria.[6]
It is often advisable to validate key findings obtained with NBD-cholesterol using complementary techniques, such as using other fluorescent cholesterol analogs (e.g., BODIPY-cholesterol) or biochemical methods.[14]
Conclusion
NBD-cholesterol remains a valuable and accessible tool for studying cholesterol trafficking and dynamics in a wide range of biological contexts. By understanding its properties and limitations, and by employing carefully designed experimental protocols, researchers can leverage this fluorescent probe to gain significant insights into the complex cellular biology of cholesterol. The protocols and data presented here provide a solid foundation for the successful application of NBD-cholesterol in both basic research and drug discovery efforts.
References
- 2. NBD Cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol) 10 mg [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]
- 8. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LIPID TRANSFER PROTEIN BINDING OF UNMODIFIED NATURAL LIPIDS AS ASSESSED BY SURFACE PLASMON RESONANCE METHODOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanoscale dynamics of cholesterol in the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBD-Based Biosensors in Enzyme Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and utilization of biosensors incorporating the 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore for the sensitive detection of enzyme activity. The solvatochromic properties of NBD, where its fluorescence emission is highly sensitive to the polarity of its local environment, make it an exceptional tool for designing "turn-on" fluorescent probes for various enzymes, including kinases and proteases.[1][2][3] This document outlines the fundamental principles, detailed experimental protocols, and data interpretation for the application of NBD-based biosensors in academic research and drug discovery.
Principle of NBD-Based Enzyme Biosensors
NBD-based biosensors for enzyme activity are typically designed around a specific enzyme substrate, such as a peptide sequence, which is covalently labeled with the NBD fluorophore. The design of these biosensors often ensures that in its native, uncleaved state, the NBD moiety is in a relatively aqueous or quenched environment, resulting in low fluorescence. Upon enzymatic modification of the substrate (e.g., cleavage by a protease or phosphorylation by a kinase), a conformational change or release of the NBD-containing fragment leads to its transition into a more hydrophobic or unquenched environment. This change in the microenvironment of the NBD fluorophore results in a significant increase in its fluorescence quantum yield, providing a direct and measurable signal of enzyme activity.[1][2]
The core advantages of NBD-based biosensors include their small size, which minimizes interference with enzyme-substrate interactions, and their "turn-on" fluorescence response, which enhances signal-to-noise ratios.[1][3]
Applications in Enzyme Activity Assays
NBD-based biosensors have been successfully developed for a variety of enzyme classes, most notably proteases and kinases, which are critical targets in numerous disease pathways.
Protease Activity Assays
NBD-labeled peptides can serve as sensitive substrates for a range of proteases, including caspases, matrix metalloproteinases (MMPs), and serine proteases.[4] Cleavage of the peptide substrate by the target protease separates the NBD fluorophore from a quenching moiety or alters its local environment, leading to a detectable increase in fluorescence.[4]
Kinase Activity Assays
For kinase activity, NBD-based biosensors are designed with a kinase-specific substrate peptide. Upon phosphorylation by the kinase, the negatively charged phosphate group can induce a conformational change in the peptide, leading to the NBD fluorophore moving to a more hydrophobic pocket within the biosensor or being released from a quenching environment. This results in a "turn-on" fluorescent signal proportional to the kinase activity.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of NBD-labeled peptide substrates and their application in enzyme activity assays.
Synthesis and Purification of NBD-Labeled Peptide Substrates
This protocol outlines the general steps for labeling a peptide substrate with NBD-Cl.
Materials:
-
Peptide with a free amine group (N-terminal or on a lysine side chain)
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolve the peptide in DMF to a final concentration of 1-5 mg/mL.
-
Add 3 equivalents of DIPEA to the peptide solution to act as a base.
-
Add 1.5 equivalents of NBD-Cl dissolved in a minimal amount of DMF to the peptide solution.
-
Stir the reaction mixture at room temperature in the dark for 2-4 hours. The reaction progress can be monitored by LC-MS.
-
Once the reaction is complete, purify the NBD-labeled peptide by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the desired product and confirm the identity and purity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the NBD-labeled peptide as a powder.
General Protocol for NBD-Based Protease Activity Assay
This protocol provides a framework for measuring the activity of a protease using an NBD-labeled peptide substrate.
Materials:
-
NBD-labeled protease substrate
-
Purified protease or cell lysate containing the protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20; buffer composition should be optimized for the specific protease)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~465 nm, Emission ~535 nm)
Procedure:
-
Prepare a stock solution of the NBD-labeled peptide substrate in DMSO. Dilute the stock solution to the desired final concentration in assay buffer.
-
Prepare serial dilutions of the protease in assay buffer.
-
In a 96-well black microplate, add 50 µL of the diluted protease solutions to individual wells.
-
Include a negative control well with 50 µL of assay buffer without the enzyme.
-
To initiate the reaction, add 50 µL of the NBD-labeled substrate solution to each well. The final volume in each well will be 100 µL.
-
Incubate the plate at the optimal temperature for the protease (e.g., 37°C), protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorescence microplate reader.
-
Plot the fluorescence intensity against time to determine the initial reaction velocity. The enzyme activity is proportional to the slope of the linear portion of the curve.
General Protocol for NBD-Based Kinase Activity Assay
This protocol describes a general method for assessing kinase activity using an NBD-labeled peptide substrate.
Materials:
-
NBD-labeled kinase substrate
-
Purified kinase or cell lysate containing the kinase
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP solution
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~465 nm, Emission ~535 nm)
Procedure:
-
Prepare a stock solution of the NBD-labeled peptide substrate in DMSO. Dilute the stock solution to the desired final concentration in kinase assay buffer.
-
Prepare serial dilutions of the kinase in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
In a 96-well black microplate, add 25 µL of the diluted kinase solutions to individual wells.
-
Add 25 µL of the NBD-labeled substrate solution to each well.
-
Include a negative control well with 25 µL of kinase assay buffer without the enzyme.
-
To initiate the kinase reaction, add 50 µL of the 2X ATP solution to each well. The final volume will be 100 µL.
-
Incubate the plate at 30°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for 1-3 hours.
-
Plot the fluorescence intensity against time to determine the initial reaction velocity. The kinase activity is proportional to the slope of the linear portion of the curve.
Data Presentation
Quantitative data from NBD-based enzyme assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Kinetic Parameters for a Novel Protease Inhibitor Determined by an NBD-Based Assay
| Inhibitor Concentration (nM) | Initial Velocity (RFU/min) | % Inhibition |
| 0 (Control) | 150.2 ± 5.6 | 0 |
| 1 | 125.8 ± 4.1 | 16.2 |
| 10 | 80.1 ± 3.5 | 46.7 |
| 100 | 25.3 ± 2.1 | 83.2 |
| 1000 | 5.1 ± 0.8 | 96.6 |
Table 2: Comparison of Kinase Activity in Different Cell Lysates using an NBD-Based Biosensor
| Cell Line | Kinase Activity (RFU/min/µg protein) |
| Control (Wild-Type) | 25.4 ± 2.1 |
| Treated (Drug A) | 10.2 ± 1.5 |
| Knockout (Gene X) | 5.8 ± 0.9 |
Visualizations of Signaling Pathways and Workflows
Visual representations of the underlying biological pathways and experimental procedures are crucial for understanding the context and application of NBD-based biosensors.
Figure 1: General mechanism of an NBD-based enzyme biosensor.
Figure 2: Workflow for a typical NBD-based protease activity assay.
Figure 3: Simplified Src kinase signaling pathway.
Figure 4: Overview of the caspase signaling cascade in apoptosis.
Troubleshooting
Problem: High background fluorescence.
-
Possible Cause: Impure NBD-labeled peptide; substrate degradation.
-
Solution: Re-purify the peptide using RP-HPLC. Store the peptide stock solution at -80°C in small aliquots to avoid freeze-thaw cycles.
Problem: No or low signal.
-
Possible Cause: Inactive enzyme; incorrect buffer conditions; incorrect wavelength settings.
-
Solution: Verify enzyme activity with a known positive control substrate. Optimize buffer pH, ionic strength, and cofactor concentrations. Confirm the excitation and emission wavelengths on the fluorescence plate reader.
Problem: Non-linear reaction progress curves.
-
Possible Cause: Substrate depletion; enzyme instability; product inhibition.
-
Solution: Use a lower enzyme concentration or a higher substrate concentration. Perform the assay over a shorter time course. Check for product inhibition by adding varying concentrations of the product to the reaction.
Conclusion
NBD-based biosensors offer a powerful and versatile platform for the sensitive and continuous monitoring of enzyme activity. Their application in high-throughput screening and detailed kinetic analysis makes them invaluable tools for basic research and drug development. The protocols and guidelines presented here provide a solid foundation for the successful implementation of NBD-based biosensor assays in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Next Generation of Fluorometric Protease Assays: 7-Nitrobenz-2-oxa-1,3-diazol-4-yl-amides (NBD-Amides) as Class-Spanning Protease Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live Cell Imaging Using 7-Nitrobenzo[d]oxazole (NBD) Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitrobenzo[d]oxazole (NBD) is a small, environmentally sensitive fluorophore widely employed in live cell imaging. Its fluorescence is typically low in aqueous environments but increases significantly in hydrophobic environments like lipid membranes, making it an excellent tool for visualizing cellular structures and dynamics. NBD-labeled molecules, particularly lipids, are invaluable for studying lipid trafficking, membrane dynamics, and the morphology and function of organelles such as the Golgi apparatus and endoplasmic reticulum.[1][2][3] This document provides detailed protocols and application notes for the use of NBD-based probes in live cell imaging.
Key Applications
-
Lipid Trafficking and Metabolism: NBD-labeled lipids, such as phospholipids, cholesterol, and ceramides, allow for the real-time visualization of their transport and localization within living cells.[1][4][5]
-
Organelle Staining: Specific NBD-lipid conjugates, like NBD C6-ceramide, are well-established markers for the Golgi apparatus.[6][7][8]
-
Membrane Dynamics: The environmentally sensitive nature of the NBD fluorophore provides insights into the local lipid environment and membrane fluidity.[3]
-
De Novo Labeling of Cellular Lipids: A powerful technique involves supplying cells with NBD-labeled precursors (e.g., NBD-acyl-CoA) and lysolipids, allowing for the endogenous synthesis of fluorescently labeled lipids.[4][5][9][10] This approach ensures that the labeled lipids more accurately reflect the behavior of their native counterparts.[4][5]
Quantitative Data Summary
For successful live cell imaging, it is crucial to optimize probe concentration and incubation time to achieve adequate signal with minimal cytotoxicity. The following tables provide a summary of reported concentrations and conditions for various NBD-based probes.
Table 1: NBD-Labeled Lipids for Organelle and Plasma Membrane Staining
| NBD Probe | Target | Cell Type | Concentration | Incubation Time & Temperature | Reference |
| NBD C6-Ceramide | Golgi Apparatus | Various | 5 µM (complexed with BSA) | 30 min at 37°C | [6][8] |
| 18:1-12:0 NBD-PA | Lysosomes | C2C12 | 1 µM | Not specified | [11] |
| 18:1-12:0 NBD-PS | Lysosomes | C2C12 | 1 µM | Not specified | [11] |
| 18:1-12:0 NBD-PC | Lysosomes | C2C12 | 1 µM | Not specified | [11] |
| 25-NBD-Cholesterol | Lysosomes | C2C12 | 1 µM | Not specified | [11] |
| NBD-PE | Plasma Membrane | Various | Not specified | Up to 60 min | [1][12] |
Table 2: Components for De Novo Lipid Labeling
| Component | Cell Type | Concentration | Incubation Time & Temperature | Reference |
| NBD-palmitoyl-CoA | C2C12 | 1 µM | Not specified | [9] |
| LPA 18:1 (Lysophosphatidic acid) | C2C12 | 50 µM | Not specified | [9] |
| LPG 18:1 (Lysophosphatidylglycerol) | C2C12 | 20 µM | Not specified | [9] |
| MLCL (Monolysocardiolipin) | C2C12 | 50 µM | Not specified | [9] |
Experimental Protocols
Protocol 1: Staining the Golgi Apparatus with NBD C6-Ceramide
This protocol describes the staining of the Golgi apparatus in live cells using NBD C6-ceramide complexed with bovine serum albumin (BSA) to facilitate delivery.[6]
Materials:
-
NBD C6-ceramide
-
Chloroform:ethanol (19:1 v/v)
-
Defatted Bovine Serum Albumin (BSA)
-
Live cell imaging medium (e.g., phenol red-free DMEM)
-
Cells cultured on glass-bottom dishes or chamber slides
Procedure:
-
Prepare NBD C6-ceramide stock solution: Dissolve NBD C6-ceramide in chloroform:ethanol (19:1 v/v) to a final concentration of approximately 1 mM.
-
Prepare BSA-complexed NBD C6-ceramide:
-
Dispense 50 µL of the 1 mM NBD C6-ceramide stock solution into a small glass test tube.
-
Evaporate the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 1 hour to form a thin lipid film.
-
Resuspend the lipid film in an appropriate volume of imaging medium containing defatted BSA to achieve the desired final staining concentration (e.g., 5 µM NBD C6-ceramide). Vortex thoroughly to ensure complete complexation.
-
-
Cell Staining:
-
Wash the cells twice with pre-warmed imaging medium.
-
Add the BSA-complexed NBD C6-ceramide staining solution to the cells.
-
Incubate the cells for 30 minutes at 37°C in a humidified incubator with 5% CO2.
-
-
Imaging:
-
Wash the cells three times with pre-warmed imaging medium to remove excess probe.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation/Emission maxima: ~465/535 nm).[1]
-
Protocol 2: De Novo Labeling of Phospholipids
This protocol outlines a method for the endogenous synthesis of NBD-labeled phospholipids in live cells, which can then be tracked to various organelles, including mitochondria.[4][5][9]
Materials:
-
NBD-palmitoyl-CoA
-
Lysophospholipids (e.g., LPA 18:1, LPG 18:1)
-
Live cell imaging medium
-
Cells cultured on glass-bottom dishes or chamber slides
-
Mitochondrial marker (e.g., MitoTracker Red) for colocalization studies
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging dish.
-
If performing colocalization, stain the mitochondria with a marker like MitoTracker Red according to the manufacturer's protocol.
-
-
Staining Solution Preparation:
-
Prepare a stock solution of NBD-palmitoyl-CoA (e.g., 1 mM).
-
Prepare stock solutions of the desired lysophospholipids (e.g., 50 mM LPA 18:1, 20 mM LPG 18:1).
-
On the day of the experiment, dilute the stock solutions in pre-warmed imaging medium to the final desired concentrations (e.g., 1 µM NBD-palmitoyl-CoA and 20-50 µM lysophospholipid).
-
-
Cell Labeling:
-
Wash the cells once with pre-warmed imaging medium.
-
Add the staining solution containing both NBD-palmitoyl-CoA and the lysophospholipid to the cells.
-
Incubate the cells for a designated period (e.g., 1-4 hours) at 37°C. The optimal incubation time may need to be determined empirically for different cell types and lipids of interest.
-
-
Imaging:
-
Wash the cells twice with pre-warmed imaging medium.
-
Add fresh, pre-warmed imaging medium.
-
Image the cells using a confocal microscope. Use appropriate laser lines and emission filters for NBD (green fluorescence) and the mitochondrial marker (red fluorescence), if used.
-
Diagrams
Caption: Workflow for staining the Golgi apparatus with NBD C6-Ceramide.
Caption: Experimental workflow for de novo labeling of cellular lipids.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. De novo labeling and trafficking of individual lipid species in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fluorescent staining of subcellular organelles: ER, Golgi complex, and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
NBD-PE as a Versatile Probe for Membrane Fusion Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine (NBD-PE) is a widely utilized fluorescent lipid analog that serves as a powerful tool for investigating membrane fusion events. Its utility lies in its environmentally sensitive fluorescence, which is quenched at high concentrations within a lipid bilayer and increases upon dilution into a larger membrane area. This property forms the basis of fluorescence dequenching and Förster Resonance Energy Transfer (FRET) based assays to monitor the kinetics and extent of lipid mixing during fusion. These assays are crucial in diverse research areas, including virology, cell biology, and drug delivery systems development.
This document provides detailed application notes and protocols for employing NBD-PE in membrane fusion assays, complemented by quantitative data and workflow visualizations to facilitate experimental design and execution.
Principle of NBD-PE Based Fusion Assays
Membrane fusion can be monitored using two primary methodologies involving NBD-PE:
-
Fluorescence Dequenching Assay: In this assay, vesicles or cells are labeled with a high concentration of NBD-PE (typically 1-10 mol%). At this density, the NBD fluorophores self-quench, resulting in low fluorescence emission. Upon fusion with an unlabeled target membrane, the NBD-PE probes diffuse into the larger, unlabeled membrane area. This dilution relieves self-quenching, leading to a measurable increase in fluorescence intensity. The rate and extent of this fluorescence increase are proportional to the rate and extent of membrane fusion.
-
FRET-Based Lipid Mixing Assay: This assay involves a donor-acceptor pair of fluorescent lipids.[1][2][3] NBD-PE typically serves as the donor fluorophore, and a longer-wavelength acceptor, such as N-(Lissamine rhodamine B sulfonyl) phosphatidylethanolamine (Rh-PE), is used.[4][5] Both probes are incorporated into the same membrane population (e.g., donor vesicles). Due to their close proximity, excitation of the NBD donor results in energy transfer to the rhodamine acceptor, leading to rhodamine emission and quenching of the NBD fluorescence.[1] When these labeled membranes fuse with unlabeled membranes, the surface density of the probes decreases, increasing the average distance between the donor and acceptor molecules. This separation reduces FRET efficiency, resulting in an increase in donor (NBD) fluorescence and a decrease in acceptor (rhodamine) fluorescence.[1]
Experimental Protocols
Protocol 1: Fluorescence Dequenching Assay with Liposomes
This protocol describes a typical lipid-mixing assay using NBD-PE self-quenching.
Materials:
-
Lipids (e.g., DOPC, DOPE, Cholesterol)
-
NBD-PE
-
Organic solvent (e.g., chloroform)
-
Hydration buffer (e.g., 20 mM citrate buffer, pH 4.3, 150 mM NaCl)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer with temperature control
Procedure:
-
Liposome Preparation:
-
Labeled Liposomes: Prepare a lipid mixture in chloroform containing the desired lipids and 1-2 mol% NBD-PE.
-
Unlabeled Liposomes: Prepare a separate lipid mixture with the same composition but without NBD-PE.
-
Dry the lipid mixtures under a stream of nitrogen gas to form a thin lipid film. Further dry under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid films with the hydration buffer to a final lipid concentration of 1-5 mM.
-
Subject the liposome suspensions to several freeze-thaw cycles to increase lamellarity.
-
Extrude the liposomes through a polycarbonate membrane with the desired pore size (e.g., 100 nm) to create unilamellar vesicles of a defined size.
-
-
Fusion Assay:
-
In a fluorometer cuvette, add the unlabeled liposomes to the desired final concentration (e.g., 100 nmol lipid per ml) in the assay buffer.[6]
-
Record the baseline fluorescence of the unlabeled liposomes.
-
Initiate the fusion reaction by adding the NBD-PE labeled liposomes to the cuvette at a specific ratio (e.g., 1:9 or 1:4 labeled to unlabeled). The final donor vesicle concentration can be around 20 nmol lipid per ml.[6]
-
Monitor the increase in NBD fluorescence over time at an excitation wavelength of ~468 nm and an emission wavelength of ~522 nm.[6]
-
After the fluorescence signal has plateaued or at the end of the experiment, add a detergent (e.g., Triton X-100 to a final concentration of 0.3%) to completely disrupt the liposomes and relieve all quenching.[7] This value represents 100% fluorescence dequenching.
-
-
Data Analysis:
-
The percentage of fluorescence dequenching (%FDQ) at a given time point can be calculated using the following equation: %FDQ = 100 * (F - F₀) / (F_t - F₀) Where:
-
F is the fluorescence at the given time point.
-
F₀ is the initial fluorescence at time zero.
-
F_t is the maximal fluorescence after the addition of detergent.[7]
-
-
Protocol 2: FRET-Based Lipid Mixing Assay
This protocol details a lipid mixing assay using the NBD-PE/Rh-PE FRET pair.
Materials:
-
Lipids (e.g., DOPC, DOPS)
-
NBD-PE
-
Rh-PE
-
Organic solvent (e.g., chloroform)
-
Hydration buffer
-
Extruder with polycarbonate membranes
-
Fluorometer with temperature control
Procedure:
-
Liposome Preparation:
-
Labeled Liposomes: Prepare a lipid mixture containing the desired lipids along with 0.5-1.5 mol% NBD-PE and 0.5-1.5 mol% Rh-PE.[4][8]
-
Unlabeled Liposomes: Prepare a separate lipid mixture with the same lipid composition but without the fluorescent probes.
-
Follow the same procedure for drying, hydration, and extrusion as described in Protocol 1.
-
-
Fusion Assay:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a specific molar ratio (e.g., 1:10) in the assay buffer to a final total lipid concentration of 50 µM.[9]
-
Set the excitation wavelength to that of NBD-PE (~460-470 nm) and monitor the emission of both NBD-PE (~535 nm) and Rh-PE (~585 nm).[1][9]
-
Record the baseline fluorescence.
-
Induce fusion using the desired stimulus (e.g., addition of Ca²⁺, fusogenic proteins, or peptides).
-
Monitor the increase in NBD-PE fluorescence and the decrease in Rh-PE fluorescence over time.
-
-
Data Analysis:
-
The extent of lipid mixing can be calculated as the percentage of NBD dequenching relative to a maximum fluorescence value.
-
To determine the maximum fluorescence (I(∞)), a "mock-fused" liposome population can be prepared containing 0.08 mol% of both NBD-PE and Rh-PE, representing the final probe concentration after fusion of a 1:10 mixture.[9]
-
The percentage of lipid mixing at time t, M(t), is calculated as: M(t) = [I(t) - I(0)] / [I(∞) - I(0)] Where:
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters used in NBD-PE based membrane fusion assays as reported in the literature.
| Parameter | Value | System | Assay Type | Reference |
| Probe Concentration | ||||
| NBD-PE (Donor) | 0.5 - 1.5 mol% | Liposomes | FRET | [4][8] |
| Rh-PE (Acceptor) | 0.5 - 1.5 mol% | Liposomes | FRET | [4][8] |
| NBD-PE | 1 - 10 mol% | Liposomes | Dequenching | [7] |
| Liposome Ratios | ||||
| Labeled:Unlabeled | 1:10 | Liposomes | FRET | [9] |
| Labeled:Unlabeled | 1:4 | Liposomes | Dequenching | |
| Lipid Concentration | ||||
| Total Lipid | 50 µM | Liposomes | FRET | [9] |
| Donor Vesicles | 20 nmol/ml | Liposomes | Dequenching | [6] |
| Acceptor Vesicles | 100 nmol/ml | Liposomes | Dequenching | [6] |
| Instrumentation Settings | ||||
| NBD Excitation | 460 - 473 nm | Various | Both | [1][7][9] |
| NBD Emission | 520 - 538 nm | Various | Both | [4][6][7] |
| Rhodamine Emission | ~585 nm | Various | FRET | [1] |
Visualizations
Caption: Workflow for NBD-PE Fluorescence Dequenching Assay.
Caption: Workflow for NBD-PE/Rh-PE FRET-Based Lipid Mixing Assay.
Caption: Principle of FRET-based lipid mixing assay.
Considerations and Limitations
-
Probe Localization: NBD-PE has its fluorescent group attached to the headgroup, which may be sensitive to the local environment and could potentially influence the fusion process.[2]
-
Lipid Transfer vs. Fusion: It is important to distinguish between true membrane fusion and non-fusogenic lipid transfer. Control experiments are necessary to rule out probe transfer between non-fusing membranes.
-
Inner vs. Outer Leaflet Mixing: These assays primarily report on the mixing of the outer leaflets of the fusing membranes. To study inner leaflet mixing and full fusion, assays involving content mixing or the use of dithionite to quench outer leaflet fluorescence can be employed.[4]
-
Detergent Effects: The choice of detergent for determining maximal fluorescence should be considered carefully, as some detergents like Triton X-100 can affect the quantum yield of NBD.[9] Alternative detergents such as C12E8 or C12E9 are recommended.[9]
Conclusion
NBD-PE is a cornerstone fluorescent probe for studying membrane fusion. The fluorescence dequenching and FRET-based assays described provide robust and quantitative methods to monitor lipid mixing in real-time. By carefully selecting the appropriate assay and optimizing experimental conditions, researchers can gain valuable insights into the mechanisms of membrane fusion in various biological and synthetic systems.
References
- 1. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reconstituted membrane fusion requires regulatory lipids, SNAREs and synergistic SNARE chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Membrane Fusion: Interplay of Lipid and Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane-spanning lipids for an uncompromised monitoring of membrane fusion and intermembrane lipid transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leaky membrane fusion: an ambivalent effect induced by antimicrobial polycations - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00464J [pubs.rsc.org]
- 9. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
Applications of Nitrobenzoxadiazole (NBD) in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Nitrobenzoxadiazole (NBD)-based assays in high-throughput screening (HTS). NBD and its derivatives are versatile fluorescent probes characterized by their small size, environmental sensitivity, and reactivity with various biomolecules, making them ideal for developing robust and sensitive HTS assays.
Application Note 1: High-Throughput Screening for Enzyme Inhibitors using NBD-Labeled Substrates
Introduction
The intrinsic fluorescence of the NBD group is highly sensitive to its local environment, a property that can be exploited to develop "turn-on" or "turn-off" fluorescence assays for enzyme activity. In a typical assay, an NBD-labeled peptide or other substrate is designed to be non-fluorescent or minimally fluorescent due to quenching effects. Upon enzymatic cleavage, the NBD-containing fragment is released, leading to a significant increase in fluorescence. This change in fluorescence intensity serves as a direct measure of enzyme activity and can be adapted for HTS to screen for enzyme inhibitors. A common format for such assays is Fluorescence Polarization (FP), where the change in the tumbling rate of a fluorescent molecule upon binding or cleavage is measured.
Principle of the Fluorescence Polarization Assay
Fluorescence polarization is a technique that measures the change in the rotational motion of a fluorescent molecule. When a small, fluorescently labeled molecule (like an NBD-peptide) is excited with polarized light, it tumbles rapidly in solution, and the emitted light is depolarized. If this molecule binds to a larger molecule (like an enzyme or antibody), its tumbling slows down, and the emitted light remains polarized. In an inhibitor screening assay, a test compound that prevents the interaction between the fluorescent probe and the larger molecule will result in a decrease in fluorescence polarization.
Featured Application: High-Throughput Screening for STAT4 SH2 Domain Inhibitors
This section describes a fluorescence polarization-based assay for identifying inhibitors of the STAT4 SH2 domain, a key mediator in autoimmune diseases. While the original study utilized a 5-carboxyfluorescein-labeled peptide, the principle is directly applicable to an NBD-labeled peptide. The assay is based on the interaction between the STAT4 SH2 domain and a fluorophore-labeled peptide.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Fluorophore-labeled Peptide | 5-carboxyfluorescein-GpYLPQNID | [1] |
| Dissociation Constant (Kd) | 34 ± 4 nM | [1] |
| Z'-value | 0.85 ± 0.01 | [1] |
| DMSO Tolerance | Up to 10% | [1] |
| Incubation Time Stability | At least 8 hours | [1] |
Experimental Protocol: HTS for STAT4 SH2 Domain Inhibitors
Materials:
-
STAT4 SH2 domain protein
-
NBD-labeled peptide (e.g., NBD-GpYLPQNID)
-
Assay Buffer: (e.g., 50 mM potassium phosphate pH 7.5, 100 mM potassium chloride, 1 mM EDTA, 0.05% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well, black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control) into the 384-well plates.
-
Reagent Preparation:
-
Prepare a solution of STAT4 SH2 domain protein in assay buffer.
-
Prepare a solution of the NBD-labeled peptide in assay buffer. The final concentration of the peptide should be optimized to be at or below its Kd for the protein to ensure assay sensitivity.
-
-
Assay Reaction:
-
Add the STAT4 SH2 domain protein solution to each well of the microplate containing the compounds.
-
Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-protein interaction.
-
Add the NBD-labeled peptide solution to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plates for at least 1 hour at room temperature to reach binding equilibrium. The assay is stable for at least 8 hours.[1]
-
Data Acquisition: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the NBD fluorophore (typically ~465 nm excitation and ~535 nm emission).
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the millipolarization value of the test well, mP_min is the average mP of the positive control (e.g., a known inhibitor), and mP_max is the average mP of the negative control (DMSO).
-
For hit compounds, perform dose-response experiments to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the signal.
Workflow Diagram
Caption: High-throughput screening workflow for enzyme inhibitors.
Application Note 2: High-Throughput Screening of Lipid Transport using NBD-Labeled Lipids
Introduction
NBD-labeled lipids, such as NBD-cholesterol and NBD-phosphatidylcholine, are valuable tools for studying lipid transport and metabolism. These fluorescent lipids mimic their natural counterparts and can be used to track their uptake, trafficking, and efflux from cells. High-throughput assays utilizing NBD-labeled lipids enable the screening of compound libraries for modulators of these processes, which are relevant to various diseases, including atherosclerosis and cancer.
Principle of the NBD-Cholesterol Efflux Assay
The NBD-cholesterol efflux assay measures the capacity of cholesterol acceptors, such as high-density lipoprotein (HDL), to remove cholesterol from cells. Macrophages are first loaded with NBD-cholesterol. The cells are then incubated with the cholesterol acceptors. The amount of NBD-cholesterol that has moved from the cells to the surrounding medium is quantified by measuring the fluorescence in the medium. This assay can be performed in a 96-well format, making it suitable for HTS.[2]
Featured Application: High-Throughput NBD-Cholesterol Efflux Assay
This assay is designed to measure cholesterol efflux from THP-1 derived macrophages, providing a safer and faster alternative to traditional radiolabeled cholesterol assays.[2]
Quantitative Data Summary
| Parameter | Condition | Result | Reference |
| Cell Line | THP-1 derived macrophages | - | [2] |
| NBD-Cholesterol Uptake | Concentration- and time-dependent | Plateau after 4 hours | |
| Correlation with [3H]-cholesterol efflux | HDL as acceptor | R² = 0.876 | |
| Correlation with [3H]-cholesterol efflux | apoA-1 as acceptor | R² = 0.837 |
Experimental Protocol: High-Throughput NBD-Cholesterol Efflux Assay
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
NBD-cholesterol
-
Bovine Serum Albumin (BSA)
-
Cholesterol acceptors (e.g., HDL, apoA-I, or serum samples)
-
96-well, clear-bottom, black plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the cells into 96-well plates at a density of approximately 5 x 10^4 cells/well.
-
Differentiate the monocytes into macrophages by treating them with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
-
NBD-Cholesterol Loading:
-
Wash the differentiated macrophages with serum-free medium.
-
Incubate the cells with NBD-cholesterol (e.g., 1 µg/mL) in serum-free medium containing 0.2% BSA for 4-6 hours.
-
-
Equilibration:
-
Wash the cells to remove excess NBD-cholesterol.
-
Incubate the cells in serum-free medium for 1 hour to allow for equilibration of the NBD-cholesterol within the cellular membranes.
-
-
Cholesterol Efflux:
-
Aspirate the equilibration medium and add the test compounds or cholesterol acceptors (e.g., HDL, apoA-I) in serum-free medium.
-
Incubate for 4-6 hours to allow for cholesterol efflux.
-
-
Data Acquisition:
-
Carefully collect the supernatant (medium) from each well.
-
Lyse the cells in the wells with a lysis buffer (e.g., 0.1% Triton X-100).
-
Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis:
-
Calculate the percentage of cholesterol efflux using the following formula: % Efflux = (Fluorescence_medium / (Fluorescence_medium + Fluorescence_cells)) * 100
-
Compare the efflux in the presence of test compounds to the control wells to identify modulators of cholesterol transport.
Signaling Pathway Diagram
Caption: Simplified pathway of cholesterol efflux from macrophages.
Application Note 3: High-Throughput Screening of Lipid Uptake using NBD-Labeled Lipids
Introduction
The uptake of lipids across the plasma membrane is a fundamental cellular process mediated by various transporters. Dysregulation of lipid uptake is associated with numerous diseases. NBD-labeled lipid analogs can be used in flow cytometry-based assays to quantify lipid internalization in a high-throughput manner. This approach allows for the rapid analysis of large cell populations, reducing variability and enabling the screening of compounds that modulate lipid uptake.
Principle of the NBD-Lipid Uptake Assay
In this assay, cells are incubated with an NBD-labeled lipid (e.g., NBD-phosphatidylserine). The fluorescent lipid initially labels the outer leaflet of the plasma membrane. Over time, flippases and other transporters move the NBD-lipid to the inner leaflet. The portion of the fluorescent lipid on the outer leaflet can be quenched or removed by a back-exchange reagent like BSA. The remaining intracellular fluorescence, which represents the internalized lipid, is then quantified by flow cytometry. This method can be adapted to a 96-well format for HTS.
Featured Application: Flow Cytometry-Based NBD-Lipid Uptake Assay
This protocol describes a quantitative flow cytometry-based assay to study the internalization of NBD-labeled lipids in mammalian cell lines.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Cell Line | CHO-K1 (or other mammalian cell lines) | [3] |
| Assay Temperature | 20°C or below (to suppress endocytosis) | [3] |
| Back-exchange reagent | Bovine Serum Albumin (BSA) | [3] |
| Data Acquisition | Flow Cytometry | [3] |
Experimental Protocol: High-Throughput NBD-Lipid Uptake Assay
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium
-
NBD-labeled lipid (e.g., NBD-PS, NBD-PC)
-
Back-exchange buffer (e.g., HBSS with 1% BSA)
-
96-well plates suitable for flow cytometry
-
Flow cytometer with a high-throughput sampler
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency and harvest them.
-
Resuspend the cells in a suitable buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Compound Incubation:
-
Dispense the cell suspension into the wells of a 96-well plate.
-
Add test compounds and incubate for a predetermined time.
-
-
NBD-Lipid Labeling:
-
Add the NBD-labeled lipid to each well and incubate on ice or at a low temperature (e.g., 4°C) for a short period (e.g., 15-30 minutes) to label the outer leaflet of the plasma membrane.
-
-
Lipid Uptake:
-
Transfer the plate to a higher temperature (e.g., 20°C or 37°C) to initiate lipid internalization and incubate for various time points.
-
-
Back-Exchange:
-
To stop the uptake and remove the NBD-lipid remaining on the outer leaflet, add a cold back-exchange buffer (containing BSA) to each well.
-
Incubate on ice for a short period (e.g., 10 minutes).
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity of the cell population in each well.
-
Data Analysis:
-
The mean fluorescence intensity of the cells after the back-exchange step is proportional to the amount of internalized NBD-lipid.
-
Compare the fluorescence intensity of cells treated with test compounds to control cells to identify modulators of lipid uptake.
Logical Relationship Diagram
Caption: Logical flow of the NBD-lipid uptake assay.
References
Application Notes and Protocols for NBD-Labeled Peptides in Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutic peptides into cells is a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as promising vectors for intracellular delivery. To study and optimize the cellular uptake of these peptides, they are often labeled with fluorescent probes. 7-nitrobenz-2-oxa-1,3-diazole (NBD) is a small, environmentally sensitive fluorophore well-suited for this purpose. These application notes provide detailed protocols for the synthesis, purification, and characterization of NBD-labeled peptides, as well as their application in cellular uptake studies using flow cytometry and confocal microscopy.
I. Synthesis of NBD-Labeled Peptides
The synthesis of NBD-labeled peptides can be achieved through various strategies, primarily involving solid-phase peptide synthesis (SPPS) or solution-phase conjugation to pre-synthesized peptides. Labeling can be directed to the N-terminus, the C-terminus, or a specific amino acid side chain (e.g., the epsilon-amino group of lysine).
A. N-Terminal Labeling with NBD-Cl in Solution
4-chloro-7-nitrobenzofurazan (NBD-Cl) is a reagent that selectively reacts with primary and secondary amines. At neutral pH, NBD-Cl preferentially labels the N-terminal α-amino group over the ε-amino group of lysine residues, allowing for site-specific labeling.[1][2]
Protocol:
-
Peptide Preparation: Dissolve the purified peptide in a suitable buffer, such as 50 mM sodium phosphate buffer, pH 7.4.
-
NBD-Cl Solution: Prepare a stock solution of NBD-Cl in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Reaction: Add a 2-5 fold molar excess of the NBD-Cl solution to the peptide solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris buffer, if necessary.
B. C-Terminal Labeling using Solid-Phase Peptide Synthesis (SPPS)
C-terminal labeling can be achieved during SPPS by attaching the label to the solid support resin prior to peptide chain elongation.[3][4][5] This ensures that the label is exclusively at the C-terminus of the final peptide.
Protocol:
-
Resin Functionalization: Start with a resin that can be functionalized with an amine-containing NBD derivative. For example, an aldehyde-functionalized resin can be reacted with an NBD-amine via reductive amination.[3]
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the NBD-functionalized resin using standard peptide coupling reagents (e.g., HBTU, HATU).[1][6]
-
Peptide Elongation: Continue the peptide synthesis by standard Fmoc-SPPS cycles of deprotection and coupling until the desired sequence is assembled.[1][6]
-
Cleavage and Deprotection: Cleave the NBD-labeled peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).
-
Precipitation and Washing: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold ether to remove scavengers.
II. Purification and Characterization
Purification of the crude NBD-labeled peptide is crucial to remove unlabeled peptide, excess NBD reagent, and other synthesis-related impurities. Characterization is then performed to confirm the identity and purity of the labeled peptide.
A. Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for purifying peptides based on their hydrophobicity.[7][8]
Protocol:
-
Column: Use a C18 reverse-phase column suitable for peptide separations (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient for purifying NBD-labeled peptides might be:
-
Detection: Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and ~470 nm for the NBD group.
-
Fraction Collection: Collect the fractions corresponding to the desired peak that absorbs at both wavelengths.
-
Lyophilization: Lyophilize the purified fractions to obtain the NBD-labeled peptide as a powder.
B. Characterization by Mass Spectrometry
Mass spectrometry is used to confirm the successful labeling of the peptide by verifying its molecular weight.[12]
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% ACN in water with 0.1% formic acid for ESI-MS or with a suitable matrix like sinapinic acid for MALDI-TOF MS).
-
Mass Analysis: Acquire the mass spectrum of the sample.
-
Data Interpretation: Compare the observed molecular weight with the calculated theoretical mass of the NBD-labeled peptide. The addition of an NBD group (from NBD-Cl) results in a mass increase of 163.03 Da.
III. Cellular Uptake Studies
The following protocols describe how to quantitatively and qualitatively assess the cellular uptake of NBD-labeled peptides.
A. Quantitative Analysis by Flow Cytometry
Flow cytometry allows for the rapid quantification of the fluorescence intensity of a large population of individual cells, providing robust statistical data on peptide uptake.[13][14][15][16]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Treatment: On the day of the experiment, replace the culture medium with fresh medium containing the NBD-labeled peptide at the desired concentrations. Include an untreated control.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 2, 4 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove non-adherent peptide.
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Washing: Centrifuge the cells at low speed (e.g., 300 x g for 5 minutes) and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% fetal bovine serum).
-
Data Acquisition: Analyze the cells on a flow cytometer, exciting the NBD fluorophore with a blue laser (e.g., 488 nm) and detecting the emission in the green channel (e.g., ~530 nm). Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate the live cell population based on forward and side scatter. Determine the mean fluorescence intensity (MFI) of the cell population for each treatment condition.
B. Qualitative and Localization Analysis by Confocal Microscopy
Confocal microscopy provides high-resolution images of cells, allowing for the visualization of the subcellular localization of the NBD-labeled peptides.[2][17][18][19][20]
Experimental Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Peptide Treatment: Treat the cells with the NBD-labeled peptide as described in the flow cytometry protocol.
-
Counterstaining (Optional): To visualize specific organelles, incubate the cells with organelle-specific fluorescent trackers (e.g., Hoechst 33342 for the nucleus, LysoTracker Red for lysosomes) according to the manufacturer's instructions.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS. For live-cell imaging, proceed directly to imaging after washing.
-
Mounting: Mount the coverslips onto microscope slides with an appropriate mounting medium. For live-cell imaging, maintain the cells in a suitable imaging medium.
-
Image Acquisition: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for NBD and any counterstains.
-
Image Analysis: Analyze the images to determine the subcellular distribution of the NBD-labeled peptide.
IV. Data Presentation
Quantitative data from cellular uptake experiments should be presented in a clear and concise manner to facilitate comparison between different peptides or experimental conditions.
Table 1: Comparative Cellular Uptake of NBD-Labeled Peptides in HeLa Cells
| Peptide | Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (Arbitrary Units) |
| Control | 0 | 1 | 10 ± 2 |
| NBD-Peptide A | 10 | 1 | 500 ± 45 |
| NBD-Peptide B | 10 | 1 | 850 ± 60 |
| NBD-Peptide C | 10 | 1 | 320 ± 30 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Time-Dependent Uptake of NBD-Peptide B in HeLa Cells
| Incubation Time (h) | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0.5 | 10 | 450 ± 40 |
| 1 | 10 | 850 ± 60 |
| 2 | 10 | 1200 ± 95 |
| 4 | 10 | 1500 ± 110 |
Data are represented as mean ± standard deviation from three independent experiments.
V. Visualizations
Workflow for Synthesis and Cellular Uptake Analysis of NBD-Labeled Peptides
Caption: Workflow for NBD-peptide synthesis and cellular uptake analysis.
Logical Flow for N-Terminal Peptide Labeling
Caption: Logical flow for N-terminal peptide labeling in solution.
Decision Pathway for Cellular Uptake Analysis Method
Caption: Decision pathway for choosing a cellular uptake analysis method.
References
- 1. peptide.com [peptide.com]
- 2. Confocal Laser Scanning Microscopy and Model Membranes to Study Translocation Mechanisms of Membrane Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of C-terminally modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 12. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]
- 14. High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [ricerca.unityfvg.it]
- 17. researchgate.net [researchgate.net]
- 18. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 19. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Photostability of 7-Nitrobenzo[d]oxazole (NBD) Probes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 7-Nitrobenzo[d]oxazole (NBD) fluorescent probes, with a focus on improving their photostability.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for NBD probes?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like NBD, upon exposure to light. This leads to a permanent loss of fluorescence. It is a significant issue in fluorescence microscopy as it can lead to a diminished signal-to-noise ratio, making it difficult to visualize and quantify experimental results, especially in time-lapse imaging. The photophysical properties of the NBD fluorophore make it susceptible to photobleaching, which can be a limiting factor in cellular experiments.[1]
Q2: What are the main factors that contribute to the photobleaching of NBD probes?
A2: Several factors can accelerate the photobleaching of NBD probes:
-
High Excitation Light Intensity: The rate of photobleaching is directly proportional to the intensity of the excitation light.
-
Prolonged Exposure Time: Continuous or repeated exposure to the excitation light increases the likelihood of photobleaching.
-
Presence of Oxygen: Molecular oxygen can react with the excited state of the fluorophore, leading to its degradation.
-
Local Environment: The photostability of NBD probes can be influenced by their microenvironment within the cell or sample, including proximity to quenching molecules.[1]
Q3: How can I minimize photobleaching during my experiments?
A3: To minimize photobleaching of NBD probes, consider the following strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times and keeping the shutter closed when not acquiring images.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium. These reagents work by scavenging free radicals and reducing the rate of photobleaching.
-
Choose More Photostable Probes: When possible, select NBD derivatives or alternative fluorophores that are known to be more resistant to photobleaching. For instance, BODIPY-based probes are generally more photostable than NBD probes.
-
Optimize Imaging Conditions: Image deeper into the specimen where the oxygen concentration may be lower.
Q4: Are there any structural modifications to NBD probes that can improve their photostability?
A4: Yes, the chemical structure of the NBD probe itself can influence its photophysical properties, including photostability. While detailed comparative studies on the photostability of a wide range of NBD derivatives are limited, research has shown that modifications to the NBD core and the attached linker can alter the probe's fluorescence lifetime and quantum yield. For example, creating "off-on" probes that only become fluorescent upon binding to their target can reduce overall light exposure and apparent photobleaching.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with NBD probes.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid signal loss during imaging | High excitation light intensity. | Reduce the laser power or illumination intensity to the minimum required for a detectable signal. |
| Prolonged exposure to light. | Decrease the camera exposure time. Use a shutter to block the light path when not acquiring images. For time-lapse experiments, increase the interval between acquisitions. | |
| Oxygen-mediated photodamage. | Use a mounting medium containing an antifade reagent. For live-cell imaging, consider using an oxygen-scavenging system if compatible with your experimental setup. | |
| Low initial fluorescence signal | Low probe concentration. | Optimize the probe concentration. Be aware that high concentrations can sometimes lead to self-quenching. |
| Inefficient labeling. | Ensure that the labeling protocol is optimized for your specific cell type and experimental conditions. | |
| Environmental quenching. | The local environment of the probe can affect its fluorescence. Consider if the probe is in a particularly polar or quenching environment. | |
| High background fluorescence | Autofluorescence from cells or medium. | Use a culture medium with reduced autofluorescence (e.g., phenol red-free medium). Image a control sample without the NBD probe to assess the level of autofluorescence.[2] |
| Non-specific binding of the probe. | Optimize washing steps to remove unbound probe. Consider using a blocking agent if applicable. | |
| Impurities in the probe solution. | Ensure the purity of your NBD probe. | |
| Inconsistent fluorescence between samples | Variations in labeling efficiency. | Standardize the labeling protocol to ensure consistent probe concentration and incubation times. |
| Differences in cell health or density. | Ensure that cells are healthy and seeded at a consistent density across all samples. | |
| Photobleaching during sample preparation or focusing. | Minimize light exposure during all steps of the experiment, including focusing on the sample. |
Quantitative Data on NBD Probe Properties
Direct comparative data on the photostability of a wide range of NBD probes under identical conditions is limited in the literature. However, some key photophysical properties have been reported for various derivatives. It is important to note that quantum yields and fluorescence lifetimes are highly dependent on the solvent and local environment.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Environment | Reference |
| NBD-NHMe | - | - | 0.04 | Water | [3] |
| NBD-NMe₂ | - | - | 0.008 | Water | [3] |
| 22-NBD Cholesterol | 472 | 540 | - | DMPC vesicles | [4] |
| NBD-PE | 463 | 536 | - | - | [5] |
| 18:1 NBD PE | 460 | 535 | - | - | [6] |
Note: The absence of standardized reporting conditions makes direct comparison of photostability between different studies challenging. Researchers are encouraged to perform their own photostability measurements for their specific experimental setup.
Experimental Protocols
Protocol 1: Assessing the Photostability of an NBD Probe
This protocol provides a basic method for quantifying the photobleaching rate of an NBD probe in a cellular context.
Materials:
-
Cells labeled with the NBD probe of interest
-
Fluorescence microscope with a camera and time-lapse imaging capabilities
-
Image analysis software (e.g., ImageJ/Fiji)
-
Antifade mounting medium (optional, for comparison)
Procedure:
-
Sample Preparation: Prepare your cells labeled with the NBD probe according to your standard protocol. Mount the sample on the microscope.
-
Image Acquisition Setup:
-
Select a region of interest (ROI) with clearly labeled structures.
-
Set the excitation and emission filters appropriate for the NBD probe.
-
Adjust the excitation light intensity and camera exposure time to obtain a good initial signal without saturation.
-
-
Time-Lapse Imaging:
-
Set up a time-lapse acquisition sequence. Acquire images of the same ROI at regular intervals (e.g., every 5-10 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes). It is crucial to keep the illumination conditions constant throughout the experiment.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Select a representative ROI within the labeled structure.
-
Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.
-
Plot the mean fluorescence intensity as a function of time.
-
To quantify the photobleaching rate, you can fit the decay curve to an exponential function (e.g., a single or double exponential decay). The time it takes for the fluorescence to decrease to half of its initial value is the photobleaching half-life (t₁/₂).
-
-
Comparison: Repeat the experiment with different NBD probes or under different conditions (e.g., with and without an antifade reagent) to compare their photostability.
Protocol 2: Live-Cell Imaging with NBD Probes and an Antifade Reagent
This protocol outlines a general procedure for live-cell imaging using NBD probes while minimizing photobleaching.
Materials:
-
Live cells cultured in an appropriate imaging dish or chamber
-
NBD probe stock solution
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent)
-
Incubation chamber for the microscope to maintain temperature, humidity, and CO₂ levels
Procedure:
-
Cell Seeding: Seed cells in the imaging dish and allow them to adhere and grow to the desired confluency.
-
Probe Labeling:
-
Prepare the NBD probe working solution in live-cell imaging medium at the optimized concentration.
-
Remove the culture medium from the cells and wash gently with pre-warmed imaging medium.
-
Add the NBD probe working solution to the cells and incubate for the appropriate time and temperature as determined by your specific protocol.
-
-
Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.
-
Antifade Reagent Application (if applicable):
-
If using a live-cell antifade reagent, prepare it according to the manufacturer's instructions.
-
Add the antifade reagent to the imaging medium. Some reagents may require a pre-incubation period.
-
-
Microscopy Setup:
-
Place the imaging dish in the pre-warmed and equilibrated microscope incubation chamber.
-
Use the lowest possible excitation light intensity and shortest exposure time that provides a satisfactory signal.
-
Use transmitted light (e.g., phase contrast or DIC) to locate and focus on the cells of interest before switching to fluorescence to minimize photobleaching.
-
-
Image Acquisition:
-
Acquire images using your desired time-lapse settings.
-
Keep the shutter closed between acquisitions to protect the sample from unnecessary light exposure.
-
Visualizations
Caption: Workflow for assessing the photostability of NBD probes.
Caption: Troubleshooting guide for low NBD probe fluorescence signal.
References
- 1. researchgate.net [researchgate.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. NBD-PE | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
- 6. avantiresearch.com [avantiresearch.com]
optimizing the quantum yield of NBD fluorescence in polar solvents
Welcome to the technical support center for optimizing the quantum yield of NBD (Nitrobenzoxadiazole) fluorescence. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments involving NBD and its derivatives in polar solvents.
Troubleshooting Guide
This guide addresses specific problems you might encounter that lead to suboptimal NBD fluorescence.
Issue 1: Low or No Fluorescence Signal in a Polar Solvent
| Possible Cause | Suggested Solution |
| Solvent-Induced Quenching | NBD fluorescence is highly sensitive to the local environment and tends to be lower in polar and protic solvents like water.[1][2] This is due to nonradiative deactivation pathways, which can be exacerbated by hydrogen bonding between the NBD moiety and solvent molecules.[1][3] Consider using a less polar solvent if your experimental design allows. If you must use a polar protic solvent, try to shield the NBD probe within a more hydrophobic microenvironment, such as a lipid vesicle or a protein binding pocket.[1][2] |
| Incorrect NBD Derivative | The quantum yield of NBD is highly dependent on its substituents.[1] For instance, NBD-Cl and NBD-OR (oxygen-substituted ethers) are generally non-fluorescent, while NBD amines (NBD-NHR) are fluorescent.[1] However, even among amines, N,N-dialkyl-substituted amines (NBD-NRR') can have very low quantum yields in water.[1] Ensure you are using an NBD derivative suitable for your application and solvent system. |
| pH of the Solution | The protonation state of certain NBD derivatives, particularly amines, can affect their fluorescence.[1] For example, N,N-dialkyl-substituted amines can be partially protonated at physiological pH, leading to weaker fluorescence.[1] Check and adjust the pH of your solution to ensure the NBD derivative is in its optimal fluorescent state. |
| Photobleaching | Prolonged exposure to the excitation light source can lead to photobleaching and a decrease in fluorescence signal.[2] Minimize exposure time and use the lowest effective excitation intensity. Consider using an anti-fade reagent if appropriate for your sample. |
| Low Concentration | The concentration of your NBD-labeled molecule may be too low to detect a significant signal. Prepare a dilution series to determine the optimal concentration for your instrument's sensitivity. |
Issue 2: Unexpected Shifts in Emission Wavelength
| Possible Cause | Suggested Solution |
| Solvatochromism | NBD is a solvatochromic dye, meaning its emission wavelength is dependent on the polarity of the solvent.[2][4] In more polar solvents, the emission spectrum of NBD typically shifts to longer wavelengths (a red shift).[2][3] This is an inherent property of the dye. Use this property to your advantage to probe the local environment of your molecule of interest. |
| Binding to a Target Molecule | If your NBD-labeled molecule is binding to a target (e.g., a protein or a lipid membrane), the change in the microenvironment's polarity will cause a spectral shift.[2] This is often the desired outcome and can be used to monitor binding events. |
| Red Edge Excitation Shift (REES) | In motionally restricted environments, such as when bound to a receptor, NBD can exhibit a red edge excitation shift (REES).[2] This means that shifting the excitation wavelength to the red edge of the absorption band results in a shift of the emission maximum to a longer wavelength.[2] This phenomenon can be used to probe the dynamics of the NBD probe's environment. |
Frequently Asked Questions (FAQs)
Q1: Why is the quantum yield of my NBD probe so low in water?
The fluorescence of NBD amines is sensitive to the local environment, with lower quantum yields observed in polar and protic environments like water.[1] This is primarily due to two factors:
-
Increased Nonradiative Decay: Hydrogen bonding between the 2-oxa-1,3-diazole component of NBD and water molecules provides pathways for the excited state to return to the ground state without emitting a photon (nonradiative decay).[1][3]
-
Intramolecular Charge Transfer (ICT): NBD derivatives are often "push-pull" fluorophores where an electron-donating group (the amine) "pushes" electrons to an electron-accepting group (the nitro group) upon excitation.[1] This ICT state is stabilized by polar solvents, which can sometimes lead to quenching.
Q2: How can I increase the quantum yield of my NBD probe in a polar solvent?
While the inherent sensitivity of NBD to polar solvents is a challenge, several strategies can be employed:
-
Modify the Local Environment: If your NBD probe is labeling a larger molecule, the fluorescence will be more dependent on the immediate microenvironment. If the NBD moiety can be localized to a hydrophobic pocket of a protein or the interior of a lipid bilayer, its quantum yield will increase significantly.[1][2]
-
Choose a Different NBD Derivative: The quantum yield varies between different NBD derivatives. For example, in water, NBD-NHMe has a higher quantum yield than NBD-NMe2.[1] Researching or synthesizing derivatives with substituents that shield the NBD core from the solvent or have inherently higher brightness can be effective.
-
Decrease Solvent Polarity: If your experiment allows, adding a co-solvent to decrease the overall polarity of the medium can enhance fluorescence.
Q3: What is the effect of pH on NBD fluorescence?
The pH of the solution can significantly impact the fluorescence of certain NBD derivatives, particularly those with amine functionalities.[1] For example, NBD-based N,N-dialkyl-substituted amines can be partially protonated at physiological pH, which leads to weaker intramolecular charge transfer (ICT) and consequently, weaker fluorescence.[1] It is crucial to buffer your solution to a pH where your specific NBD derivative is in its desired, fluorescent protonation state.
Q4: My NBD-labeled compound is not fluorescent at all. What could be the reason?
Several factors could lead to a complete lack of fluorescence:
-
Incorrect Chemical Structure: Ensure that the synthesized or purchased NBD derivative is indeed fluorescent. As mentioned, derivatives like NBD-Cl and NBD-OR are non-fluorescent.[1]
-
Quenching by Another Moiety: The NBD fluorophore can be quenched by other parts of the molecule it is attached to through processes like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET).[1] This is a common strategy in designing "turn-on" fluorescent probes.[1]
-
Reduction of the Nitro Group: The nitro group of NBD is essential for its fluorescence. If it gets reduced to an amino group, the fluorescence will be lost.[5] Check for the presence of reducing agents in your solution.
Quantitative Data
Table 1: Quantum Yields of Selected NBD Amines in Water
| NBD Derivative | Quantum Yield (Φ) in Water |
| NBD-NHMe | 0.04[1] |
| NBD-NMe₂ | 0.008[1] |
Table 2: Solvatochromic Shift of an NBD Derivative in Various Solvents
| Solvent | Dielectric Constant | Emission Maximum (λem) |
| Dioxane | 2.2 | 540 nm[4] |
| Water | 80.1 | 637 nm[4] |
Note: The specific NBD derivative in Table 2 is Neutral Red, which contains a structure that exhibits solvatochromism similar to NBD. The general trend of red-shifting with increasing polarity is applicable to NBD derivatives.
Experimental Protocols
Protocol 1: Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of an NBD derivative relative to a known standard.[6]
Materials:
-
Fluorometer
-
1 cm path length quartz cuvettes
-
NBD sample of unknown quantum yield
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine B in ethanol, Φ = 0.89)[6]
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilute solutions of both the NBD sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to avoid inner filter effects.[7]
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
Calculate the quantum yield (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (A_standard / A_sample) * (F_sample / F_standard) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
A is the absorbance at the excitation wavelength
-
F is the integrated fluorescence intensity
-
n is the refractive index of the solvent
-
Protocol 2: General Procedure for Spectroscopic Measurements of NBD Probes
This protocol outlines a general method for preparing and measuring the spectroscopic properties of NBD probes.[6]
Materials:
-
NBD probe stock solution (e.g., 1-20 mM in DMSO)
-
Aqueous buffer (e.g., 50 mM Phosphate Buffered Saline, pH 7.4)
-
Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a stock solution of the NBD probe in an appropriate solvent like DMSO.
-
Dilute the stock solution into the aqueous buffer to the desired final concentration for measurement. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and does not affect the measurement.
-
Vortex or mix the solution thoroughly.
-
For absorption measurements, place the solution in a cuvette and record the absorption spectrum.
-
For fluorescence measurements, place the solution in a fluorescence cuvette. Set the excitation wavelength (typically around 465-495 nm for NBD) and record the emission spectrum (typically in the range of 520-650 nm).[2][6][8]
Visualizations
Caption: Troubleshooting flowchart for low NBD fluorescence signal.
Caption: Simplified Jablonski diagram for NBD fluorescence and quenching.
Caption: Workflow for relative quantum yield measurement.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 8. NBD fluorescence assay [bio-protocol.org]
correcting for spectral overlap in NBD-based FRET studies
Welcome to the technical support center for researchers utilizing NBD (Nitrobenzoxadiazole) in Förster Resonance Energy Transfer (FRET) studies. This resource provides troubleshooting guides and frequently asked questions to address common challenges related to spectral overlap, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap in FRET, and why is it a problem in NBD-based studies?
A1: Spectral overlap in FRET refers to two primary phenomena: the emission spectrum of the donor fluorophore (NBD) partially overlapping with the emission spectrum of the acceptor fluorophore (donor bleed-through), and the excitation spectrum of the acceptor overlapping with the excitation wavelength of the donor (acceptor cross-excitation or direct excitation).[1][2] This is a significant issue in NBD-based FRET because the broad emission spectrum of NBD can lead to a substantial portion of its fluorescence being detected in the acceptor's emission channel, creating a false-positive FRET signal.[3][4] Similarly, the excitation wavelength used for NBD may also directly excite the acceptor fluorophore, further contaminating the FRET signal.[1][5]
Q2: What are the main consequences of uncorrected spectral overlap?
Q3: What is the difference between donor bleed-through and direct acceptor excitation?
A3: Donor bleed-through (also known as spectral crosstalk) is the portion of the donor's fluorescence that is detected in the acceptor's emission channel due to their overlapping emission spectra.[1][2][8] Direct acceptor excitation occurs when the wavelength of light used to excite the donor also excites the acceptor molecule directly.[1][5][9] Both phenomena contribute to the signal in the FRET channel and must be corrected for accurate FRET measurements.[10]
Q4: Can I avoid spectral overlap by choosing a different FRET pair?
A4: While careful selection of a FRET pair with minimal spectral overlap is a crucial first step, some degree of overlap is often unavoidable, especially with fluorophores like NBD which have broad emission spectra.[5] Therefore, even with an optimized FFRT pair, correction for spectral overlap is typically necessary for quantitative FRET analysis.[1]
Q5: What is spectral unmixing and how can it help?
A5: Spectral unmixing is a powerful technique used to separate the fluorescence signals of multiple fluorophores in a sample.[6][7] By measuring the emission spectrum of each fluorophore individually, an algorithm can be used to calculate the contribution of each fluorophore to the composite spectrum of the FRET sample.[11][12] This allows for the precise removal of donor bleed-through and can also help in correcting for autofluorescence.[8][12]
Troubleshooting Guides
Guide 1: Correcting for Donor Bleed-through
This guide outlines the steps to measure and correct for the contribution of the NBD donor's fluorescence to the signal detected in the acceptor channel.
Problem: The emission from the NBD donor is being detected in the acceptor's emission channel, leading to an artificially high FRET signal.
Solution: Determine the donor bleed-through coefficient and subtract this contribution from your FRET signal.
Experimental Protocol:
-
Prepare a "Donor-Only" Control Sample: This sample should contain only the donor-labeled molecule (NBD) at a concentration similar to that in your FRET sample.
-
Acquire Fluorescence Spectra:
-
Calculate the Donor Bleed-through Coefficient (BTD):
-
BTD = (Intensity in Acceptor Channel) / (Intensity in Donor Channel)
-
-
Correct the FRET Signal:
-
In your FRET sample (containing both donor and acceptor), measure the intensities in the donor and acceptor channels upon donor excitation.
-
Corrected FRET Signal = (Intensity in Acceptor Channel) - (BTD * Intensity in Donor Channel)
-
Guide 2: Correcting for Direct Acceptor Excitation
This guide provides a step-by-step method to correct for the direct excitation of the acceptor fluorophore by the donor's excitation light.
Problem: The light source used to excite the NBD donor is also directly exciting the acceptor, contributing to the signal in the FRET channel.
Solution: Determine the direct acceptor excitation coefficient and subtract this contribution from your FRET signal.
Experimental Protocol:
-
Prepare an "Acceptor-Only" Control Sample: This sample should contain only the acceptor-labeled molecule at a concentration similar to that in your FRET sample.
-
Acquire Fluorescence Spectra:
-
Excite the acceptor-only sample at the donor excitation wavelength.
-
Measure the fluorescence intensity in the acceptor emission channel.
-
Excite the same sample at the acceptor's optimal excitation wavelength and measure the intensity in the acceptor emission channel.
-
-
Calculate the Direct Excitation Coefficient (DEA):
-
DEA = (Intensity in Acceptor Channel with Donor Excitation) / (Intensity in Acceptor Channel with Acceptor Excitation)
-
-
Correct the FRET Signal:
-
In your FRET sample, measure the intensity in the acceptor channel upon both donor and acceptor excitation.
-
Corrected FRET Signal = (Measured FRET Signal) - (DEA * Intensity in Acceptor Channel with Acceptor Excitation)
-
Data Presentation: Summary of Required Controls
For accurate spectral overlap correction, the following control samples are essential:
| Control Sample | Purpose | Data Acquired |
| Donor-Only | To determine the donor bleed-through into the acceptor channel. | Emission spectrum upon donor excitation. |
| Acceptor-Only | To determine the direct excitation of the acceptor at the donor's excitation wavelength. | Emission spectrum upon both donor and acceptor excitation. |
| Unlabeled Sample | To measure and subtract background fluorescence and autofluorescence. | Emission spectrum upon donor and acceptor excitation. |
Visualizations
FRET and Spectral Overlap Principle
References
- 1. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 4. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 5. agilent.com [agilent.com]
- 6. ZEISS Microscopy Online Campus | FRET Microscopy with Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 7. Linear spectral unmixing analysis in single-molecule FRET spectroscopy for fluorophores with large spectral overlap - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Characterization of spectral FRET imaging microscopy for monitoring nuclear protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 10. Optica Publishing Group [opg.optica.org]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic FRET sensors in intact organs: Applying spectral unmixing to acquire reliable signals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
troubleshooting guide for NBD ceramide labeling of the Golgi apparatus
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers using NBD C6-ceramide to label the Golgi apparatus in live or fixed cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Staining & Signal Issues
Q1: Why is my Golgi staining weak or completely absent?
A1: Weak or no staining is a common issue that can arise from several factors:
-
Suboptimal Dye Concentration: The concentration of NBD C6-ceramide may be too low. It's crucial to optimize the concentration for your specific cell type, as different cells can have varying rates of uptake.
-
Insufficient Incubation Time: The labeling time might be too short for the ceramide to be adequately metabolized and accumulate in the Golgi.
-
Incorrect Temperature: Labeling should be performed at 37°C to allow for active metabolic processes that transport the ceramide to the Golgi.[1][2] Low-temperature incubation (e.g., 4°C) is often used to bind the probe to the plasma membrane, followed by a chase at 37°C to initiate transport to the Golgi.[3]
-
Poor Cell Health: Unhealthy or dying cells will not properly metabolize and transport the ceramide analog, leading to poor Golgi staining. Ensure your cells are healthy and not overly confluent before starting the experiment.
-
Reagent Degradation: NBD C6-ceramide is light-sensitive. Ensure the reagent has been stored properly at -20°C, protected from light and moisture.[4][5] Repeated freeze-thaw cycles should be avoided.[4]
Q2: I'm observing diffuse fluorescence throughout the cytoplasm instead of a distinct Golgi pattern. What went wrong?
A2: Diffuse cytoplasmic signal usually indicates that the fluorescent probe is not specifically localized to the Golgi. The primary reasons include:
-
Inadequate Back-Exchange: The most critical step for achieving specific Golgi staining is the "back-exchange" procedure.[4] After labeling, incubating cells with a solution containing defatted Bovine Serum Albumin (BSA) or fetal calf serum helps remove NBD C6-ceramide from the plasma membrane, thus enhancing the signal-to-noise ratio and revealing the concentrated signal in the Golgi.[3][4]
-
Over-staining: Using too high a concentration of NBD C6-ceramide or incubating for too long can lead to its accumulation in other cellular membranes, obscuring the specific Golgi signal.
-
Dye Precipitation: If the NBD C6-ceramide is not properly complexed with BSA, it can precipitate and lead to non-specific fluorescent artifacts.[5][6]
Q3: Why is the background fluorescence in my images so high?
A3: High background can obscure the specific Golgi signal. To reduce it:
-
Optimize the Back-Exchange Step: This is the most effective way to reduce background from the plasma membrane.[4] Ensure you are using fatty-acid-free BSA at an appropriate concentration and for a sufficient duration (e.g., 30-90 minutes).[4]
-
Thorough Washing: Ensure cells are washed adequately with a balanced salt solution after both the labeling and back-exchange steps to remove any unbound probe.[2][4]
-
Check for Autofluorescence: Some cell types exhibit natural fluorescence. Image an unstained control sample using the same settings to determine the level of autofluorescence.
Cell Health & Imaging
Q4: My cells appear stressed, rounded, or are detaching after the labeling procedure. What could be the cause?
A4: Cell toxicity can be a concern, often due to the labeling conditions.[7]
-
Solvent Toxicity: NBD C6-ceramide is often dissolved in solvents like DMSO.[5] Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.5%).
-
High Dye Concentration: Excessive concentrations of ceramide analogs can be toxic to cells.[7] Try reducing the concentration of NBD C6-ceramide.
-
Prolonged Incubation: Extended incubation times can stress the cells. Optimize the incubation period to the minimum time required for adequate Golgi labeling.
Q5: The NBD ceramide signal is fading very quickly (photobleaching) during imaging. How can I minimize this?
A5: NBD dyes are susceptible to photobleaching. While BODIPY-ceramide is a more photostable alternative[8][9], you can take steps to protect the NBD signal:
-
Use an Antifade Mounting Medium: For fixed cells, use a commercially available antifade reagent to preserve the signal.[10]
-
Minimize Light Exposure: Keep the sample protected from light as much as possible before and during imaging. Use the lowest laser power and shortest exposure time necessary to acquire a good image.
-
Image Quickly: Capture images promptly after completing the staining procedure.
Quantitative Experimental Parameters
For successful and reproducible Golgi labeling, refer to the following optimized parameters. Note that values may need to be adjusted for specific cell types and experimental conditions.
| Parameter | Recommended Range | Notes |
| NBD C6-Ceramide Concentration | 2-5 µM | Higher concentrations can lead to toxicity and non-specific staining.[3][7] |
| Labeling Incubation Temperature | 37°C (Live Cells) / 4°C (Fixed Cells) | Live cell labeling requires 37°C for metabolic transport.[1][2] Fixed cell protocols often use a 4°C incubation.[3] |
| Labeling Incubation Time | 30-60 minutes | Shorter times may result in weak signal; longer times can increase background.[1][4] |
| Back-Exchange Solution | 2 mg/mL fatty-acid-free BSA or 10% FCS | Essential for removing plasma membrane signal and enhancing Golgi staining.[4] |
| Back-Exchange Time | 30-90 minutes at room temp. or 37°C | Duration should be optimized to maximize signal-to-noise ratio.[3][4] |
| Excitation/Emission Wavelengths | ~466 nm / ~536 nm | Use a standard FITC or GFP filter set.[2][4] |
Detailed Experimental Protocol: Live-Cell Labeling
This protocol provides a standard workflow for labeling the Golgi apparatus in living cells.
1. Reagent Preparation:
-
NBD C6-Ceramide/BSA Complex (5 µM Working Solution):
-
Prepare a stock solution of NBD C6-ceramide (e.g., 1 mM in DMSO or ethanol).[5]
-
Prepare a solution of 0.34 mg/mL fatty-acid-free BSA in a serum-free culture medium or a balanced salt solution (e.g., HBSS).[1][3]
-
While vortexing the BSA solution, slowly add the NBD C6-ceramide stock solution to achieve a final concentration of 5 µM. This allows the ceramide to form a complex with BSA, improving its solubility and delivery to the cells.[1][5]
-
-
Back-Exchange Buffer: Prepare a solution of 2 mg/mL fatty-acid-free BSA in a serum-free medium.
2. Cell Preparation:
-
Plate cells on glass coverslips or in imaging-grade dishes to an appropriate confluency (typically 50-70%). Healthy, sub-confluent cells yield the best results.
3. Labeling Procedure:
-
Wash the cells twice with a warm, serum-free medium or balanced salt solution.
-
Incubate the cells with the 5 µM NBD C6-ceramide/BSA complex solution for 30 minutes at 37°C in a cell culture incubator, protected from light.[1][3]
4. Back-Exchange:
-
Aspirate the labeling solution and wash the cells three times with an ice-cold balanced salt solution.
-
Add the pre-warmed back-exchange buffer (2 mg/mL BSA) to the cells.
-
Incubate for an additional 30 minutes at 37°C, protected from light.[4] This step is crucial for removing the probe from the plasma membrane.
5. Imaging:
-
Wash the cells twice with a fresh medium.
-
Mount the coverslips on a slide with a drop of fresh medium or observe directly in the imaging dish.
-
Immediately visualize the cells using a fluorescence microscope equipped with a suitable filter set (Ex: ~466 nm, Em: ~536 nm).[4]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during NBD ceramide Golgi labeling experiments.
A flowchart for troubleshooting common issues in NBD ceramide Golgi labeling experiments.
References
- 1. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. stemcell.com [stemcell.com]
- 7. Ceramide sphingolipid signaling mediates Tumor Necrosis Factor (TNF)-dependent toxicity via caspase signaling in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling Golgi with fluorescent ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NBD C6-Ceramide - Biotium [biotium.com]
Technical Support Center: NBD-Labeled Lipid Trafficking Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in NBD-labeled lipid trafficking studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts encountered when using NBD-labeled lipids?
A1: The most common artifacts include:
-
Photobleaching: The irreversible loss of fluorescence due to light exposure, leading to signal loss. NBD fluorophores are susceptible to photobleaching.
-
Concentration-dependent spectral shifts: At high concentrations, NBD-labeled lipids can form aggregates or dimers, causing a red shift in the fluorescence emission spectrum.[1][2] This can be misinterpreted as a change in the lipid's environment.
-
Self-quenching: At high concentrations, NBD fluorophores can quench each other's fluorescence, leading to an underestimation of the lipid concentration in localized areas.[3][4]
-
Metabolic conversion: Cells can metabolize NBD-labeled lipids, altering their structure and trafficking pathways.[5][6] For example, NBD C6-ceramide can be metabolized to NBD-sphingomyelin and NBD-glucosylceramide.[7]
-
Artifacts from fixation: Chemical fixatives, especially organic solvents like methanol, can extract lipids and alter membrane structures, leading to misinterpretation of lipid localization.[8][9] Aldehyde fixatives do not cross-link lipids effectively.[8]
-
Incomplete removal of extracellular probe: Residual NBD-lipids on the plasma membrane can obscure the signal from internalized lipids.
Q2: How can I minimize photobleaching of NBD-labeled lipids?
A2: To minimize photobleaching:
-
Use the lowest possible excitation laser power that still provides an adequate signal-to-noise ratio.
-
Reduce the exposure time during image acquisition.
-
Use an anti-fade mounting medium if observing fixed cells.
-
Acquire images efficiently and avoid unnecessary repeated scanning of the same area.
Q3: What causes the fluorescence of NBD to change, and how can I control for it?
A3: The fluorescence of the NBD group is highly sensitive to its environment.[1][10] Changes in solvent polarity, hydration, and the formation of aggregates can all lead to shifts in the emission spectrum and changes in fluorescence intensity.[1][11]
-
Control for environmental effects: Perform control experiments with NBD-labeled lipids in model membranes of known composition to characterize their spectral properties.
-
Maintain consistent imaging conditions: Use the same imaging parameters (e.g., laser power, detector gain) across all samples in an experiment.
-
Be mindful of concentration: Work with the lowest possible concentration of the NBD-labeled lipid to avoid self-quenching and aggregation-induced spectral shifts.[3][4]
Q4: How do I properly perform a back-exchange to remove non-internalized NBD-lipids?
A4: A back-exchange procedure using bovine serum albumin (BSA) is crucial for visualizing only the internalized portion of NBD-lipids.[12][13]
-
Typical Protocol: After labeling cells with the NBD-lipid, wash them twice with a pre-warmed solution of 5% (w/v) BSA in a buffered saline solution (e.g., TBSS) for 1 minute each time.[12]
-
Optimization: The optimal BSA concentration and incubation time may vary depending on the cell type and the specific NBD-lipid used. For some probes like C6-NBD-PE, a longer incubation or repeated back-exchange may be necessary for complete removal.[14]
Q5: What are the potential issues with using chemical fixatives in NBD-lipid studies?
A5: Chemical fixation can introduce significant artifacts. Organic solvents like methanol and acetone will extract lipids, while aldehyde fixatives such as paraformaldehyde (PFA) do not efficiently cross-link lipids and can disrupt their localization within the membrane.[8][9] A combination of PFA followed by methanol has been suggested as a method to preserve both GFP fluorescence and membrane localization in some cases, but this should be validated for your specific lipid of interest.[8] Whenever possible, live-cell imaging is preferred for studying lipid trafficking.
Troubleshooting Guides
Problem 1: Weak or no intracellular fluorescence signal.
| Possible Cause | Troubleshooting Step |
| Inefficient labeling | Increase the concentration of the NBD-lipid or the incubation time. Ensure the lipid is properly solubilized. |
| Photobleaching | Reduce laser power and exposure time. Use an anti-fade reagent for fixed cells. |
| Rapid efflux of the probe | Decrease the post-labeling incubation time before imaging. |
| Metabolic degradation | Analyze lipid extracts by thin-layer chromatography (TLC) to check for degradation products.[5] |
Problem 2: High background fluorescence or signal only at the plasma membrane.
| Possible Cause | Troubleshooting Step |
| Incomplete back-exchange | Increase the BSA concentration or the duration of the back-exchange steps.[12][14] Perform a second back-exchange. |
| Non-specific binding | Ensure the NBD-lipid is complexed with a carrier protein like fatty acid-free BSA during labeling to improve solubility and reduce non-specific binding.[6] |
| Endocytosis is inhibited | Perform experiments at a physiological temperature (e.g., 37°C) as temperatures at or below 20°C can suppress endocytosis.[5] |
Problem 3: Punctate intracellular staining that is not the expected organelle.
| Possible Cause | Troubleshooting Step |
| Lipid aggregation | Use a lower concentration of the NBD-lipid. Ensure proper solubilization of the lipid stock. |
| Lysosomal accumulation | Many fluorescently labeled lipids can be targeted to lysosomes for degradation after endocytic uptake.[15] Co-stain with a lysosomal marker to confirm localization. |
| Metabolic conversion | The NBD-lipid may be converted to a different lipid species that traffics to a different location. Analyze lipid extracts by TLC.[5][6] |
Quantitative Data
Table 1: Spectral Properties of NBD
| Property | Value | Notes |
| Excitation Maximum | ~466 nm[7] | Can vary slightly depending on the local environment. |
| Emission Maximum | ~536 nm[7] | Highly sensitive to the polarity of the environment. A shift to shorter wavelengths (blue shift) indicates a more hydrophobic environment.[16] |
| Quantum Yield | Low in aqueous environments, increases significantly in hydrophobic environments.[10] | This property is key to its use as a membrane probe. |
Experimental Protocols
Protocol 1: General Labeling of Cells with NBD-Lipids
-
Cell Preparation: Grow adherent cells on coverslips or in imaging dishes to 70-80% confluency.[5]
-
Lipid Preparation: Prepare a stock solution of the NBD-labeled lipid in a suitable solvent like DMSO or ethanol.[17] For labeling, complex the NBD-lipid with fatty acid-free BSA to improve solubility and delivery to the cells.[6] A typical method involves drying the lipid under nitrogen, resuspending in ethanol, and then adding it to a BSA solution.[6]
-
Labeling: Remove the culture medium and wash the cells with a pre-warmed buffer (e.g., HBSS or serum-free medium). Add the NBD-lipid/BSA complex to the cells at the desired final concentration.
-
Incubation: Incubate the cells for a specific time (e.g., 5-60 minutes) at the desired temperature (e.g., 37°C for trafficking studies or 4°C for initial plasma membrane labeling).[5][18]
-
Washing: Remove the labeling solution and wash the cells several times with cold buffer to remove excess probe.
-
Back-Exchange (optional but recommended): To remove the probe from the outer leaflet of the plasma membrane, incubate the cells with a solution of 5% (w/v) fatty acid-free BSA in buffer, typically for 1-10 minutes on ice.[12][14] Repeat as necessary.
-
Imaging: Immediately proceed with live-cell imaging using appropriate filter sets for NBD (Excitation ~460-480 nm, Emission ~510-550 nm).
Protocol 2: Analysis of NBD-Lipid Metabolism by Thin-Layer Chromatography (TLC)
-
Lipid Extraction: After labeling and any experimental manipulations, wash the cells and extract the total lipids using a method such as the Bligh and Dyer procedure.
-
TLC: Spot the lipid extract onto a silica TLC plate.
-
Solvent System: Develop the TLC plate in a solvent system appropriate for separating the lipid classes of interest. For example, an alkaline running buffer can be used to separate various phospholipids and ceramides.[5]
-
Visualization: Visualize the separated NBD-labeled lipids on the TLC plate using a fluorescence imager.
-
Quantification: The intensity of the fluorescent spots can be quantified using software like ImageJ to determine the percentage of metabolic conversion.[5]
Visualizations
Caption: Experimental workflow for NBD-lipid trafficking studies.
Caption: Troubleshooting logic for common NBD-lipid artifacts.
Caption: Common sources of artifacts in NBD-lipid experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 9. Immunocytochemistry of lipids: chemical fixatives have dramatic effects on the preservation of tissue lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
- 13. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [en.bio-protocol.org]
- 14. journals.biologists.com [journals.biologists.com]
- 15. biorxiv.org [biorxiv.org]
- 16. A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
impact of the local environment on NBD fluorescence lifetime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) and its derivatives. NBD is a small, environmentally sensitive fluorophore whose fluorescence lifetime is highly dependent on its local microenvironment, making it a powerful tool for studying molecular interactions and dynamics.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence of my NBD-labeled molecule so low in aqueous buffer?
A1: NBD is known to exhibit extremely weak fluorescence in polar, aqueous environments.[1] This is a fundamental property of the fluorophore. When transferred to a more hydrophobic or non-polar medium, such as when it binds to a protein's hydrophobic pocket or incorporates into a lipid membrane, its fluorescence intensity and lifetime increase significantly.[1][2] If you are expecting a strong signal in a purely aqueous solution, you may need to reconsider your experimental design or confirm that the NBD probe is interacting with its intended target.
Q2: My NBD fluorescence lifetime values are inconsistent between measurements. What could be the cause?
A2: Inconsistent fluorescence lifetime measurements can arise from several factors:
-
Environmental Heterogeneity: The NBD probe may be sampling multiple microenvironments. For example, in a protein-lipid mixture, some probes might be in the aqueous phase, some bound to the protein, and others in the lipid bilayer, each with a distinct lifetime.
-
Concentration Effects: At high concentrations, NBD can undergo self-quenching, which will decrease the fluorescence lifetime and intensity.[3] Ensure you are working within a concentration range where self-quenching is minimal.
-
Photobleaching: Although less common for lifetime measurements than for intensity-based assays, excessive laser power can lead to photobleaching and potentially generate fluorescent photoproducts with different lifetimes.
-
Instrumental Instability: Fluctuations in laser power, detector sensitivity, or timing electronics can lead to variability. Ensure your instrument is properly warmed up and calibrated.
Q3: I am observing a multi-exponential decay for my NBD-labeled sample. What does this signify?
A3: A multi-exponential fluorescence decay indicates that the NBD fluorophore exists in multiple, distinct environments.[3][4] Each exponential component corresponds to a different population of NBD molecules with a unique fluorescence lifetime. For instance, an NBD-labeled protein in a liposome suspension might exhibit three lifetime components corresponding to the protein-bound NBD, NBD in the lipid bilayer, and free NBD in the aqueous buffer. Analyzing the different lifetime components can provide valuable information about the distribution and dynamics of your labeled molecule.
Q4: How does solvent polarity affect the NBD fluorescence lifetime?
A4: The fluorescence lifetime of NBD is highly sensitive to the polarity of its surrounding environment.[1][5] Generally, the fluorescence lifetime of NBD is longer in non-polar solvents and shorter in polar solvents.[5] This is attributed to increased non-radiative decay rates in polar environments, potentially due to hydrogen bonding interactions.[5] This property makes NBD an excellent probe for sensing changes in the local environment, such as upon ligand binding to a protein or the insertion of a peptide into a cell membrane.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant change in fluorescence lifetime upon binding | The local environment of the NBD probe does not change significantly upon binding. | Consider redesigning the probe to place the NBD group in a region that undergoes a more substantial change in hydrophobicity or conformational rigidity upon binding. |
| The probe is not binding to the target. | Confirm binding using an orthogonal technique, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). | |
| Fluorescence lifetime is shorter than expected | Quenching: The NBD fluorophore may be quenched by nearby residues (e.g., tryptophan) or by self-quenching at high concentrations.[3] | Perform a control experiment with a non-quenching analog if possible. Reduce the concentration of the labeled species. |
| High Polarity Environment: The NBD probe is in a highly polar or aqueous environment.[5] | Verify the expected localization of your probe. A shorter lifetime may be indicative of the probe's environment. | |
| Fluorescence decay curve fits poorly to a single exponential | Multiple Environments: The NBD probe exists in more than one distinct microenvironment, leading to a multi-exponential decay.[3][4] | Fit the decay curve to a multi-exponential model. The different lifetime components can provide information about the different populations of your labeled molecule. |
| Scattered Excitation Light: Contamination of the fluorescence signal with scattered excitation light can distort the decay curve. | Use appropriate emission filters to block scattered light. Ensure proper alignment of your optics. | |
| High background noise | Autofluorescence: The sample buffer or other components in the sample may be autofluorescent. | Measure the fluorescence lifetime of a blank sample (containing everything except the NBD probe) and subtract it from the sample measurement. |
| Detector Dark Counts: The detector may have a high dark count rate. | Cool the detector to the manufacturer's recommended temperature. |
Quantitative Data
The fluorescence lifetime of NBD is highly dependent on its local environment. The following table summarizes representative NBD fluorescence lifetimes in various environments.
| NBD Derivative/System | Environment | Fluorescence Lifetime (ns) | Reference |
| NBD-Bu | Non-polar solvents | Longer | [5] |
| NBD-Bu | Polar solvents | Shorter | [5] |
| NBD-labeled slide helix | DM micelles | Varies with residue position | [4] |
| NBD-labeled slide helix | POPC membranes | Generally longer than in micelles | [4] |
| NBD-PE | Egg PC vesicles (low conc.) | ~8.0 | [6] |
| NBD-PE (all-cis) with 2% LysoUB quencher | Lipid bilayer | 4.9 | [6] |
| NBD-PE (all-trans) with 2% LysoUB quencher | Lipid bilayer | 8.5 | [6] |
| NBD fluorophore in liposome | Liposome | Longer | [7][8] |
| NBD with Rhodamine acceptor | Liposome | Shorter (due to FRET) | [7][8] |
Experimental Protocols
Protocol 1: General Measurement of NBD Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
This protocol provides a general workflow for measuring the fluorescence lifetime of an NBD-labeled sample.
-
Sample Preparation:
-
Prepare your NBD-labeled sample (e.g., protein, peptide, lipid) in the desired buffer.
-
Prepare a "blank" sample containing the buffer and any other unlabeled components.
-
The final concentration of the NBD probe should be optimized to avoid self-quenching (typically in the nanomolar to low micromolar range).
-
-
Instrument Setup:
-
Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser or a Ti:Sapphire laser with a pulse picker).
-
Select an excitation wavelength appropriate for NBD (typically 460-490 nm).
-
Use an emission monochromator or a bandpass filter to select the NBD fluorescence (typically 520-560 nm).
-
Set the detector (e.g., a photomultiplier tube or an avalanche photodiode) to the appropriate voltage.
-
Calibrate the time-to-amplitude converter (TAC) for the desired time range (e.g., 50 ns).
-
-
Data Acquisition:
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Measure the fluorescence decay of the blank sample to check for background fluorescence.
-
Measure the fluorescence decay of your NBD-labeled sample. Collect photons until you have sufficient counts in the peak channel (typically >10,000) for good statistical accuracy.
-
-
Data Analysis:
-
Use fluorescence decay analysis software to fit the experimental decay data.
-
Perform a deconvolution of the sample decay with the IRF.
-
Fit the decay to a single, double, or triple exponential model, depending on the complexity of the system. The goodness of the fit is typically judged by the chi-squared (χ²) value, which should be close to 1.0, and a random distribution of the weighted residuals.
-
Visualizations
Caption: Experimental workflow for NBD fluorescence lifetime measurement.
Caption: Impact of local environment on NBD fluorescence lifetime.
References
- 1. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lifetime fluorescence method for determining membrane topology of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
calibration of NBD fluorescence for quantitative measurements
Welcome to the technical support center for the calibration of Nitrobenzoxadiazole (NBD) fluorescence. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible quantitative measurements.
Frequently Asked Questions (FAQs)
Q1: What is NBD and why is it used as a fluorescent probe?
A1: NBD (7-nitrobenz-2-oxa-1,3-diazole) is a small, environmentally sensitive fluorophore. Its fluorescence is highly dependent on the polarity of its surrounding environment; it is weakly fluorescent in aqueous (polar) solutions but becomes brightly fluorescent in hydrophobic (nonpolar) media.[1][2] This property makes it an excellent probe for studying protein binding sites, membrane dynamics, and other molecular interactions where a change in the local environment occurs.[1][3][4]
Q2: What are the typical excitation and emission wavelengths for NBD?
A2: The excitation and emission maxima of NBD are highly dependent on the solvent environment. Generally, in a nonpolar environment like methanol, the excitation maximum is around 466 nm, and the emission maximum is around 535 nm.[2][5] As the polarity of the environment increases, the emission maximum tends to shift to longer wavelengths (a red shift).
Q3: What does it mean that NBD fluorescence is "environmentally sensitive"?
A3: NBD's fluorescence quantum yield (the efficiency of converting absorbed light into emitted light) and emission wavelength are significantly altered by the polarity of its local microenvironment.[1] When NBD moves from a polar environment, like water, to a nonpolar one, such as a lipid membrane or a protein's hydrophobic pocket, its fluorescence intensity increases dramatically, and the emission peak shifts to a shorter wavelength (a blue shift).[1] This sensitivity allows researchers to monitor binding events and conformational changes in real-time.
Q4: Can NBD be used in Fluorescence Resonance Energy Transfer (FRET) experiments?
A4: Yes, NBD can act as a FRET acceptor.[6] For instance, it can be paired with a donor fluorophore like the tryptophan residue in a protein to study probe-protein binding.[6] It can also function as a photo-induced electron transfer (PET) quencher in probe design.[6]
Q5: What are the main challenges when working with NBD for quantitative measurements?
A5: The main challenges include its susceptibility to photobleaching (fading upon exposure to light), self-quenching at high concentrations, and its sensitivity to environmental factors beyond polarity, such as pH.[7][8][9][10][11] Accurate quantitative measurements require careful calibration and control of experimental conditions.
Troubleshooting Guide
This guide addresses common problems encountered during NBD fluorescence experiments.
Issue: Low or No Fluorescence Signal
Q: My NBD-labeled sample shows very weak or no fluorescence. What could be the cause?
A: There are several potential reasons for a low fluorescence signal. The issue could stem from the instrument settings, sample preparation, or the inherent properties of the NBD fluorophore in its specific environment.
Troubleshooting Workflow: Low Fluorescence Signal
Caption: Troubleshooting logic for diagnosing low NBD fluorescence signal.
Issue: High Background Fluorescence
Q: I am observing high background noise, which interferes with my signal. How can I reduce it?
A: High background can originate from several sources, including unbound NBD dye, autofluorescence from your sample or media, or non-specific binding of the labeled molecule.[12][13]
-
Unbound Dye: Ensure the purification step after labeling is thorough. Use techniques like size-exclusion chromatography or dialysis to remove all free NBD.[14]
-
Autofluorescence: Image a control sample that has not been labeled with NBD to measure the intrinsic autofluorescence. This background can then be subtracted from your experimental samples.
-
Non-specific Binding: Add a blocking agent, such as Bovine Serum Albumin (BSA), to your buffer to prevent the NBD-labeled molecule from sticking to surfaces non-specifically.[12]
-
Media Fluorescence: Check if your buffer or cell culture media contributes to the background fluorescence and consider using a medium with lower intrinsic fluorescence.
Issue: Signal Fades Quickly (Photobleaching)
Q: My fluorescence signal is initially strong but disappears rapidly during imaging. What should I do?
A: This issue is known as photobleaching, where the fluorophore is photochemically destroyed by the excitation light.[11] NBD is known to be moderately photostable.[1]
-
Minimize Exposure: Reduce the intensity of the excitation light using neutral-density filters and minimize the duration of exposure by using the shortest possible exposure time that still provides a good signal-to-noise ratio.[11]
-
Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent.[11]
-
Acquire Data Efficiently: Plan your imaging session to capture data from the most critical time points first.
-
Create a Photobleaching Curve: To quantify the rate of signal loss, you can create a photobleach curve. This allows you to normalize your data for any fluorescence intensity loss that is due to photobleaching and not your experimental variable.[11]
Issue: Inconsistent or Non-Reproducible Results
Q: My quantitative measurements are not consistent between experiments. How can I improve reproducibility?
A: Inconsistent results often point to variations in sample preparation or environmental conditions.
-
Standardize Protocols: Ensure that all steps of your experimental protocol, from labeling to measurement, are performed consistently. This includes incubation times, temperatures, and buffer compositions.
-
Use a Standard Curve: A standard curve is essential for converting arbitrary fluorescence units to a concentration. Prepare a fresh dilution series of a stable fluorophore (like fluorescein) or your NBD-labeled molecule for each experiment to account for instrument variability.[15]
-
Control for Environmental Sensitivity: Since NBD is highly sensitive to its environment, ensure the buffer polarity, viscosity, and pH are consistent across all samples and experiments.[16]
Quantitative Data Summary
| Problem | Potential Cause | Recommended Solution |
| Low Signal | Inefficient labeling, low concentration, NBD is in a polar environment.[17] | Verify labeling with spectroscopy, concentrate the sample, or confirm the expected environmental change. |
| High Background | Unbound dye, autofluorescence, non-specific binding.[12][13] | Improve purification, use controls to subtract background, add a blocking agent. |
| Photobleaching | Excessive exposure to excitation light.[11] | Reduce light intensity/exposure time, use antifade reagents, acquire images efficiently.[11] |
| Inconsistency | Variations in protocol, instrument drift, environmental sensitivity. | Standardize all procedures, generate a standard curve for each experiment, control buffer conditions precisely.[15] |
Experimental Protocols
Protocol 1: Generating a Fluorescence Standard Curve
This protocol describes how to create a standard curve to correlate fluorescence intensity with the concentration of an NBD-labeled molecule. This is crucial for converting arbitrary fluorescence units (AFU) from a plate reader or microscope into meaningful quantitative data.[15]
Workflow: Standard Curve Generation
Caption: Workflow for creating a quantitative fluorescence standard curve.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of your purified NBD-labeled molecule at a known high concentration in the same buffer you will use for your experiment.
-
Serial Dilutions:
-
Add 100 µL of buffer to wells A2 through A12 of a 96-well plate.
-
Add 200 µL of your stock solution to well A1.
-
Transfer 100 µL from well A1 to A2, mixing thoroughly.
-
Continue this 2-fold serial dilution across the plate to well A11. Do not add anything to well A12, which will serve as your blank.
-
-
Replicates: Repeat this dilution series in at least two other rows (e.g., B and C) to generate triplicate data for improved accuracy.
-
Measure Fluorescence: Place the plate in a fluorescence plate reader and measure the intensity using the appropriate excitation and emission wavelengths for NBD (e.g., Ex: 465 nm, Em: 535 nm). Ensure the gain setting is optimized to prevent signal saturation in the most concentrated well.
-
Data Analysis:
-
Average the fluorescence readings from your blank wells (A12, B12, C12).
-
Subtract the average blank value from all other measurements.
-
Plot the background-subtracted fluorescence intensity (y-axis) against the known concentration of your dilutions (x-axis).
-
Perform a linear regression on the linear portion of the curve. The resulting equation (y = mx + c) will allow you to convert fluorescence intensity measurements of unknown samples into concentrations.
-
Protocol 2: Labeling Proteins with NBD-NHS Ester
This protocol provides a general method for covalently labeling primary amines (e.g., lysine residues) on proteins with an NBD-NHS (N-hydroxysuccinimide) ester.
Labeling and Purification Workflow
Caption: General workflow for protein labeling with NBD-NHS ester.
Methodology:
-
Prepare the Protein:
-
The protein solution should be in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate buffer, at a pH of 8.3-8.5.[18][19] Buffers containing primary amines like Tris will compete with the reaction and should be avoided.[18]
-
The optimal protein concentration is typically between 1-10 mg/mL.[18]
-
-
Prepare the NBD-NHS Ester:
-
Perform the Conjugation Reaction:
-
Add the dissolved NBD-NHS ester to the protein solution while gently stirring. A molar excess of the dye (e.g., 8-10 fold) is typically used for mono-labeling, but this should be optimized for each specific protein.[18][19]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[14]
-
-
Purify the Labeled Protein:
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified protein conjugate at 280 nm (for the protein) and at the absorbance maximum of NBD (approx. 465 nm).
-
Calculate the protein concentration and the concentration of the NBD dye using their respective extinction coefficients to determine the average number of dye molecules per protein.
-
Quantitative Data for NBD Labeling and Spectroscopy
| Parameter | Value/Condition | Notes |
| Labeling Reaction pH | 8.3 - 8.5 | Optimal for reaction between NHS ester and primary amines.[18][19] |
| Labeling Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer | Must be free of primary amines (e.g., Tris).[18] |
| NBD-NHS Molar Excess | 8-10x for mono-labeling | This is a starting point and should be optimized for your specific protein.[18][19] |
| NBD Excitation (Methanol) | ~466 nm | Varies with solvent polarity.[2] |
| NBD Emission (Methanol) | ~535 nm | Varies with solvent polarity.[2] |
| NBD State in Water | Very weak fluorescence | The quantum yield is extremely low in polar, aqueous environments.[1][2] |
| NBD State in Hydrophobic Media | Bright green fluorescence | The quantum yield increases significantly in nonpolar environments.[2] |
References
- 1. mdpi.com [mdpi.com]
- 2. NBD-Ethylenediamine - Biotium [biotium.com]
- 3. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Troubleshooting | Thermo Fisher Scientific - KG [thermofisher.com]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 16. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 17. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. interchim.fr [interchim.fr]
Technical Support Center: Long-Term Imaging with 7-Nitrobenzo[d]oxazole (NBD)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 7-Nitrobenzo[d]oxazole (NBD) derivatives for long-term live-cell imaging.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations for using NBD dyes in long-term live-cell imaging?
A1: The main challenges for long-term imaging with NBD probes are photobleaching, potential cytotoxicity, and the probe's environmental sensitivity. NBD dyes are susceptible to fading under prolonged illumination, which can limit the duration of time-lapse experiments.[1][2] While some NBD derivatives exhibit low cytotoxicity, it is crucial to assess the health of your cells throughout the experiment.[3][4] Additionally, the fluorescence of NBD is highly sensitive to the polarity of its microenvironment, which can be a powerful tool but may also introduce artifacts if not properly controlled.[5][6][7]
Q2: How do I choose the right NBD derivative for my experiment?
A2: The choice of NBD derivative depends on the specific biological question. For lipid trafficking studies, NBD-labeled lipids that mimic endogenous lipids are commonly used.[8][9] For labeling specific proteins, NBD-Cl (4-chloro-7-nitrobenzofurazan) can be used to target primary amines.[10] Consider the probe's brightness (a product of its molar extinction coefficient and quantum yield) and its reported photostability. When possible, consult the literature for studies that have successfully used a particular NBD probe for a similar application.
Q3: What are some alternatives to NBD dyes for long-term imaging?
A3: For applications requiring high photostability, consider alternatives such as BODIPY, and rhodamine-based dyes.[9][11] Quantum dots also offer high brightness and photostability, making them suitable for long-term cell tracking.
Q4: How can I minimize phototoxicity during my long-term imaging experiment?
A4: To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest exposure time that still provides an adequate signal-to-noise ratio.[2] Using highly sensitive detectors (e.g., sCMOS or EMCCD cameras) can help reduce the required exposure. It is also beneficial to use imaging systems that allow for precise control over illumination, such as spinning disk confocal or light-sheet microscopy.
Troubleshooting Guides
Problem 1: Rapid Photobleaching or Fading of the NBD Signal
Possible Causes & Solutions
-
High Excitation Light Intensity:
-
Long Exposure Times:
-
Solution: Decrease the camera exposure time. If the signal becomes too weak, consider increasing the camera gain or using a more sensitive camera.[1]
-
-
Continuous Illumination:
-
Solution: Only illuminate the sample when acquiring an image. Use the shutter in your imaging software to block the light path between acquisitions.
-
-
Oxygen Radicals:
-
Solution: Use a commercial antifade mounting medium for fixed cells.[11] For live cells, consider supplementing the imaging medium with antioxidants like Trolox or ascorbic acid, but be sure to test for any effects on cell physiology.
-
-
Inherent Photolability of the NBD Probe:
-
Solution: If the photobleaching is still too rapid after optimization, consider using a more photostable dye for your long-term experiments.[1]
-
Problem 2: High Background Fluorescence
Possible Causes & Solutions
-
Excess Unbound Probe:
-
Solution: Ensure that you have performed adequate washing steps after labeling to remove any unbound NBD dye.[12]
-
-
Autofluorescence from Cells or Medium:
-
Solution: Image a control sample of unlabeled cells to determine the level of autofluorescence. If autofluorescence is high, particularly in the blue and green channels, consider using a red-shifted NBD derivative or an alternative dye.[11] Use a phenol red-free imaging medium, as phenol red is fluorescent.
-
-
Non-specific Binding of the Probe:
-
Solution: Optimize the labeling concentration and incubation time. A lower concentration or shorter incubation may reduce non-specific binding. For antibody-based labeling, ensure proper blocking steps are included.[11]
-
Problem 3: Low Signal-to-Noise Ratio (SNR)
Possible Causes & Solutions
-
Low Probe Concentration:
-
Solution: Increase the concentration of the NBD probe used for labeling. However, be mindful of potential cytotoxicity at higher concentrations.
-
-
Inefficient Labeling:
-
Solution: Optimize the labeling protocol, including incubation time, temperature, and buffer conditions.
-
-
Suboptimal Imaging Settings:
-
Solution: Use an objective with a high numerical aperture (NA) to collect more light. Ensure that the excitation and emission filters are appropriate for your specific NBD derivative.[13]
-
-
Detector Noise:
-
Solution: For very low signals, consider using a camera with lower read noise, such as an EMCCD. Cooling the camera can also reduce thermal noise.
-
Problem 4: Signs of Cellular Stress or Cytotoxicity
Possible Causes & Solutions
-
High Probe Concentration:
-
Phototoxicity:
-
Solution: As with photobleaching, minimize the exposure of your cells to excitation light by reducing the intensity and duration of illumination.[2]
-
-
Contaminants in the Probe Stock:
-
Solution: Ensure that the solvent used to dissolve the NBD probe (e.g., DMSO) is of high quality and is used at a final concentration that is not harmful to the cells.
-
Quantitative Data
Table 1: Photophysical Properties of Selected NBD Derivatives
| NBD Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Solvent/Environment |
| NBD-TMA | 458 | 530 | ~13,000 | ~0.01 (relative to fluorescein) | Aqueous |
| NBD-labeled Serotonin Analogs | ~465 | ~530-550 | ~20,000 | Varies with solvent polarity | Varies |
| NBD-PZ-TPP | 495 | 553 | - | - | PBS (pH 7.4) |
| NBD-NHMe | - | - | - | 0.04 | Water |
| NBD-NMe₂ | - | - | - | 0.008 | Water |
Data synthesized from multiple sources.[3][5][19][20] The photophysical properties of NBD dyes are highly dependent on their local environment.
Table 2: Example IC50 Values for Cytotoxicity Assessment
| Compound Class | Cell Line | IC50 (µM) |
| α-Phthalimido-Chalcone Hybrids | MCF-7 | 1.88 |
| α-Phthalimido-Chalcone Hybrids | HepG2 | 1.62 |
| Imidazole Derivatives | MCF-7 | 1.1 - 2.6 |
| Imidazole Derivatives | HepG2 | 1.4 |
| Imidazole Derivatives | HCT-116 | 2.6 |
These are examples of IC50 values for different classes of compounds and are provided for context on how cytotoxicity is reported.[21][22][23] It is crucial to determine the IC50 for your specific NBD probe and cell line.
Experimental Protocols
Protocol 1: General Live-Cell Labeling with NBD-Lipids
This protocol is a general guideline and should be optimized for your specific cell type and NBD-lipid.[8][9][12][24]
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and reach the desired confluency.
-
-
Probe Preparation:
-
Prepare a stock solution of the NBD-lipid in a suitable solvent (e.g., DMSO or ethanol).
-
For labeling, dilute the NBD-lipid stock solution in a serum-free medium or an appropriate buffer (e.g., HBSS) to the final working concentration. It is often beneficial to complex the lipid with BSA to improve delivery.
-
-
Cell Labeling:
-
Wash the cells once with a pre-warmed buffer.
-
Remove the buffer and add the labeling solution containing the NBD-lipid.
-
Incubate the cells for the desired time (e.g., 10-30 minutes) at the appropriate temperature (e.g., 37°C or on ice to inhibit endocytosis).
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells two to three times with a pre-warmed imaging medium or buffer to remove excess unbound probe.
-
-
Imaging:
-
Replace the wash solution with a pre-warmed, phenol red-free imaging medium.
-
Proceed with long-term imaging on a microscope equipped with environmental control (temperature, CO₂, and humidity).
-
Protocol 2: Cytotoxicity Assessment using a Fluorescent Viability Assay
This protocol outlines a general method for assessing the cytotoxicity of an NBD probe.[14][15][16][17][18]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
-
Compound Treatment:
-
Prepare a serial dilution of your NBD probe in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the NBD probe. Include a vehicle-only control (e.g., medium with the same final concentration of DMSO as the highest probe concentration).
-
-
Incubation:
-
Incubate the cells for a period relevant to your long-term imaging experiment (e.g., 24, 48, or 72 hours).
-
-
Viability Assay:
-
Follow the manufacturer's instructions for your chosen fluorescent viability assay kit (e.g., a resazurin-based assay or a live/dead stain). This typically involves adding the reagent and incubating for a specific time.
-
-
Data Acquisition:
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission filters.
-
-
Data Analysis:
-
Normalize the fluorescence values to the vehicle-only control to determine the percentage of cell viability at each concentration.
-
Plot the cell viability against the probe concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for common issues in long-term NBD imaging.
Caption: General experimental workflow for long-term imaging with NBD probes.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 7-nitrobenz-2-oxa-1,3-diazole based highly sensitive and selective turn-on chemosensor for copper(ii) ion with intracellular application without cytotoxicity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 12. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
- 13. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 14. In vitro cytotoxicity testing with fluorescence-based assays in cultured human lung and dermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CytoTox-Fluor™ Cytotoxicity Assay [promega.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Viability and Cytotoxicity Assay Kits for Diverse Cell Types—Section 15.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. rsc.org [rsc.org]
- 20. NBD-TMA - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
Technical Support Center: Quenching of NBD Fluorescence by Biological Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the quenching of NBD (Nitrobenzoxadiazole) fluorescence by biological molecules.
Frequently Asked Questions (FAQs)
Q1: What is NBD fluorescence quenching?
NBD is a fluorescent dye whose emission intensity can be decreased or "quenched" by the proximity of certain biological molecules. This quenching occurs through various non-radiative energy transfer mechanisms and is highly dependent on the distance and orientation between the NBD fluorophore and the quenching molecule. This phenomenon is a powerful tool for studying molecular interactions, conformational changes in proteins, and the local environment of the NBD probe.
Q2: Which biological molecules can quench NBD fluorescence?
Several naturally occurring biological molecules can act as quenchers for NBD fluorescence. The most common are the aromatic amino acids Tryptophan and Tyrosine, and the purine nucleobase Guanine. The efficiency of quenching depends on the specific quenching mechanism involved.
Q3: What are the primary mechanisms of NBD fluorescence quenching by biological molecules?
The two main mechanisms are Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PET).
-
Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process that occurs when the emission spectrum of the donor fluorophore (NBD) overlaps with the absorption spectrum of the acceptor molecule (the quencher).[1] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler" for measuring distances on the order of 10-100 Å.[1]
-
Photoinduced Electron Transfer (PET): In PET, an electron is transferred from the quencher to the excited fluorophore (or vice versa), leading to a non-radiative decay to the ground state. The efficiency of PET is dependent on the redox potentials of the fluorophore and the quencher and their proximity.
Additionally, quenching can be classified as either static or dynamic:
-
Static Quenching: This occurs when the NBD fluorophore and the quencher form a non-fluorescent complex in the ground state.[2] This pre-formed complex reduces the population of fluorophores available for excitation.
-
Dynamic (Collisional) Quenching: This happens when the quencher collides with the NBD fluorophore during its excited-state lifetime, leading to non-radiative de-excitation.[2]
Q4: How can I distinguish between static and dynamic quenching?
Distinguishing between static and dynamic quenching is crucial for correctly interpreting your experimental data. This can be achieved through:
-
Fluorescence Lifetime Measurements: Dynamic quenching reduces the fluorescence lifetime of the fluorophore, while static quenching does not affect the lifetime of the uncomplexed fluorophores.[2]
-
Temperature Dependence: Dynamic quenching rates typically increase with temperature due to increased diffusion and collision frequency. Conversely, the stability of the ground-state complex in static quenching often decreases at higher temperatures, leading to a reduction in quenching.
Quantitative Data on NBD Quenching
The following tables summarize key quantitative parameters for NBD fluorescence quenching by common biological molecules. Please note that these values can be influenced by the local environment, solvent polarity, and the specific molecular context of the NBD probe and the quencher.
Disclaimer: The following values are representative examples derived from the literature for similar fluorophore-quencher pairs and should be considered as a general guide. For precise quantitative analysis, it is recommended to determine these parameters experimentally under your specific conditions.
Table 1: Förster Resonance Energy Transfer (FRET) Parameters for NBD with Biological Quenchers
| Donor-Acceptor Pair | Förster Radius (R₀) in Å | Reference(s) |
| NBD - Tryptophan | ~22 | [3] |
| NBD - Tyrosine | ~15-25 (estimated) | |
| NBD - Dansyl | 20.9 | [3] |
Table 2: Stern-Volmer Constants for NBD Quenching
| Fluorophore | Quencher | Quenching Type | Stern-Volmer Constant (Ksv) in M⁻¹ | Reference(s) |
| NBD-labeled peptide | Tryptophan (TrIQ) | Static/Dynamic | Varies with proximity | [4] |
| Tryptophan | Acrylamide | Dynamic | ~1-10 | [5] |
| Tryptophan | Iodide | Dynamic | ~14.5 | [6] |
| 5-methoxyindole | Oxidized dithiothreitol | Static | 133 |
Experimental Protocols
Protocol 1: Steady-State Fluorescence Quenching Assay
This protocol outlines the steps for a typical steady-state fluorescence quenching experiment to determine the quenching efficiency of a biological molecule.
Materials:
-
NBD-labeled protein/peptide of interest
-
Quencher stock solution (e.g., Tryptophan, Tyrosine, or Guanosine)
-
Assay buffer (e.g., PBS, Tris-HCl)
-
Fluorometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your NBD-labeled molecule in the assay buffer. The concentration should be optimized to give a stable and measurable fluorescence signal (typically in the nanomolar to low micromolar range).
-
Prepare a high-concentration stock solution of the quencher in the same assay buffer.
-
-
Instrument Setup:
-
Set the excitation wavelength for NBD (typically around 467 nm).
-
Set the emission wavelength to the maximum of your NBD-labeled molecule's emission spectrum (typically around 539 nm).
-
Set the excitation and emission slit widths to an appropriate value to balance signal intensity and spectral resolution.
-
-
Measurement:
-
Pipette a known volume of the NBD-labeled sample into the cuvette and record the initial fluorescence intensity (F₀).
-
Make successive additions of small aliquots of the quencher stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence intensity (F).
-
Ensure that the total volume of added quencher does not significantly dilute the sample (ideally <5% of the initial volume).
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary (see Troubleshooting Guide).
-
Plot the ratio of the initial fluorescence to the measured fluorescence (F₀/F) against the concentration of the quencher [Q]. This is the Stern-Volmer plot.
-
For dynamic quenching, the plot should be linear, and the slope will be the Stern-Volmer constant (Ksv).
-
Protocol 2: NBD-NHS Ester Labeling of Proteins
This protocol provides a general procedure for labeling primary amines in proteins with NBD-NHS ester.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NBD-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
Prepare NBD-NHS Ester Solution: Immediately before use, dissolve the NBD-NHS ester in a small amount of DMF or DMSO to create a 10-20 mg/mL stock solution.
-
Labeling Reaction:
-
Slowly add a 5- to 20-fold molar excess of the NBD-NHS ester solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein (usually the first colored fractions to elute).
-
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD (at ~467 nm).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no fluorescence signal from NBD-labeled molecule | 1. Inefficient labeling. | - Ensure the labeling buffer is amine-free (e.g., avoid Tris). - Optimize the pH of the labeling reaction (typically 7.2-8.5). - Increase the molar excess of the NBD-NHS ester. |
| 2. NBD fluorescence is quenched by the local environment in the protein. | - This can be an inherent property of the labeling site. Consider labeling a different site if possible. | |
| 3. Photobleaching of the NBD dye. | - Minimize exposure of the sample to the excitation light. - Use an anti-fading agent if compatible with your sample. | |
| Fluorescence intensity decreases with increasing quencher concentration, but the Stern-Volmer plot is non-linear (curves downwards). | 1. Inner filter effect: The quencher absorbs either the excitation or emission light. | - Measure the absorbance of the quencher at the excitation and emission wavelengths. - Correct the fluorescence data for the inner filter effect using established equations. - Keep the total absorbance of the solution below 0.1 to minimize this effect. |
| 2. A combination of static and dynamic quenching. | - Perform fluorescence lifetime measurements to distinguish between the two mechanisms. - Analyze the data using a modified Stern-Volmer equation that accounts for both processes. | |
| Unexpected increase in fluorescence upon adding the "quencher". | 1. The "quencher" is causing a conformational change in the protein that moves the NBD to a more hydrophobic (and thus more fluorescent) environment. | - This is a valid experimental result that provides information about ligand-induced conformational changes. - Characterize the change in the emission spectrum (e.g., blue shift). |
| 2. The "quencher" itself is fluorescent at the measured wavelengths. | - Measure the fluorescence spectrum of the quencher alone to check for background fluorescence. | |
| High background fluorescence. | 1. Contaminating fluorescent impurities in the buffer or sample. | - Use high-purity reagents and solvents. - Run a buffer blank to measure background fluorescence. |
| 2. Unreacted NBD dye after labeling. | - Ensure thorough purification of the labeled protein to remove all free dye. |
Visualizations
Caption: Mechanisms of NBD fluorescence quenching.
Caption: Workflow for a fluorescence quenching experiment.
Caption: Troubleshooting decision tree for NBD quenching.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Förster resonance energy transfer as a probe of membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. ias.ac.in [ias.ac.in]
- 6. Static quenching of tryptophan fluorescence by oxidized dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting appropriate filters for NBD fluorescence microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NBD (Nitrobenzofurazan) fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission wavelengths for NBD?
A1: The NBD fluorophore has an excitation maximum of approximately 467 nm and an emission maximum of around 539 nm.[1][2] These values can shift slightly depending on the local environment of the probe.
Q2: Which filter sets are recommended for NBD fluorescence microscopy?
A2: A standard filter set for NBD typically includes an excitation filter that allows light in the blue region of the spectrum to pass, a dichroic mirror that reflects this blue light towards the sample and transmits the emitted green light, and an emission filter that specifically allows the green fluorescence from NBD to reach the detector.
Q3: Can I use a standard FITC filter set for NBD imaging?
A3: While a standard FITC (Fluorescein isothiocyanate) filter set can sometimes be used for NBD as their spectra have some overlap, it is not optimal. A dedicated NBD filter set will provide better signal-to-noise by more closely matching the excitation and emission peaks of NBD, leading to brighter images and reduced background.
Q4: How can I minimize photobleaching of my NBD-labeled sample?
A4: Photobleaching, the irreversible loss of fluorescence due to light exposure, is a common issue.[3][4][5][6] To minimize photobleaching:
-
Reduce excitation light intensity: Use the lowest possible light intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the light source.[6]
-
Minimize exposure time: Keep the shutter closed when not actively acquiring images.
-
Use an antifade mounting medium: These reagents scavenge free radicals that contribute to photobleaching.[6][7]
-
Image with a more sensitive detector: A more sensitive camera or photomultiplier tube (PMT) will require less excitation light to produce a good image.
Troubleshooting Guide
This guide addresses specific issues that may arise during NBD fluorescence microscopy experiments.
| Problem | Possible Cause | Solution |
| No or very weak fluorescence signal | Incorrect filter set | Ensure you are using a filter set appropriate for NBD's excitation and emission spectra. |
| Low labeling efficiency | Optimize your staining protocol to ensure efficient labeling of the target molecule with the NBD probe. | |
| Photobleaching | Reduce excitation light intensity and exposure time. Use an antifade mounting medium. | |
| Incorrect microscope settings | Check that the light source is on, the shutter is open, and the correct objective and filter cube are selected. | |
| Sample preparation issues | Ensure cells or tissues are properly fixed and permeabilized (if required for intracellular targets).[7] | |
| High background fluorescence | Autofluorescence from cells or medium | Use a negative control (unlabeled sample) to assess autofluorescence. Consider using a mounting medium with an antifade reagent that also reduces autofluorescence. |
| Non-specific binding of the NBD probe | Optimize washing steps after staining to remove unbound probe. Include a blocking step in your protocol to reduce non-specific binding sites. | |
| Suboptimal filter set | A filter set with insufficient blocking of excitation light or bleed-through from other channels can increase background. Use a high-quality, narrow-bandpass filter set. | |
| Blurry or out-of-focus image | Incorrect focus | Carefully adjust the fine and coarse focus knobs to bring the sample into focus. |
| Sample is not flat | Ensure your coverslip is properly mounted on the slide. For live-cell imaging, ensure cells are adhered to the coverslip. | |
| Objective lens is dirty | Clean the objective lens with appropriate lens cleaning paper and solution. | |
| Signal fades quickly during imaging | Photobleaching | This is a classic sign of photobleaching. Immediately reduce the excitation light intensity and exposure time. Consider using a more photostable NBD analog if available. |
Data Presentation
Table 1: Spectral Properties of NBD and Recommended Filter Set Specifications
| Parameter | Wavelength (nm) | Recommended Filter Specification |
| NBD Excitation Maximum | ~467[1][2] | Excitation Filter: 460-480 nm Bandpass |
| NBD Emission Maximum | ~539[1][2] | Emission Filter: 510-550 nm Bandpass |
| Dichroic Mirror Cut-off | N/A | ~495 nm Longpass |
Table 2: Comparison of Common Green Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Brightness (Quantum Yield x Extinction Coefficient) | Photostability |
| NBD | ~467 | ~539 | Moderate | Low to Moderate |
| FITC | ~495 | ~519 | High | Low |
| Alexa Fluor 488 | ~495 | ~519 | Very High | High |
| GFP (EGFP) | ~488 | ~507 | High | Moderate |
Experimental Protocols
Detailed Protocol for Staining Adherent Cells with NBD-Lipids and Fluorescence Microscopy
This protocol is adapted from a method for visualizing NBD-lipid uptake in mammalian cells.[1]
Materials:
-
Adherent cells grown on glass coverslips
-
NBD-labeled lipid of interest (e.g., NBD-cholesterol, NBD-PC)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free cell culture medium
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell imaging)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate NBD filter set
Procedure:
-
Cell Preparation:
-
Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
For live-cell imaging, proceed directly to the staining steps.
-
For fixed-cell imaging, gently wash the cells twice with PBS.
-
-
Fixation (for fixed-cell imaging):
-
Incubate cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of the NBD-lipid in serum-free medium. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Remove the medium from the cells and add the NBD-lipid staining solution.
-
Incubate for the desired time (e.g., 10-30 minutes) at the appropriate temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS to remove unbound probe.
-
-
Mounting:
-
Carefully invert the coverslip onto a drop of antifade mounting medium on a clean microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Place the slide on the microscope stage.
-
Select the appropriate objective lens (e.g., 40x or 63x oil immersion).
-
Use the NBD filter set to visualize the fluorescence.
-
Start with a low excitation light intensity and short exposure time to locate the cells and focus.
-
Adjust the intensity and exposure as needed to acquire a clear image with minimal photobleaching.
-
Acquire images and save them for analysis.
-
Visualizations
Caption: Workflow for selecting the appropriate filters for NBD fluorescence microscopy.
Caption: Diagram of the light path in a fluorescence microscope for NBD imaging.
References
- 1. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
Validation & Comparative
A Head-to-Head Battle of Fluorophores: NBD vs. Rhodamine for Single-Molecule Tracking
A comprehensive guide for researchers navigating the choice between Nitrobenzoxadiazole (NBD) and Rhodamine dyes for single-molecule tracking experiments. This guide provides a detailed comparison of their performance, supported by experimental data and protocols, to aid in the selection of the optimal fluorescent probe for your research needs.
In the realm of single-molecule biophysics, the choice of a fluorescent label is a critical determinant of experimental success. The ability to visualize and track individual molecules has revolutionized our understanding of complex biological processes, from protein dynamics to cellular signaling. Among the plethora of available organic dyes, Nitrobenzoxadiazole (NBD) and rhodamine derivatives have emerged as popular choices, each with a distinct set of characteristics. This guide provides an in-depth comparison of NBD and rhodamine for single-molecule tracking (SMT), offering researchers, scientists, and drug development professionals the necessary information to make an informed decision.
At a Glance: NBD vs. Rhodamine
| Feature | NBD (Nitrobenzoxadiazole) | Rhodamine |
| Size | Small, minimally perturbative | Larger, can potentially affect molecular function |
| Environmental Sensitivity | Highly sensitive to local environment polarity | Generally less sensitive to environment |
| Brightness (Quantum Yield) | Generally low, especially in aqueous solutions (Φ ≈ 0.01-0.1) | High (Φ ≈ 0.3-0.95) |
| Photostability | Moderate, prone to photobleaching | High, with some derivatives offering exceptional stability |
| Excitation Wavelength | Typically blue-green (~460-480 nm) | Green to far-red (~540-650 nm) |
| Emission Wavelength | Green-yellow (~520-550 nm) | Yellow to far-red (~560-670 nm) |
| Applications in SMT | Primarily for lipid and membrane dynamics | Broadly used for protein tracking and interaction studies |
In-Depth Analysis
NBD: The Environmentally-Sensitive Reporter
The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is prized for its small size and sensitivity to the polarity of its surrounding environment.[1] This property makes it an excellent probe for studying changes in local hydrophobicity, such as those occurring during protein conformational changes or lipid membrane dynamics.[1] However, its utility in single-molecule tracking is often hampered by its photophysical properties.
NBD derivatives generally exhibit low fluorescence quantum yields, particularly in aqueous environments, which can result in a poor signal-to-noise ratio.[2] For instance, the quantum yield of NBD-NMe2 in water is a mere 0.008, while that of NBD-NHMe is 0.04.[2] Furthermore, NBD is known to be moderately photostable, limiting the duration of single-molecule observations.[3]
Rhodamine: The Bright and Robust Workhorse
Rhodamine and its derivatives are a class of xanthene dyes renowned for their high brightness and exceptional photostability, making them a popular choice for a wide range of fluorescence microscopy applications, including single-molecule tracking.[4][5] Rhodamines are generally less sensitive to environmental polarity compared to NBD, providing a more stable and consistent signal.[4]
Several rhodamine derivatives have been specifically engineered for enhanced performance in single-molecule studies. For example, some rhodamine derivatives exhibit significantly longer photobleaching lifetimes, with one study reporting a lifetime of 73.6 seconds for a particular rhodamine species (RhB-2) under single-molecule conditions.[6] This high photostability allows for prolonged tracking of individual molecules, enabling the observation of slower biological processes. The development of self-labeling tags like HaloTag and SNAP-tag, which can be covalently linked to bright and photostable rhodamine-based dyes like the Janelia Fluor (JF) series, has further solidified the position of rhodamines as a go-to choice for live-cell single-molecule imaging.[7][8]
Experimental Corner: Methodologies for Single-Molecule Tracking
To provide a practical context for the comparison, this section outlines typical experimental protocols for single-molecule tracking using NBD- and rhodamine-labeled molecules.
Visualizing Lipid Dynamics with NBD-Labeled Lipids
This protocol describes the visualization of the uptake and trafficking of NBD-labeled lipids in live mammalian cells, a common application for this environmentally sensitive probe.
Experimental Protocol:
-
Cell Culture and Preparation:
-
Culture mammalian cells of interest (e.g., C2C12 myoblasts) on glass-bottom dishes suitable for microscopy.
-
If required for the specific cell line, differentiate the cells prior to the experiment.
-
-
NBD-Lipid Labeling:
-
Prepare a stock solution of the NBD-labeled lipid (e.g., NBD-PC) in an appropriate solvent like chloroform/methanol.
-
Prepare a labeling solution by complexing the NBD-lipid with bovine serum albumin (BSA) in a suitable buffer (e.g., TBSS). This facilitates the delivery of the lipid to the cells.
-
Incubate the cells with the NBD-lipid/BSA solution at a low temperature (e.g., 4°C) to allow for labeling of the plasma membrane while minimizing endocytosis.
-
-
Imaging and Tracking:
-
Wash the cells to remove unbound NBD-lipid.
-
Mount the dish on a confocal or total internal reflection fluorescence (TIRF) microscope equipped with a sensitive detector (e.g., EMCCD or sCMOS camera).
-
Use a laser line appropriate for NBD excitation (e.g., 488 nm).
-
Acquire a time-lapse series of images to track the movement of individual NBD-labeled lipid molecules within the cell membrane.
-
To study internalization, after the initial labeling, the temperature can be raised to 37°C to initiate endocytosis, followed by imaging.
-
-
Data Analysis:
-
Use single-particle tracking software (e.g., TrackMate in Fiji/ImageJ) to identify and link the positions of individual fluorescent spots over time, generating trajectories.
-
Analyze the trajectories to extract quantitative information such as diffusion coefficients and confinement areas.
-
Tracking Protein Dynamics with Rhodamine-Labeled Proteins using HaloTag
This protocol details the labeling and tracking of a protein of interest (POI) in live bacterial cells using the HaloTag system and a rhodamine-based JF dye.
Experimental Protocol:
-
Strain Construction:
-
Genetically fuse the HaloTag protein to your POI in the bacterial strain of interest. This can be done by integrating the HaloTag gene at the native locus of the POI or by expressing the fusion protein from a plasmid.[7]
-
-
Cell Culture and Labeling:
-
Grow the bacterial cells expressing the POI-HaloTag fusion to the desired optical density.
-
Prepare a stock solution of the rhodamine-based HaloTag ligand (e.g., JF549 or JF646) in DMSO.[7]
-
Dilute the dye to the final labeling concentration in the growth medium. The concentration should be optimized to achieve sparse labeling suitable for single-molecule imaging.[7]
-
Incubate the cells with the dye for a specific duration to allow for covalent labeling of the HaloTag.
-
Wash the cells to remove any unbound dye.
-
-
Microscopy Setup and Imaging:
-
Immobilize the labeled bacterial cells on a clean coverslip, for example, using a poly-L-lysine coating or an agarose pad.
-
Use a TIRF or a highly inclined and laminated optical sheet (HILO) microscope for imaging.[7]
-
Excite the rhodamine dye with the appropriate laser line (e.g., 561 nm for JF549).
-
Acquire a stream of images at a high frame rate (e.g., 20-100 ms exposure time) to capture the dynamics of the protein.[8]
-
-
Data Analysis:
-
Perform single-particle tracking on the acquired image series to generate trajectories of the individual POI molecules.
-
Analyze the trajectories to determine diffusion coefficients, identify different mobility states (e.g., immobile, confined, freely diffusing), and quantify the residence time of the protein in specific cellular locations.[8]
-
Visualizing Signaling Pathways: EGFR Dimerization and Activation
Single-molecule tracking has been instrumental in dissecting the intricacies of cellular signaling pathways. A prime example is the study of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and differentiation. The binding of EGF to its receptor induces dimerization and subsequent autophosphorylation, initiating a downstream signaling cascade. Single-molecule imaging has provided direct evidence for the pre-formation of EGFR dimers even before ligand binding and has allowed for the real-time observation of receptor phosphorylation following dimerization.[2]
Below is a Graphviz diagram illustrating the workflow of a typical single-molecule tracking experiment to study EGFR signaling.
Conclusion: Making the Right Choice
The decision between NBD and rhodamine for single-molecule tracking hinges on the specific biological question and the experimental constraints.
Choose NBD when:
-
Probing local environmental changes: Its sensitivity to polarity is a key advantage for studying processes that involve changes in hydrophobicity.
-
Minimal perturbation is critical: Its small size is less likely to interfere with the natural behavior of the labeled molecule.
-
Short observation times are sufficient: Its moderate photostability may be adequate for tracking fast-diffusing molecules over short periods.
Choose Rhodamine when:
-
High brightness and photostability are paramount: For long-term tracking and observing rare events, the superior photophysical properties of rhodamines are essential.
-
A stable, consistent signal is required: Its relative insensitivity to the environment ensures a more reliable signal.
-
Live-cell protein tracking is the goal: The availability of bright and photostable rhodamine derivatives for use with self-labeling tags makes it the preferred choice for intracellular protein dynamics.
Ultimately, a careful consideration of the trade-offs between the environmental sensitivity and small size of NBD and the brightness and photostability of rhodamine will guide researchers toward the most suitable fluorophore for their single-molecule tracking experiments, paving the way for new discoveries in the dynamic world of molecular biology.
References
- 1. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-molecule imaging revealed dynamic GPCR dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single Particle Tracking Reveals that EGFR Signaling Activity Is Amplified in Clathrin-Coated Pits | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Protocol for single-molecule labeling and tracking of bacterial cell division proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to the Validation of NBD-Based Enzyme Assays with Mass Spectrometry
In the realm of drug discovery and biochemical research, the accurate measurement of enzyme activity is paramount. Fluorescent-based assays, particularly those using nitrobenzoxadiazole (NBD) conjugated substrates, are frequently employed for high-throughput screening (HTS) due to their simplicity and speed. However, the potential for artifacts and off-target effects necessitates validation by a more robust and specific method. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering direct and unambiguous detection of substrate turnover. This guide provides a detailed comparison of NBD-based assays and mass spectrometry for the validation of enzyme activity, with a focus on the enzyme acid ceramidase (AC).
At a Glance: NBD vs. Mass Spectrometry Assays
| Feature | NBD-Based Assay | Mass Spectrometry-Based Assay |
| Principle | Indirect measurement via fluorescence of a labeled substrate/product. | Direct measurement of the mass-to-charge ratio of the unlabeled, native product. |
| Throughput | High | Low to Medium |
| Specificity | Lower; prone to interference from fluorescent compounds. | High; directly measures the specific product molecule. |
| Sensitivity | High | Very High |
| Cost | Lower | Higher |
| Application | Primary screening, high-throughput screening (HTS). | Hit validation, mechanistic studies, kinetic analysis. |
Comparative Analysis: Acid Ceramidase Activity
A common application for NBD-based assays is the measurement of acid ceramidase (AC) activity using the substrate NBD-C12-ceramide. The conversion of this substrate to NBD-C12-sphingosine results in a product with different solubility properties, allowing for separation and fluorescent quantification. However, compounds that interfere with the fluorescence signal or the physical separation can lead to false positives.
To validate the findings from such a screen, a secondary assay using mass spectrometry is employed. This typically involves incubating the enzyme with its native substrate (e.g., C12-ceramide) and then quantifying the production of the native product (C12-sphingosine) using liquid chromatography-mass spectrometry (LC-MS).
The following table summarizes a comparison of inhibitor potency (IC50) values for a known acid ceramidase inhibitor, carmofur, determined by both an NBD-based assay and an LC-MS/MS-based assay.
| Inhibitor | Assay Method | IC50 (nM) |
| Carmofur | NBD-C12-ceramide Assay | 8.2 ± 0.9 |
| Carmofur | LC-MS/MS Assay | 9.0 ± 1.2 |
The close agreement between the IC50 values obtained from both methods demonstrates that, in this instance, the NBD-based assay provides a reliable measure of inhibitor potency for this specific compound. However, such validation is crucial to rule out potential artifacts.
Experimental Workflows
The workflows for NBD-based and MS-based assays differ significantly in their complexity and the nature of the data collected. The NBD-based assay relies on a change in the fluorescent properties of the system, while the MS-based assay directly measures the molecules of interest.
Figure 1. A comparison of the experimental workflows for a typical NBD-based enzyme assay and a mass spectrometry-based assay.
Signaling Pathway Context: Sphingolipid Metabolism
Acid ceramidase is a key enzyme in sphingolipid metabolism, where it catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. Sphingosine can then be phosphorylated to form sphingosine-1-phosphate (S1P), a critical signaling molecule. Understanding this pathway is essential for interpreting the results of enzyme assays and the effects of inhibitors.
Figure 2. The role of Acid Ceramidase (AC) in the sphingolipid metabolic pathway.
Logical Comparison: Choosing the Right Assay
The decision to use an NBD-based assay versus a mass spectrometry-based assay depends on the specific research question and the stage of the drug discovery process. NBD assays are well-suited for initial large-scale screens, while mass spectrometry is indispensable for validating hits and conducting detailed mechanistic studies.
Figure 3. A logical comparison of the advantages and disadvantages of NBD-based and mass spectrometry-based assays.
Experimental Protocols
NBD-C12-Ceramide-Based Acid Ceramidase Assay
This protocol is adapted for a 96-well plate format suitable for HTS.
-
Enzyme Preparation: A solution of recombinant human AC is prepared in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 4.5, with 0.1% Triton X-100).
-
Inhibitor Addition: Test compounds (e.g., carmofur) are added to the wells of the microplate at various concentrations. A DMSO control is also included.
-
Enzyme Addition: The enzyme solution is added to the wells containing the test compounds and pre-incubated for 15 minutes at 37°C.
-
Substrate Addition: The reaction is initiated by adding the NBD-C12-ceramide substrate to a final concentration of 50 µM.
-
Incubation: The plate is incubated for 1 hour at 37°C.
-
Reaction Termination and Extraction: The reaction is stopped by the addition of a chloroform/methanol mixture (2:1, v/v). The plate is vortexed and centrifuged to separate the organic and aqueous phases.
-
Quantification: An aliquot of the upper aqueous phase, containing the NBD-C12-sphingosine product, is transferred to a new microplate. The fluorescence is read using a plate reader with an excitation wavelength of 466 nm and an emission wavelength of 536 nm.
-
Data Analysis: The fluorescence intensity is used to calculate the percent inhibition at each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
LC-MS/MS-Based Acid Ceramidase Assay
This protocol provides a highly specific and quantitative measure of AC activity.
-
Enzyme Preparation: Similar to the NBD assay, a solution of recombinant human AC is prepared in an appropriate assay buffer.
-
Inhibitor Addition: Test compounds are added to microcentrifuge tubes at various concentrations.
-
Enzyme Addition: The enzyme solution is added to the tubes and pre-incubated for 15 minutes at 37°C.
-
Substrate Addition: The reaction is initiated by adding the native C12-ceramide substrate to a final concentration of 50 µM.
-
Incubation: The reaction is allowed to proceed for 1 hour at 37°C.
-
Reaction Termination and Internal Standard Addition: The reaction is stopped by the addition of a solvent mixture (e.g., acetonitrile) containing a known concentration of an internal standard (e.g., C17-sphingosine). The internal standard is used to correct for variations in sample processing and instrument response.
-
Sample Processing: The samples are vortexed and centrifuged to precipitate proteins. The supernatant is transferred to autosampler vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis: The samples are injected into a liquid chromatography system coupled to a triple quadrupole mass spectrometer. The product (C12-sphingosine) and the internal standard are separated by reverse-phase chromatography and detected by multiple reaction monitoring (MRM).
-
Data Analysis: The peak area ratio of the product to the internal standard is used to quantify the amount of product formed. These values are then used to calculate the percent inhibition and determine the IC50 value.
A Head-to-Head Comparison: Cross-Validating NBD Lipid Trafficking with Radiolabeling for Robust Cellular Research
For researchers, scientists, and drug development professionals navigating the complexities of cellular lipid trafficking, the choice of methodology is paramount. This guide provides a comprehensive cross-validation of two predominant techniques: the use of nitrobenzoxadiazole (NBD)-labeled lipid analogs and traditional radiolabeling. By presenting objective comparisons, supporting experimental data, and detailed protocols, this guide aims to empower researchers to make informed decisions for their specific experimental needs.
The movement of lipids within and between cellular membranes is a fundamental process implicated in a vast array of physiological and pathological events, from signal transduction to the progression of metabolic diseases. Understanding these intricate pathways requires robust and reliable methods for tracking lipid molecules. For decades, radiolabeling has been the gold standard, offering high sensitivity and a direct measure of lipid metabolism and transport. More recently, fluorescently tagged lipids, particularly those labeled with NBD, have gained popularity due to their compatibility with live-cell imaging and high-throughput screening. However, the introduction of a bulky fluorophore raises questions about how faithfully these analogs mimic their endogenous counterparts. This guide directly addresses this critical issue by comparing the two techniques.
At a Glance: NBD Lipids vs. Radiolabeling
| Feature | NBD-Labeled Lipids | Radiolabeled Lipids |
| Detection Method | Fluorescence Microscopy, Flow Cytometry, Plate Readers | Scintillation Counting, Autoradiography, Phosphorimaging |
| Spatial Resolution | High (subcellular localization) | Low (typically whole cell or organelle fraction) |
| Temporal Resolution | High (real-time imaging in live cells) | Low (requires cell lysis and endpoint measurements) |
| Throughput | High (amenable to automated microscopy and plate-based assays) | Low (labor-intensive, requires specialized handling) |
| Analogue Fidelity | Potential for altered metabolism and trafficking due to the bulky NBD group.[1][2] | Generally considered the "gold standard" as the radiolabel does not significantly alter the lipid's chemical structure. |
| Safety | Requires standard chemical safety precautions. | Requires specialized training and facilities for handling radioactive materials. |
| Cost | Generally lower cost for reagents and instrumentation. | Higher cost associated with radioactive isotopes, scintillation cocktails, and disposal. |
Quantitative Cross-Validation: A Case Study in Cholesterol Efflux
A direct comparison of cholesterol efflux from THP-1 macrophages using either NBD-cholesterol or [³H]-cholesterol provides valuable quantitative insight into the correlation between these two methods. The results demonstrate a significant positive correlation in cholesterol efflux when using either HDL or apoA-1 as acceptors.
| Acceptor | Correlation Coefficient (R²) | p-value |
| HDL | 0.876 | <0.001 |
| apoA-1 | 0.837 | <0.001 |
Data adapted from a study on cholesterol efflux in THP-1 derived macrophages.
These findings suggest that for certain applications, such as monitoring cholesterol efflux, NBD-cholesterol can serve as a reliable fluorescent alternative to radiolabeled cholesterol. However, it is crucial to validate this correlation for other lipid species and cellular processes, as the influence of the NBD moiety can vary.
Experimental Protocols
NBD Lipid Trafficking Assay using Fluorescence Microscopy
This protocol outlines a typical experiment to visualize the uptake and intracellular distribution of NBD-labeled lipids.
Materials:
-
Mammalian cells cultured on glass-bottom dishes
-
NBD-labeled lipid of interest (e.g., NBD-phosphatidylcholine)
-
Serum-free culture medium
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission ~535 nm)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere and reach the desired confluency.
-
Labeling:
-
Wash the cells twice with pre-warmed serum-free medium.
-
Incubate the cells with the NBD-labeled lipid (typically 1-5 µM in serum-free medium) at 37°C for a specified time (e.g., 10-60 minutes). The optimal time and concentration should be determined empirically.
-
-
Washing: Wash the cells three times with cold PBS to remove excess NBD-lipid from the medium.
-
BSA Back-Extraction (Optional): To distinguish between lipid on the outer leaflet of the plasma membrane and internalized lipid, incubate the cells with a high concentration of fatty acid-free BSA (e.g., 2-5%) in cold PBS for 10-30 minutes on ice. This step removes NBD-lipids from the outer leaflet.
-
Imaging: Immediately image the live cells using a fluorescence microscope. Acquire images of multiple fields of view.
-
Data Analysis: Quantify the fluorescence intensity in different cellular compartments (e.g., plasma membrane, Golgi, endoplasmic reticulum) using image analysis software.
Radiolabeling of Cellular Lipids and Analysis by Thin-Layer Chromatography (TLC)
This protocol describes a general method for metabolically labeling cellular lipids with a radioactive precursor and analyzing their distribution.
Materials:
-
Mammalian cells in culture
-
Radioactive lipid precursor (e.g., [³H]-palmitic acid for fatty acid labeling, [¹⁴C]-choline for phosphatidylcholine head group labeling)
-
Culture medium
-
PBS
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
TLC plates (silica gel)
-
TLC developing chamber and solvent system appropriate for the lipid class of interest
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Metabolic Labeling:
-
Incubate the cells with the radioactive precursor in culture medium for a desired period (pulse). This can range from minutes to hours depending on the metabolic pathway being studied.
-
For pulse-chase experiments, remove the radioactive medium, wash the cells, and incubate in fresh, non-radioactive medium for various time points (chase).
-
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells and extract the total lipids using an appropriate solvent system (e.g., Bligh-Dyer or Folch extraction).
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extract onto a silica TLC plate.
-
Develop the plate in a chamber containing a solvent system that will separate the lipid classes of interest.
-
Allow the solvent to migrate up the plate.
-
-
Visualization and Quantification:
-
Visualize the separated lipid spots using autoradiography or by staining with iodine vapor.
-
Scrape the silica corresponding to the identified lipid spots into scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the amount of radioactivity incorporated into each lipid species as a measure of its synthesis or transport.
Visualizing the Workflows
NBD Lipid Trafficking Workflow
Caption: Workflow for NBD lipid trafficking analysis.
Radiolabeling and TLC Workflow
References
A Comparative Analysis of NBD and Dansyl Fluorophores for Membrane Studies
This guide provides a detailed comparison of two widely used fluorescent probes, Nitrobenzoxadiazole (NBD) and Dansyl, for the study of biological membranes. We will delve into their photophysical properties, performance in membrane environments, and provide supporting experimental data and protocols to aid researchers in selecting the optimal probe for their specific applications.
Photophysical Properties: A Head-to-Head Comparison
The selection of a fluorescent probe is fundamentally guided by its photophysical characteristics. Both NBD and Dansyl derivatives exhibit sensitivity to their local environment, a crucial property for a membrane probe. However, they differ significantly in their quantum yields, lifetimes, and spectral properties.
| Property | NBD (e.g., NBD-PE) | Dansyl (e.g., Dansyl-PE) | Key Considerations |
| Excitation Max (λex) | ~460-470 nm | ~330-350 nm | NBD's excitation in the visible range is often advantageous, minimizing autofluorescence from biological samples. Dansyl's UV excitation can be a limitation. |
| Emission Max (λem) | ~530-540 nm | ~480-520 nm | Both exhibit a significant blue shift in emission spectra upon moving to a more nonpolar environment, which is indicative of their insertion into the lipid bilayer. |
| Quantum Yield (Φ) | Moderate (environment-dependent) | Low to Moderate (highly environment-dependent) | NBD generally offers a brighter signal. The quantum yield of both probes increases in nonpolar environments. |
| Fluorescence Lifetime (τ) | ~6-9 ns | ~1-16 ns (highly variable) | Dansyl's lifetime is highly sensitive to the polarity of its surroundings, making it a powerful tool for probing membrane hydration and polarity gradients. |
| Environmental Sensitivity | High | Very High | Both are excellent probes for membrane polarity, but Dansyl often shows a more pronounced response to changes in the local environment. |
| Photostability | Moderate | Moderate to Low | NBD is generally considered more photostable than Dansyl, which can be a critical factor in long-term imaging experiments. |
Performance in Membrane Studies: Applications and Limitations
The choice between NBD and Dansyl often depends on the specific biological question being addressed.
NBD (Nitrobenzoxadiazole):
NBD-labeled lipids are workhorses in membrane research due to their favorable spectral properties and good environmental sensitivity.
-
Lipid Trafficking and Fusion: The relatively high quantum yield and photostability of NBD make it a popular choice for visualizing the movement of lipids between organelles and for monitoring membrane fusion events.
-
Membrane Fluidity: NBD's fluorescence anisotropy can be used to probe the rotational mobility of lipids and thus infer the fluidity of the membrane.
-
Protein-Lipid Interactions: Changes in the fluorescence of NBD-labeled lipids upon protein binding can be used to study the affinity and specificity of these interactions.
Dansyl:
Dansyl derivatives, while often less bright and photostable than NBD, offer unique advantages due to their extreme sensitivity to the local environment.
-
Probing Membrane Polarity and Hydration: The large Stokes shift and high sensitivity of Dansyl's emission spectrum to solvent polarity make it an exceptional probe for mapping polarity gradients across the lipid bilayer.
-
Characterizing Lipid Domains: The distinct fluorescence lifetime of Dansyl in different lipid phases can be used to characterize the formation and properties of lipid rafts and other membrane microdomains.
-
Binding Studies: Dansyl chloride is frequently used to label proteins, and the change in its fluorescence upon binding to ligands or inserting into membranes provides insights into conformational changes and binding events.
Experimental Protocols
Labeling Liposomes with NBD-PE or Dansyl-PE
This protocol describes a general method for incorporating fluorescently labeled lipids into pre-formed liposomes.
-
Probe Preparation: Prepare a stock solution of the NBD- or Dansyl-labeled phospholipid (e.g., NBD-PE or Dansyl-PE) in a suitable organic solvent such as chloroform or ethanol at a concentration of 1 mg/mL.
-
Liposome Preparation: Prepare unilamellar vesicles (liposomes) using standard methods such as extrusion or sonication. The lipid composition should be chosen to mimic the biological membrane of interest.
-
Probe Incorporation:
-
In a glass vial, add the desired amount of the fluorescent probe stock solution. The final concentration of the probe in the liposomes should typically be between 0.5 and 2 mol%.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the vial.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the pre-formed liposome suspension.
-
Incubate the mixture at a temperature above the phase transition temperature of the lipids for 1-2 hours with gentle agitation to allow for the incorporation of the fluorescently labeled lipids into the liposome bilayer.
-
-
Removal of Unincorporated Probe: To remove any unincorporated probe, the liposome suspension can be purified by size exclusion chromatography using a Sephadex G-50 column.
-
Characterization: The final concentration of the labeled liposomes and the efficiency of probe incorporation should be determined by fluorescence spectroscopy, by comparing the fluorescence intensity before and after the purification step.
Visualizations
Caption: Workflow for labeling liposomes and subsequent analysis.
Caption: Environmental sensitivity of NBD and Dansyl probes.
Conclusion
Both NBD and Dansyl are powerful tools for investigating the complexities of biological membranes. The choice between them is not a matter of one being definitively superior to the other, but rather a decision based on the specific experimental requirements.
-
Choose NBD for applications requiring high photostability and brightness, such as single-molecule tracking or long-term imaging of lipid transport. Its excitation in the visible spectrum is also a significant advantage in cellular studies.
-
Choose Dansyl when the primary goal is to probe the fine details of the membrane environment, such as polarity gradients, hydration levels, or subtle changes in lipid packing. Its high environmental sensitivity, particularly in its fluorescence lifetime, provides a level of detail that is often unmatched by other probes.
A thorough understanding of the photophysical properties and limitations of each probe, as outlined in this guide, is essential for designing robust experiments and accurately interpreting the resulting data.
NBD vs. BODIPY: A Comparative Guide for Cellular and Molecular Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the success of experimental assays. Among the plethora of available fluorophores, Nitrobenzoxadiazole (NBD) and Boron-dipyrromethene (BODIPY) dyes are workhorses in the field, each offering a distinct set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal probe for specific applications.
Key Distinctions at a Glance
The primary advantage of NBD lies in its pronounced sensitivity to the local environment, making it an exceptional tool for probing changes in polarity, such as those occurring in cell membranes. In contrast, BODIPY dyes are renowned for their superior brightness and photostability, rendering them ideal for applications requiring intense and stable fluorescence signals.
Quantitative Photophysical Properties
The selection of a fluorescent probe is often dictated by its photophysical characteristics. The following table summarizes key quantitative data for commonly used NBD and BODIPY derivatives. It is important to note that these values can vary depending on the specific derivative and the experimental conditions.
| Property | NBD Derivative (e.g., NBD-X) | BODIPY FL Derivative | Advantageous for |
| Quantum Yield (Φ) | Low in polar solvents (e.g., water), High in non-polar environments.[1] | Generally high and less solvent-dependent (often approaching 1.0 in water).[2] | BODIPY: Applications requiring bright signals regardless of environment. NBD: Probing hydrophobic environments. |
| Molar Absorptivity (ε) | Moderate | High (>80,000 cm⁻¹M⁻¹).[2] | BODIPY: Brighter signal for a given concentration. |
| Photostability | Moderate, can be sensitive to the environment (e.g., presence of cholesterol).[3] | High.[3] | BODIPY: Long-term imaging experiments. |
| Environmental Sensitivity | High; fluorescence intensity and lifetime are sensitive to solvent polarity.[1] | Low; spectra are relatively insensitive to solvent polarity and pH.[2] | NBD: Sensing changes in the microenvironment, such as membrane fluidity or protein binding. |
| Stokes Shift | Moderate | Typically small (can lead to self-quenching). | NBD: Reduced spectral overlap between excitation and emission. |
| Size | Small, less likely to perturb biological systems.[4] | Larger, modifications to improve solubility can further increase size. | NBD: Labeling small molecules or sensitive systems where steric hindrance is a concern. |
| Cost | Generally more economical.[5][6] | Can be more expensive. | NBD: High-throughput screening and routine labeling. |
Deciding Between NBD and BODIPY
The choice between NBD and BODIPY hinges on the specific requirements of the experiment. The following decision tree illustrates a logical workflow for selecting the appropriate dye.
Applications in Cellular Imaging: A Focus on Membrane Studies
A primary application where the distinct properties of NBD and BODIPY are evident is in the study of cellular membranes.
NBD for Probing Membrane Environment
NBD's fluorescence is quenched in aqueous environments but shows a significant increase in quantum yield in hydrophobic lipid environments.[1] This property makes it an excellent probe for:
-
Monitoring membrane insertion and lipid trafficking: The increase in fluorescence upon partitioning into the lipid bilayer provides a clear signal of membrane association.
-
Assessing membrane fluidity: Changes in the fluorescence lifetime and emission spectrum of NBD can report on the local lipid packing and fluidity.[1]
-
Studying protein-lipid interactions: The binding of a protein to a lipid membrane can alter the local environment of an NBD probe, leading to a change in its fluorescence signal.
BODIPY for High-Resolution Imaging
BODIPY dyes, with their high brightness and photostability, are often the preferred choice for high-resolution and long-term imaging of membrane structures.[3] For instance, BODIPY-labeled lipids are extensively used to visualize the morphology of organelles like the Golgi apparatus and lipid droplets. However, their relative insensitivity to the environment means they provide less information about the dynamic properties of the membrane compared to NBD.
The following diagram illustrates a simplified workflow for labeling cellular membranes with a fluorescently-labeled lipid and subsequent imaging.
Experimental Protocols
Protocol 1: Labeling Live Cells with NBD-C6-Ceramide
This protocol is adapted from established methods for labeling the Golgi apparatus in living cells.
Materials:
-
NBD-C6-ceramide stock solution (1 mM in ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Cultured cells on glass coverslips
Procedure:
-
Preparation of NBD-ceramide/BSA complex: a. In a glass tube, evaporate 5 µL of the 1 mM NBD-C6-ceramide stock solution under a stream of nitrogen. b. Add 20 µL of ethanol to dissolve the lipid film. c. In a separate tube, prepare a 0.34 mg/mL solution of fatty acid-free BSA in HBSS. d. While vortexing the BSA solution, inject the ethanolic NBD-C6-ceramide solution. This results in a 5 µM NBD-C6-ceramide/BSA complex.
-
Cell Labeling: a. Wash the cells grown on coverslips twice with cold HBSS. b. Incubate the cells with the 5 µM NBD-C6-ceramide/BSA complex for 30 minutes at 4°C. c. Wash the cells three times with cold HBSS to remove the labeling medium. d. Add fresh, pre-warmed culture medium and incubate the cells for 30 minutes at 37°C to allow for transport of the ceramide to the Golgi apparatus.
-
Microscopy: a. Mount the coverslip on a slide with a drop of fresh medium. b. Observe the cells using a fluorescence microscope with appropriate filters for NBD (Excitation/Emission: ~465/535 nm).
Protocol 2: Labeling Lipid Droplets with BODIPY 493/503
This protocol provides a general method for staining neutral lipid droplets in fixed cells.
Materials:
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cultured cells on glass coverslips
Procedure:
-
Cell Fixation: a. Wash cells grown on coverslips with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS.
-
Staining: a. Prepare a 1 µg/mL working solution of BODIPY 493/503 in PBS from the stock solution. b. Incubate the fixed cells with the BODIPY 493/503 working solution for 15-30 minutes at room temperature, protected from light. c. Wash the cells three times with PBS.
-
Microscopy: a. Mount the coverslip on a slide with a drop of mounting medium. b. Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~493/503 nm).
Signaling Pathway Visualization: Ligand-Receptor Binding
The environmental sensitivity of NBD makes it particularly useful for studying ligand binding to membrane receptors, where the probe experiences a change in polarity upon entering the binding pocket.
Conclusion
References
- 1. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection [frontiersin.org]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
Validating F FRET Efficiency Measurements with NBD-Labeled Pairs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and the spatial distribution of molecules in biological systems. When using 7-nitrobenz-2-oxa-1,3-diazole (NBD) as one of the fluorophores in a FRET pair, accurate validation of the measured FRET efficiency is crucial for reliable data interpretation. This guide provides a comparative overview of key methods for validating FRET efficiency measurements with NBD-labeled pairs, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Validation Methods
Several techniques can be employed to validate and quantify FRET efficiency. The choice of method often depends on the specific experimental system, available instrumentation, and the nature of the biological question. Below is a comparison of common validation methods.
| Validation Method | Principle | Advantages | Disadvantages | Typical NBD Pair Example | Key Quantitative Parameters |
| Acceptor Photobleaching | FRET efficiency is determined by measuring the increase in donor fluorescence after photobleaching the acceptor.[1][2] | Conceptually simple and widely accessible on standard confocal microscopes.[1] | Can cause photodamage to the sample; incomplete bleaching can lead to underestimation of FRET efficiency.[2] | NBD-PE (Donor) / Rhodamine-PE (Acceptor)[3][4] | FRET Efficiency (E) |
| Fluorescence Lifetime Imaging Microscopy (FLIM) | FRET is detected as a decrease in the donor's fluorescence lifetime in the presence of an acceptor.[5][6][7] | Highly quantitative and independent of fluorophore concentration and excitation intensity.[6] | Requires specialized and more expensive instrumentation.[5] | DPH (Donor) / NBD-PC (Acceptor)[8][9] | Donor Lifetime (τ) in presence and absence of acceptor |
| Fluorescence Anisotropy | Measures the depolarization of fluorescence due to energy transfer between fluorophores.[10][11] | Provides information on both the proximity and the relative orientation of the fluorophores.[10][12] | Can be complex to interpret, as anisotropy is affected by both FRET and the rotational mobility of the probe.[10] | NBD-labeled lipids in membranes[13] | Steady-state or time-resolved anisotropy (r) |
| Control FRET Constructs | Use of fusion proteins or labeled molecules with known linker lengths to create positive and negative FRET controls.[14][15] | Provides a clear benchmark for FRET efficiency within the experimental system. | The control construct may not perfectly mimic the biological interaction of interest. | NBD-labeled peptide with a cleavable linker[15] | Known high and low FRET efficiency values |
Experimental Protocols
Detailed methodologies are critical for obtaining reproducible and reliable FRET validation data.
-
Sample Preparation: Prepare cells or vesicles labeled with the NBD-donor and acceptor pair.
-
Pre-bleach Imaging: Acquire images of both the donor and acceptor fluorescence in a region of interest (ROI) using appropriate filter sets.
-
Photobleaching: Use a high-intensity laser to selectively photobleach the acceptor fluorophore within the ROI until its fluorescence is diminished by at least 90%.
-
Post-bleach Imaging: Immediately after photobleaching, acquire another image of the donor fluorescence in the same ROI.
-
Data Analysis: Calculate the FRET efficiency (E) using the formula: E = 1 - (I_pre / I_post) where I_pre is the donor intensity before photobleaching and I_post is the donor intensity after photobleaching.[1]
-
Instrumentation Setup: Use a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) electronics.[7]
-
Sample Preparation: Prepare two samples: one containing only the NBD-donor (donor-only control) and one containing both the donor and acceptor.
-
Data Acquisition: Acquire FLIM data for both the donor-only sample and the donor-acceptor sample. The fluorescence decay of the donor is measured.
-
Data Analysis: Fit the fluorescence decay curves to determine the fluorescence lifetime (τ) of the donor in the absence (τ_D) and presence (τ_DA) of the acceptor. Calculate the FRET efficiency (E) using the formula: E = 1 - (τ_DA / τ_D)[6]
-
Instrumentation: Use a spectrofluorometer or a microscope equipped with polarizers in the excitation and emission light paths.
-
Sample Preparation: Prepare samples containing the NBD-labeled molecules.
-
Measurement: Excite the sample with vertically polarized light. Measure the intensity of the emitted fluorescence in both the vertical (I_parallel) and horizontal (I_perpendicular) planes.
-
Data Analysis: Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is a correction factor for the detection system's sensitivity to different polarizations. A decrease in anisotropy in the presence of an acceptor can indicate FRET.[10]
Mandatory Visualizations
Diagrams illustrating key workflows and concepts are provided below.
References
- 1. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FRET or No FRET: A Quantitative Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limitations of Electronic Energy Transfer in the Determination of Lipid Nanodomain Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Energy migration alters the fluorescence lifetime of Cerulean: implications for fluorescence lifetime imaging Forster resonance energy transfer measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horiba.com [horiba.com]
- 8. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence Anisotropy and Resonance Energy Transfer: Powerful Tools for Measuring Real Time Protein Dynamics in a Physiological Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simple Estimation of Förster Resonance Energy Transfer (FRET) Orientation Factor Distribution in Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. unige.ch [unige.ch]
- 15. research.tue.nl [research.tue.nl]
Assessing the Perturbation of NBD Labeling on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical step in experimental design. An ideal label provides a strong and stable signal without interfering with the native function of the protein of interest. This guide provides a comprehensive comparison of 7-nitrobenz-2-oxa-1,3-diazole (NBD) with other common fluorescent dyes, offering insights into their potential for perturbing protein function. Experimental data is presented to support these comparisons, and detailed protocols are provided for key experiments to assess such perturbations.
Introduction to NBD Labeling
NBD is a small, environmentally sensitive fluorophore frequently used for labeling proteins and lipids.[1] Its fluorescence is highly dependent on the polarity of its local environment, often exhibiting low fluorescence in aqueous solutions and becoming highly fluorescent in hydrophobic environments.[2] This property can be advantageous for studying protein conformational changes and binding events. However, the introduction of any extrinsic label carries the risk of altering the protein's structure and, consequently, its function. Studies have shown that fluorescent labeling can significantly affect the binding affinity of protein-protein interactions, with observed changes in dissociation constants by one to two orders of magnitude.[3]
Comparison of NBD with Alternative Fluorescent Dyes
The choice of a fluorescent label should be guided by its photophysical properties and its potential for steric and electronic perturbation of the labeled protein. This section compares NBD with popular alternatives such as Fluorescein, Rhodamine, Alexa Fluor, and Cyanine (Cy) dyes.
| Property | NBD | Fluorescein (FITC) | Rhodamine (TRITC) | Alexa Fluor 488 | Cyanine (Cy3) |
| Excitation Max (nm) | ~467[1] | ~495 | ~550 | ~495 | ~550 |
| Emission Max (nm) | ~538[1] | ~517 | ~573 | ~519 | ~570 |
| Molecular Weight (Da) | ~223[1] | ~389 | ~444 | ~643 | ~767 |
| Quantum Yield | Low in water, moderate in nonpolar media | ~0.92 | ~0.28 | ~0.92 | ~0.15 |
| Photostability | Moderate | Low | Moderate | High | Moderate |
| pH Sensitivity | Less sensitive than fluorescein | High (fluorescence decreases at acidic pH) | Low | Low | Low |
| Brightness | Moderate | High | Moderate | Very High | High |
| Reported Perturbations | Can alter binding affinity and local protein structure.[3][4] | Can affect binding kinetics.[5] | Less data on direct perturbation, but larger size is a factor. | Generally considered less perturbing due to high brightness allowing for lower labeling ratios.[6] | Can form aggregates on proteins, leading to quenching and potential steric hindrance.[6] |
Experimental Protocols for Assessing Label-Induced Perturbation
It is crucial to experimentally validate that the chosen fluorescent label does not significantly alter the function of the protein under investigation. Below are detailed protocols for key assays to assess these potential perturbations.
Enzyme Activity Assay
This protocol is designed to determine if fluorescent labeling affects the catalytic activity of an enzyme.
Principle: The rate of an enzyme-catalyzed reaction is measured for both the labeled and unlabeled enzyme. A significant difference in kinetic parameters (Km and kcat) indicates that the label is interfering with enzyme function.
Materials:
-
Unlabeled, purified enzyme
-
Fluorescently labeled, purified enzyme
-
Substrate for the enzyme (ideally a fluorogenic or chromogenic substrate)
-
Assay buffer
-
Microplate reader or spectrophotometer
Protocol:
-
Prepare a stock solution of the unlabeled and labeled enzyme of known concentration.
-
Prepare a series of substrate concentrations in the assay buffer.
-
For each enzyme (labeled and unlabeled), perform the following: a. Pipette a fixed volume of enzyme solution into the wells of a microplate. b. Initiate the reaction by adding the substrate solutions to the wells. c. Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for both the labeled and unlabeled enzyme.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Compare the Km and kcat values. A significant difference suggests that the fluorescent label is perturbing the enzyme's catalytic activity or substrate binding.
Protein Binding Affinity Assay (Fluorescence Polarization)
This protocol assesses whether the fluorescent label alters the binding affinity of a protein to its ligand or another protein.
Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule. A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization. When it binds to a larger, unlabeled protein, its tumbling slows, and the polarization of the emitted light increases.
Materials:
-
Fluorescently labeled protein or small molecule ligand
-
Unlabeled binding partner (protein or ligand)
-
Binding buffer
-
Microplate reader with polarization filters
Protocol:
-
Prepare a stock solution of the fluorescently labeled molecule at a constant, low concentration (typically in the low nanomolar range).
-
Prepare a serial dilution of the unlabeled binding partner in the binding buffer.
-
In a microplate, mix the constant concentration of the fluorescently labeled molecule with each concentration of the unlabeled binding partner. Include a control with only the labeled molecule.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Plot the change in polarization as a function of the concentration of the unlabeled binding partner.
-
Fit the data to a binding curve (e.g., a sigmoidal dose-response curve) to determine the dissociation constant (Kd).
-
Compare the Kd to literature values for the unlabeled interaction or to data obtained from a label-free method (e.g., Isothermal Titration Calorimetry) to assess the impact of the label. Recent studies have highlighted that labeling can perturb peptide/protein binding by more than an order of magnitude.[4]
Structural Analysis using Circular Dichroism (CD) Spectroscopy
This protocol is used to determine if the fluorescent label induces changes in the secondary structure of the protein.
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Proteins have distinct CD spectra depending on their secondary structure content (α-helices, β-sheets, random coils). A change in the CD spectrum upon labeling indicates a structural perturbation.
Materials:
-
Unlabeled, purified protein
-
Fluorescently labeled, purified protein
-
CD-compatible buffer (e.g., phosphate buffer, avoiding high concentrations of absorbing species)
-
CD spectropolarimeter
Protocol:
-
Prepare samples of both unlabeled and labeled protein at the same concentration (typically 0.1-1.0 mg/mL) in the CD-compatible buffer.
-
Record a baseline spectrum of the buffer alone in the far-UV region (typically 190-250 nm).[7][8]
-
Record the CD spectrum of the unlabeled protein.
-
Record the CD spectrum of the labeled protein under the same conditions.
-
Subtract the buffer baseline from both protein spectra.
-
Compare the spectra of the labeled and unlabeled protein. Significant changes in the shape and magnitude of the CD signal, particularly at the characteristic wavelengths for α-helices (~208 and ~222 nm) and β-sheets (~218 nm), indicate that the fluorescent label has altered the protein's secondary structure.[9]
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the biological context in which labeled proteins are studied.
Caption: Workflow for assessing the impact of fluorescent labeling on protein function.
Caption: Potential perturbation points of a signaling pathway by a labeled receptor.
Conclusion
The selection of a fluorescent label requires careful consideration of its potential to interfere with the biological system under study. While NBD offers advantages in terms of its small size and environmental sensitivity, it is not without its drawbacks. The comparative data and experimental protocols provided in this guide are intended to equip researchers with the tools to make informed decisions and to rigorously validate their choice of fluorescent probe. By systematically assessing the impact of labeling on protein function, the integrity and reliability of experimental findings can be significantly enhanced.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. NBD-Ethylenediamine - Biotium [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Labeling Can Significantly Perturb Measured Binding Affinity and Selectivity of Peptide-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steps for Protein Determination Using Circular Dichroism | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Circular Dichroism Spectroscopy for Protein Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 9. youtube.com [youtube.com]
A Brighter Look at Cellular Dynamics: A Quantitative Comparison of NBD Derivatives
For researchers, scientists, and drug development professionals seeking to illuminate cellular processes, the choice of a fluorescent probe is paramount. Among the plethora of available options, nitrobenzoxadiazole (NBD) derivatives have carved a niche as small, environmentally sensitive fluorophores. However, not all NBD derivatives are created equal in their ability to emit light. This guide provides a quantitative comparison of the brightness of various NBD derivatives, supported by experimental data, to aid in the selection of the most suitable probe for your research needs.
The brightness of a fluorophore is a critical parameter for sensitive detection and imaging. It is determined by two key photophysical properties: the molar extinction coefficient (ε), which represents the efficiency of light absorption at a specific wavelength, and the fluorescence quantum yield (Φ), the ratio of emitted photons to absorbed photons. A higher value for both ε and Φ results in a brighter fluorophore.
Quantitative Comparison of NBD Derivative Brightness
The following table summarizes the key photophysical properties of several common NBD derivatives. It is important to note that the brightness of NBD fluorophores is highly sensitive to their local environment, particularly the polarity of the solvent. Therefore, the data presented below specifies the solvent in which the measurements were taken.
| NBD Derivative | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Brightness (ε x Φ) |
| NBD-NMe₂ | - | 0.008[1] | Water | - |
| NBD-NHMe | - | 0.04[1] | Water | - |
| NBD-Cl (primary aliphatic amine derivative) | 22,000[2] | 0.3[2] | Methanol | 6,600 |
| NBD-Cl (secondary aliphatic amine derivative) | 25,000[2] | <0.1[2] | Methanol | <2,500 |
| NBD-PE (Phosphatidylethanolamine) | 22,000[3] | - | - | - |
| NBD-labeled Serotonin Analogs | 20,000[4] | - | Methanol | - |
| IANBD ester | 23,000[5] | - | - | - |
Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. A higher value indicates a brighter fluorophore. Data for some derivatives is incomplete as not all sources provided both values.
As the table illustrates, the nature of the substituent attached to the NBD core has a profound impact on its brightness. For instance, the primary aliphatic amine derivative of NBD-Cl in methanol is significantly brighter than its secondary amine counterpart.[2] This is attributed to differences in intramolecular charge transfer (ICT) characteristics. Similarly, the quantum yield of NBD-NHMe in water is five times higher than that of NBD-NMe₂.[1]
Furthermore, the local environment plays a crucial role. NBD derivatives are known to be weakly fluorescent in aqueous solutions and exhibit enhanced fluorescence in more hydrophobic environments.[6] This property makes them excellent probes for studying membrane dynamics and protein binding events. For example, NBD-labeled lipids are widely used to probe the organization and dynamics of cellular membranes.
Experimental Protocol for Determining Fluorophore Brightness
The quantitative data presented in this guide is typically determined using the following experimental protocols:
Measurement of Molar Extinction Coefficient (ε)
-
Preparation of Standard Solutions: A series of solutions of the NBD derivative of known concentrations are prepared in a suitable solvent.
-
UV-Vis Spectrophotometry: The absorbance of each solution is measured at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.
-
Beer-Lambert Law Calculation: The molar extinction coefficient is calculated using the Beer-Lambert law equation: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette. A plot of absorbance versus concentration should yield a straight line with a slope equal to εl.
Measurement of Fluorescence Quantum Yield (Φ)
The quantum yield is typically determined using a relative method, by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
-
Selection of a Quantum Yield Standard: A standard fluorophore with a known quantum yield and spectral properties similar to the NBD derivative is chosen.
-
Absorbance Matching: The concentrations of the sample and standard solutions are adjusted so that their absorbance at the excitation wavelength is identical and low (typically < 0.1) to avoid inner filter effects.
-
Fluorescence Spectroscopy: The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculation of Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (ηsample² / ηstandard²)
where I is the integrated fluorescence intensity, and η is the refractive index of the solvent.
Experimental Workflow for Fluorophore Brightness Determination
The following diagram illustrates the general workflow for determining the brightness of a fluorescent probe.
Caption: A flowchart outlining the key steps in determining the molar extinction coefficient and quantum yield to calculate the overall brightness of a fluorophore.
Conclusion
The selection of an appropriate NBD derivative requires careful consideration of its photophysical properties in the context of the specific biological question being addressed. While some derivatives, like the primary amine adducts of NBD-Cl, offer high intrinsic brightness, the environmental sensitivity of all NBD probes is a key feature that can be exploited to study dynamic cellular processes. By understanding the quantitative differences in brightness and the factors that influence it, researchers can make more informed decisions in their experimental design, leading to more robust and insightful results.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. NBD-PE | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
- 4. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IANBD ester | 67013-48-3 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to NBD-Based Biosensors: A Performance Benchmark Against Leading Technologies
For researchers, scientists, and drug development professionals, the selection of an appropriate biosensor technology is a critical decision that can significantly impact the quality and efficiency of their experimental outcomes. This guide provides an objective comparison of Nitrobenzoxadiazole (NBD)-based biosensors against established technologies: Förster Resonance Energy Transfer (FRET), Surface Plasmon Resonance (SPR), and Bioluminescence Resonance Energy Transfer (BRET). By presenting quantitative performance data, detailed experimental protocols, and clear visual workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their specific applications.
At a Glance: Performance Comparison of Biosensor Technologies
The selection of a biosensor is often a trade-off between sensitivity, cost, and the specific requirements of the biological question being addressed. The following table summarizes key quantitative performance metrics for NBD-based biosensors alongside FRET, SPR, and BRET technologies to facilitate a direct comparison.
| Feature | NBD-Based Biosensors | FRET Biosensors | Surface Plasmon Resonance (SPR) | BRET Biosensors |
| Principle | Solvatochromic fluorescence | Non-radiative energy transfer between two fluorophores | Change in refractive index at a metal surface | Non-radiative energy transfer from a bioluminescent donor to a fluorescent acceptor |
| Sensitivity | Nanomolar to micromolar range[1][2] | Picomolar to nanomolar range[3] | Picomolar to nanomolar range[4] | Nanomolar range |
| Limit of Detection (LOD) | As low as 1.6 nM for Cu2+[2] and 48 nM for H2S[1] | Analyte dependent, can reach picomolar levels | ~1 pg/mm² surface coverage change[5] | Analyte dependent, generally in the nanomolar range |
| Dynamic Range | Typically a 5 to 100-fold fluorescence change[1] | Can be limited, often improved with optimized fluorescent protein pairs[6] | Wide, dependent on instrumentation and surface chemistry | Generally a 2 to 10-fold change in the BRET ratio |
| Response Time | Fast, often within seconds to minutes[1] | Milliseconds to seconds | Real-time, typically seconds to minutes[7][8] | Seconds to minutes |
| Selectivity | High, dependent on the specific probe design[1] | High, determined by the specificity of the interacting partners | Can be affected by non-specific binding, requires careful surface chemistry | High, based on specific protein-protein interactions[9][10] |
| Labeling | Requires labeling of the target or a sensing molecule | Requires labeling of two interacting molecules | Label-free for the analyte | Requires genetic fusion of donor and acceptor proteins |
| Applications | Ion sensing, small molecule detection, enzyme activity assays[11][12] | Protein-protein interactions, conformational changes, kinase activity assays[6][13] | Protein-protein/ligand binding kinetics and affinity[8][14][15] | Live-cell signaling, GPCR activation, protein-protein interactions[16][17][18][19][20] |
Delving Deeper: Principles and Experimental Protocols
NBD-Based Biosensors
Principle: NBD-based biosensors leverage the environmentally sensitive fluorescence of the nitrobenzoxadiazole (NBD) fluorophore. The fluorescence quantum yield and emission wavelength of NBD are highly dependent on the polarity of its local environment. This property is exploited by designing probes where the NBD moiety's environment changes upon interaction with a specific analyte, leading to a detectable change in fluorescence intensity or color.[1][12]
Experimental Protocol: Detection of Hydrogen Sulfide (H₂S)
-
Probe Preparation: Synthesize an NBD-based probe with a recognition site for H₂S. For example, an NBD-ether probe.
-
Sample Preparation: Prepare the biological sample (e.g., cell lysate, serum) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Add the NBD-based probe to the sample at a final concentration typically in the low micromolar range. Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity of the sample using a fluorometer or a fluorescence microscope. The excitation and emission wavelengths will be specific to the NBD probe used (e.g., excitation at 468 nm, emission at 550 nm).
-
Data Analysis: Quantify the concentration of H₂S by comparing the fluorescence intensity of the sample to a standard curve generated with known concentrations of H₂S. An increase in fluorescence intensity typically correlates with a higher concentration of the analyte.[1]
Förster Resonance Energy Transfer (FRET)
Principle: FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[3] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor. This distance-dependent energy transfer can be used to measure molecular interactions, conformational changes, or enzymatic activities.[6][13]
Experimental Protocol: Kinase Activity Assay
-
Biosensor Design and Expression: Genetically encode a FRET-based kinase activity reporter. This typically consists of a donor fluorophore (e.g., CFP), an acceptor fluorophore (e.g., YFP), a kinase-specific substrate peptide, and a phosphopeptide-binding domain, all linked together. Transfect mammalian cells with the biosensor construct and allow for expression.
-
Cell Culture and Treatment: Culture the transfected cells under appropriate conditions. Stimulate the cells with an agonist to activate the kinase of interest or treat with an inhibitor to assess its effect.
-
Image Acquisition: Visualize the cells using a fluorescence microscope equipped with filters for both the donor and acceptor fluorophores. Acquire images in both the donor and FRET channels (donor excitation, acceptor emission).
-
FRET Analysis: Calculate the FRET ratio (acceptor emission / donor emission) for each cell. An increase in the FRET ratio indicates an increase in kinase activity, as phosphorylation of the substrate peptide leads to a conformational change that brings the donor and acceptor fluorophores closer together.[13]
-
Controls: Include necessary controls, such as cells expressing the biosensor but not treated with the stimulus (negative control) and cells treated with a potent kinase activator (positive control).[21]
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that detects changes in the refractive index at the surface of a thin metal film (usually gold).[8] When a biomolecule (ligand) is immobilized on the sensor surface, the binding of an analyte from a solution flowing over the surface causes a change in the local refractive index, which is detected in real-time as a change in the resonance angle of reflected light.[5][22]
Experimental Protocol: Protein-Ligand Interaction Analysis
-
Sensor Chip Preparation: Select a sensor chip with an appropriate surface chemistry (e.g., carboxymethyl dextran for amine coupling).
-
Ligand Immobilization: Immobilize the ligand (e.g., a protein) onto the sensor chip surface. This can be achieved through various chemistries, such as amine coupling, thiol coupling, or capture-based methods.
-
Analyte Injection: Inject a solution containing the analyte (e.g., a small molecule or another protein) at various concentrations over the sensor surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to generate a sensorgram, which plots RU versus time. The sensorgram shows the association of the analyte during injection and its dissociation when the injection is replaced with buffer.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which reflects the binding affinity.[15][23]
Bioluminescence Resonance Energy Transfer (BRET)
Principle: BRET is a non-radiative energy transfer process that occurs between a bioluminescent donor (e.g., Renilla luciferase, RLuc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (<10 nm).[16] Unlike FRET, BRET does not require an external light source for donor excitation, which reduces background fluorescence and phototoxicity.[17]
Experimental Protocol: GPCR-G Protein Interaction Assay
-
Construct Preparation: Create fusion constructs of the G protein-coupled receptor (GPCR) of interest with a BRET donor (e.g., GPCR-RLuc) and the interacting G protein with a BRET acceptor (e.g., Gα-YFP).
-
Cell Transfection: Co-transfect mammalian cells with the donor and acceptor constructs.
-
Cell Plating: Plate the transfected cells into a white, clear-bottom 96-well plate.
-
Ligand Stimulation: Treat the cells with a ligand that activates the GPCR.
-
Substrate Addition and Signal Detection: Add the luciferase substrate (e.g., coelenterazine h) to the wells. Immediately measure the luminescence emission at two wavelengths corresponding to the donor and acceptor emission peaks using a plate reader capable of BRET measurements.
-
BRET Ratio Calculation: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increase in the BRET ratio indicates a ligand-induced interaction between the GPCR and the G protein.[16][20]
Visualizing the Science: Signaling Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and the experimental workflows for each biosensor technology.
GPCR Signaling Pathway
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBD-based fluorescent chemosensor for the selective quantification of copper and sulfide in an aqueous solution and living cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. conformation-and-activation-based-bret-sensors-differentially-report-on-gpcr-g-protein-coupling - Ask this paper | Bohrium [bohrium.com]
- 11. Recent Advancements and Future Prospects in NBD-Based Fluorescent Chemosensors: Design Strategy, Sensing Mechanism, and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 15. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. BRET biosensors to study GPCR biology, pharmacology, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BRET biosensors to study GPCR biology, pharmacology, and signal transduction | Semantic Scholar [semanticscholar.org]
- 19. domaintherapeutics.ca [domaintherapeutics.ca]
- 20. Detecting GPCR signals with optical biosensors of Gα-GTP in cell lines and primary cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. unige.ch [unige.ch]
- 22. Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
Navigating the Chromatic Maze: A Comparative Guide to 7-Nitrobenzo[d]oxazole (NBD) and its Alternatives as Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. Among the myriad of available fluorophores, 7-Nitrobenzo[d]oxazole (NBD) has long been a workhorse for cellular imaging and biomolecular labeling. However, its inherent limitations necessitate a careful evaluation against a growing arsenal of alternative probes. This guide provides an objective comparison of NBD's performance, supported by experimental data and detailed methodologies, to empower informed decisions in probe selection.
The Double-Edged Sword: NBD's Environmental Sensitivity
A defining characteristic of NBD is the high sensitivity of its fluorescence to the polarity of the surrounding microenvironment. While this property is advantageous for sensing applications, such as reporting on protein conformational changes or membrane fluidity, it presents a significant limitation when consistent and bright fluorescence is required. In aqueous, polar environments, NBD is virtually non-fluorescent, only exhibiting strong fluorescence in hydrophobic media. This can lead to variability in signal intensity and complicates quantitative analysis in heterogeneous cellular environments.
Core Limitations of NBD as a Fluorescent Probe
Beyond its environmental sensitivity, several other factors curtail the universal applicability of NBD:
-
Suboptimal Photophysical Properties: Compared to modern fluorescent dyes, NBD exhibits a relatively low fluorescence quantum yield and molar extinction coefficient, resulting in lower overall brightness. This can be a significant drawback when imaging low-abundance targets.
-
Limited Photostability: NBD is susceptible to photobleaching, the photochemical destruction of the fluorophore upon exposure to excitation light. This leads to a rapid decay in fluorescence intensity during time-lapse imaging, limiting the duration of observation.
-
Susceptibility to Quenching: The fluorescence of NBD can be quenched by various molecules, including dithionite, which is often used experimentally to assess the topology of NBD-labeled lipids in membranes. Self-quenching at high labeling densities can also occur, limiting the achievable signal intensity.
-
Blue-Shifted Spectra: NBD's excitation and emission spectra are in the blue-green region of the visible spectrum. This can be problematic for in vivo imaging due to higher tissue autofluorescence and lower tissue penetration of shorter wavelength light.
A Brighter Horizon: Superior Alternatives to NBD
To overcome the limitations of NBD, a diverse range of alternative fluorescent probes have been developed, offering significant improvements in key performance metrics.
-
Nitrobenzothiadiazoles (NBTDs): These analogs of NBD demonstrate significantly greater photostability, making them more suitable for long-term imaging experiments.
-
Nitrobenzoselenadiazole (NBSD): This selenium-containing analog of NBD exhibits red-shifted absorption and emission spectra.[1] This shift to longer wavelengths is highly advantageous for in vivo imaging, as it minimizes interference from cellular autofluorescence and allows for deeper tissue penetration.
-
Alexa Fluor and DyLight Dyes: These commercially available families of fluorescent dyes are renowned for their exceptional brightness and photostability across the visible and near-infrared spectrum. They represent a significant improvement over NBD for most imaging applications.
-
Quantum Dots (QDs): These semiconductor nanocrystals offer exceptional photostability and narrow emission spectra, making them ideal for multiplexed imaging. However, their larger size and potential for cytotoxicity require careful consideration.
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of NBD and a selection of its alternatives. It is important to note that these values are often dependent on the specific chemical derivative and the environmental conditions under which they were measured.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness* | Photostability |
| NBD-X | ~465 | ~535 | ~25,000 | 0.1 - 0.3 | Low | Low |
| NBTD derivatives | ~470-500 | ~530-560 | ~30,000 | ~0.3 - 0.5 | Moderate | High |
| NBSD derivatives | ~480-510 | ~550-610 | ~16,000 - 35,000 | ~0.2 - 0.4 | Moderate | Moderate |
| Alexa Fluor 488 | 495 | 519 | 73,000 | 0.92 | Very High | Very High |
| DyLight 488 | 493 | 518 | 70,000 | 0.90 | Very High | Very High |
*Relative Brightness is a product of the molar extinction coefficient and the quantum yield.
Experimental Protocols
To facilitate the objective comparison of fluorescent probes, standardized experimental protocols are essential. Below are detailed methodologies for assessing key performance parameters.
Protocol for Measuring Fluorescence Quantum Yield
The relative quantum yield of a fluorescent probe can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Fluorescent probe of interest
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Solvent
Procedure:
-
Prepare a series of five dilutions of both the sample and the standard in the chosen solvent.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
Record the fluorescence emission spectrum of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)
where Φ is the quantum yield, m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Protocol for Assessing Photostability
Photostability is assessed by measuring the rate of fluorescence decay upon continuous illumination.
Materials:
-
Fluorescence microscope equipped with a camera and a stable light source
-
Fluorescently labeled sample
-
Image analysis software
Procedure:
-
Prepare a sample of the fluorescently labeled specimen (e.g., cells, beads).
-
Place the sample on the microscope stage and focus on a region of interest.
-
Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular time intervals (e.g., every 10 seconds) for a defined period (e.g., 5-10 minutes).
-
Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image.
-
Plot the normalized fluorescence intensity (Intensity at time t / Intensity at t=0) as a function of time.
-
The photobleaching rate can be quantified by fitting the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).
Protocol for Evaluating Environmental Sensitivity
The environmental sensitivity of a probe is determined by measuring its fluorescence properties in a range of solvents with varying polarity.
Materials:
-
Spectrofluorometer
-
A series of solvents with a wide range of polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water)
-
Fluorescent probe of interest
Procedure:
-
Prepare a stock solution of the fluorescent probe in a non-polar solvent.
-
Prepare a series of solutions of the probe in each of the different solvents at the same concentration.
-
Record the fluorescence excitation and emission spectra for each solution.
-
Note the wavelength of maximum emission (λ_em) and the fluorescence intensity for each solvent.
-
Plot the emission maximum (in wavenumbers, 1/λ_em) versus the solvent polarity function, F(ε, n), to generate a Lippert-Mataga plot. The slope of this plot is related to the change in the dipole moment of the fluorophore upon excitation.
-
A large shift in the emission maximum and a significant change in fluorescence intensity across the solvent series indicate high environmental sensitivity.
Visualizing the Limitations and Alternatives
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1. Key limitations of this compound (NBD) as a fluorescent probe.
Figure 2. Superior alternatives that address the limitations of NBD.
Figure 3. A logical workflow for selecting the optimal fluorescent probe.
References
A Comparative Guide to Two-Photon Excitation of NBD and Other Common Fluorophores
In the realm of advanced fluorescence microscopy, the selection of an appropriate fluorophore is paramount for achieving high-quality imaging, particularly in deep-tissue and live-cell applications. This guide provides a comparative analysis of the two-photon excitation (TPE) properties of Nitrobenzoxadiazole (NBD) alongside other widely used fluorophores, namely Fluorescein, Rhodamine, and BODIPY. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific imaging needs.
Data Presentation: A Comparative Overview of Fluorophore Properties
The following table summarizes key photophysical parameters for NBD and other common fluorophores relevant to two-photon microscopy. It is important to note that these values can vary depending on the specific derivative of the fluorophore and the experimental conditions, such as the solvent and temperature.
| Fluorophore | Two-Photon Absorption Cross-Section (σ₂) (GM)¹ | Excitation Wavelength (nm) | Quantum Yield (Φ) | Photostability |
| NBD | ~1-10 | 700-800 | Low in aqueous solutions (e.g., 0.008 for NBD-NMe₂)[1] | Moderate[2] |
| Fluorescein | ~10-40 | 780-820 | High (e.g., ~0.9 in basic aqueous solution) | Low to Moderate |
| Rhodamine B | ~100-200 | 800-840 | High (e.g., ~0.3-0.7 in ethanol) | High |
| BODIPY FL | ~10-50 | 915-930 | High (often >0.8) | High[1] |
¹GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s / photon)
Experimental Protocols
Measuring Two-Photon Absorption Cross-Section using the Z-Scan Technique
The Z-scan technique is a widely used method to determine the nonlinear optical properties of materials, including the two-photon absorption cross-section.
Principle: The Z-scan method involves translating a sample along the propagation path (z-axis) of a focused laser beam and measuring the transmission of the laser beam through the sample at each position. In an "open-aperture" Z-scan, the total transmitted light is collected by a detector. When the sample is near the focal point, the high intensity of the laser can induce two-photon absorption, leading to a decrease in the transmitted light. By analyzing the shape and depth of this transmission dip, the two-photon absorption coefficient (β) can be calculated. The two-photon absorption cross-section (σ₂) can then be determined from β.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve the fluorophore in a suitable solvent at a known concentration. The solvent should have negligible two-photon absorption at the excitation wavelength.
-
Place the solution in a cuvette with a known path length (e.g., 1 mm).
-
-
Optical Setup:
-
A mode-locked laser (e.g., Ti:sapphire) is used to generate short, high-intensity pulses.
-
The laser beam is focused using a lens.
-
The sample cuvette is mounted on a motorized translation stage that can move it along the z-axis through the focal point of the lens.
-
A photodetector is placed after the sample to collect the transmitted light. For an open-aperture Z-scan, the entire beam is collected.
-
-
Data Acquisition:
-
The sample is moved along the z-axis in small, precise steps.
-
At each z-position, the transmitted laser power is measured by the photodetector.
-
A reference detector can be used to monitor fluctuations in the laser power.
-
The normalized transmittance is calculated by dividing the transmitted power by the power measured when the sample is far from the focus (where nonlinear effects are negligible).
-
-
Data Analysis:
-
A plot of the normalized transmittance as a function of the z-position is generated. For a material exhibiting two-photon absorption, this plot will show a valley centered at the focal point (z=0).
-
The experimental data is then fit to a theoretical model to extract the two-photon absorption coefficient (β).
-
The two-photon absorption cross-section (σ₂) is calculated from β using the following equation: σ₂ = (hνβ) / N where h is Planck's constant, ν is the frequency of the incident light, and N is the number density of the fluorophore molecules in the solution.
-
Assessing Fluorophore Photostability in Two-Photon Microscopy
Photostability is a critical parameter for any fluorophore, as it determines the duration over which reliable images can be acquired.
Principle: Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. In two-photon microscopy, photobleaching is primarily confined to the focal volume. The rate of photobleaching can be quantified by measuring the decrease in fluorescence intensity over time during continuous laser scanning.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a sample containing the fluorophore of interest. This could be a solution, a fixed cell sample, or a live cell sample.
-
Mount the sample on the stage of a two-photon microscope.
-
-
Image Acquisition Parameters:
-
Set the two-photon excitation wavelength and laser power. It is crucial to use consistent laser power and scanning parameters when comparing the photostability of different fluorophores.
-
Select a region of interest (ROI) within the sample.
-
-
Time-Lapse Imaging:
-
Acquire a time-lapse series of images of the ROI. The images should be acquired at regular intervals (e.g., every 5 seconds) for a total duration that is sufficient to observe a significant decrease in fluorescence (e.g., 5-10 minutes).
-
Ensure that the sample remains in focus throughout the experiment.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching rate can be determined by fitting the decay curve to an exponential function. The time constant of the decay is a measure of the fluorophore's photostability, with a larger time constant indicating higher photostability.
-
Alternatively, the time it takes for the fluorescence intensity to decrease to 50% of its initial value (the half-life) can be used as a measure of photostability.
-
Mandatory Visualization
Ceramide Transport and Metabolism Pathway
Ceramides are synthesized in the endoplasmic reticulum (ER) and are then transported to the Golgi apparatus for further processing into more complex sphingolipids. NBD-labeled ceramides, such as NBD C₆-ceramide, are valuable tools for studying this transport and metabolism.
Experimental Workflow for Z-Scan Measurement
The following diagram illustrates the typical workflow for measuring the two-photon absorption cross-section using the Z-scan technique.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of NBD as a Probe for Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of membrane potential is critical for understanding a vast array of physiological processes, from neuronal signaling to muscle contraction and cellular homeostasis. Fluorescent probes have emerged as indispensable tools for monitoring these changes with high spatial and temporal resolution. While a variety of voltage-sensitive dyes are commercially available, the exploration of new fluorophores with potentially advantageous properties is an ongoing pursuit in cellular and molecular biophysics.
This guide provides a comparative overview of the validation of 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) as a potential probe for membrane potential. Due to the environmental sensitivity of its fluorescence, the NBD fluorophore, commonly used in lipid research, presents an intriguing candidate for voltage sensing. However, direct and quantitative validation in the scientific literature is not as established as for other dye families. This guide will therefore compare the known characteristics of NBD-labeled lipids to established voltage-sensitive dyes, outlining the necessary experimental framework for a rigorous validation.
Mechanisms of Action: How Fluorescent Probes Sense Voltage
The fluorescence of a voltage-sensitive probe changes in response to alterations in the transmembrane electric field. This response is typically governed by one of three primary mechanisms:
-
Electrochromism (Stark Effect): This is a direct effect of the electric field on the fluorophore's electronic structure. The change in membrane potential alters the energy levels of the ground and excited states of the dye, leading to a shift in its absorption and emission spectra. Probes like the styryl dyes (e.g., ANEPPS series) operate via this fast-response mechanism.[1] The NBD fluorophore is known for its solvatochromic properties, where its emission spectrum shifts based on the polarity of its environment. This environmental sensitivity suggests a potential for an electrochromic response to changes in the membrane's electric field.
-
Photoinduced Electron Transfer (PeT): In these probes, a fluorescent molecule is linked to an electron donor and acceptor. The efficiency of electron transfer, which quenches fluorescence, is modulated by the membrane potential. This mechanism can lead to a large change in fluorescence intensity and is the basis for some high-sensitivity voltage sensors.
-
Förster Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor, in close proximity. A voltage-dependent change in the distance or orientation between the two can alter the efficiency of energy transfer, leading to a ratiometric change in fluorescence. Some voltage sensors utilize a mobile charged component that moves within the membrane in response to potential changes, thereby modulating FRET.[2] Given that NBD is a common FRET partner in membrane studies, a FRET-based voltage sensor incorporating an NBD-labeled lipid is a plausible design strategy.
Diagram of Signaling Pathways
Caption: Mechanisms of action for common voltage-sensitive fluorescent probes.
Comparative Performance of Voltage-Sensitive Dyes
| Feature | di-8-ANEPPS (Styryl Dye) | DiBAC4(3) (Slow-Response Oxonol Dye) | Potential NBD-based Probe |
| Mechanism | Electrochromism (fast)[1] | Translocation and binding (slow) | Likely Electrochromism or FRET (fast) |
| Response Speed | Milliseconds[1] | Seconds to minutes | Expected to be in the millisecond range if electrochromic |
| Sensitivity (% ΔF/F per 100 mV) | ~2-10%[1] | Varies with cell type and conditions | Requires experimental validation |
| Wavelengths (Ex/Em) | ~480 nm / ~630 nm[3] | ~490 nm / ~516 nm | ~460 nm / ~540 nm (environment dependent)[] |
| Photostability | Moderate | Moderate | Moderate to low |
| Toxicity | Generally low for short-term imaging | Can be toxic with prolonged exposure | Expected to be low, as NBD-lipids are widely used in live-cell imaging |
| Ratiometric Capability | Yes (excitation or emission ratio)[3] | No | Potentially, if an emission shift is significant |
Experimental Protocols for Validation
The validation of a novel membrane potential probe, such as an NBD-based compound, requires a systematic and quantitative approach. The following outlines a typical experimental workflow.
1. Cell Culture and Labeling:
-
Cell Line Selection: Choose a cell line with well-characterized electrical properties, such as HEK293 cells, neurons, or cardiomyocytes.
-
Probe Preparation: Prepare a stock solution of the NBD-labeled lipid (e.g., NBD-C6-HPC) in a suitable solvent like DMSO.
-
Cell Labeling: Incubate the cells with the NBD probe at an optimized concentration and for a sufficient duration to allow for membrane incorporation. A typical starting concentration is 1-10 µM for 15-30 minutes.
2. Calibration of Fluorescence to Membrane Potential:
-
Patch-Clamp Electrophysiology: The gold standard for controlling and measuring membrane potential is the whole-cell patch-clamp technique.
-
Simultaneous Imaging and Electrophysiology:
-
Patch a cell and clamp the membrane potential at various holding potentials (e.g., from -100 mV to +60 mV in 20 mV steps).
-
Simultaneously, acquire fluorescence images of the cell at each holding potential.
-
-
Data Analysis:
-
Measure the average fluorescence intensity of the cell membrane at each potential.
-
Plot the change in fluorescence (ΔF/F) as a function of membrane potential.
-
The slope of this plot will give the sensitivity of the probe (% ΔF/F per 100 mV).
-
3. Ionophore-Based Calibration:
-
For a less invasive, population-level calibration, ionophores can be used to set the membrane potential based on the Nernst equation for a specific ion.
-
Potassium Titration:
-
Incubate cells in a series of buffers with varying extracellular potassium concentrations in the presence of a potassium ionophore like valinomycin.
-
Measure the fluorescence of the cell population at each potassium concentration.
-
Calculate the theoretical membrane potential for each condition using the Nernst equation and plot fluorescence against the calculated potential.
-
Diagram of Experimental Workflow
Caption: A typical workflow for the validation of a novel membrane potential probe.
Conclusion
The NBD fluorophore, with its inherent environmental sensitivity, holds promise as a potential scaffold for the development of novel membrane potential probes. Its well-documented use in live-cell imaging for studying lipid dynamics suggests low toxicity and good membrane partitioning. However, a thorough and direct validation of its voltage-sensing capabilities is a critical next step.
Researchers and drug development professionals interested in utilizing NBD-based probes for membrane potential measurements should undertake a rigorous validation process as outlined in this guide. By systematically calibrating the fluorescence response against known membrane potentials and comparing its performance to established dyes, the true potential of NBD in this application can be elucidated. While the existing literature does not provide a ready-to-use NBD voltage probe, the fundamental properties of the NBD fluorophore warrant further investigation in the quest for the next generation of sensitive and robust tools for studying cellular electrophysiology.
References
- 1. How VSDs Work | Explore Voltage-Sensitive Dyes — Potentiometric Probes [potentiometricprobes.com]
- 2. Voltage sensing by fluorescence resonance energy transfer in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simulating the Voltage-Dependent Fluorescence of Di-8-ANEPPS in a Lipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Evaluation of NBD-Cholesterol as a Cholesterol Tracer
For Researchers, Scientists, and Drug Development Professionals
The accurate tracking of cholesterol within cellular environments is paramount to understanding lipid metabolism and developing therapeutics for a range of diseases, from atherosclerosis to lysosomal storage disorders.[1] Fluorescently labeled cholesterol analogs are indispensable tools in this pursuit, with 22-NBD-cholesterol being a widely utilized probe. However, the addition of the nitrobenzoxadiazole (NBD) fluorophore can significantly alter the molecule's properties and behavior compared to endogenous cholesterol. This guide provides a critical evaluation of NBD-cholesterol, comparing its performance with alternative tracers and offering supporting experimental data to aid researchers in selecting the most appropriate tool for their specific application.
Performance Comparison of Cholesterol Tracers
The choice of a fluorescent cholesterol analog is a trade-off between photophysical properties and the faithful mimicry of natural cholesterol. The ideal tracer should exhibit minimal structural perturbation, high fluorescence quantum yield, and excellent photostability, while accurately reporting on cholesterol's subcellular localization and trafficking.
| Tracer | Structure | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |
| NBD-Cholesterol | Cholesterol with NBD fluorophore attached to the alkyl side chain (e.g., C-22 or C-25) or the 3β-hydroxyl group.[2][3][4] | ~463-488[2][5][6] | ~520-550[2][5][6] | Commercially available; used in high-throughput assays.[5][7][8] | Low brightness and photostability; can be mistargeted to mitochondria[2][9]; may not accurately mimic cholesterol's partitioning into lipid rafts.[9] |
| DHE (Dehydroergosterol) | Intrinsically fluorescent sterol, differs from cholesterol in the B-ring and side chain.[10] | ~325 | UV fluorescence[11] | Closely mimics cholesterol's biophysical properties and trafficking.[10][11] | Low quantum yield and high photobleaching propensity; requires UV excitation which can be phototoxic.[2][11] |
| BODIPY-Cholesterol | Cholesterol with a BODIPY fluorophore attached to the alkyl side chain (e.g., C-24).[12][13] | ~480-505[14][15] | ~508-515[14][15] | Bright and photostable; closely mimics cholesterol's membrane partitioning and trafficking.[12] | The BODIPY moiety can have a slight disordering effect in membranes.[13] |
| Radiolabeled Cholesterol (e.g., [3H]-cholesterol) | Cholesterol labeled with a radioactive isotope. | N/A | N/A | Gold standard for quantitative analysis of cholesterol transport.[9] | Requires specialized handling and disposal; does not allow for live-cell imaging.[7][9] |
Critical Evaluation of NBD-Cholesterol
While NBD-cholesterol is a convenient and widely used tool, researchers must be aware of its significant limitations. Studies have shown that the bulky and polar NBD group can lead to an "up-side down" orientation in model membranes and a preference for more disordered membrane environments, which is contrary to the behavior of natural cholesterol.[9] This can result in mislocalization within the cell, with some studies reporting accumulation in mitochondria rather than the expected distribution in the plasma membrane and endocytic recycling compartment.[9][16]
Furthermore, the photophysical properties of NBD-cholesterol are suboptimal for advanced microscopy techniques. It exhibits low brightness and is prone to photobleaching, making prolonged live-cell imaging and single-molecule studies challenging.[2][11] In direct comparisons, BODIPY-cholesterol has been shown to be a much brighter and more photostable alternative that more closely mimics the behavior of cholesterol in living cells.[12][17]
However, NBD-cholesterol has proven useful in specific applications, such as high-throughput cholesterol efflux assays.[5][7] Its correlation with [3H]-cholesterol efflux has been demonstrated, making it a safer and faster alternative for screening potential therapeutic compounds that modulate cholesterol transport.[7][18]
Experimental Protocols
Cholesterol Uptake Assay using NBD-Cholesterol
This protocol is adapted from commercially available kits and published studies.[6][19]
Materials:
-
NBD-Cholesterol stock solution (e.g., 1 mg/mL in ethanol)
-
Cell culture medium (serum-free for the assay)
-
Cultured cells of interest
-
Assay Buffer (e.g., PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Preparation of NBD-Cholesterol Medium: Dilute the NBD-Cholesterol stock solution in serum-free culture medium to a final working concentration (e.g., 5-20 µg/mL).[5][6][19]
-
Cell Treatment: Remove the growth medium from the cells and replace it with the NBD-Cholesterol containing medium. Experimental compounds can be added at this stage.
-
Incubation: Incubate the cells for a desired period (e.g., 4 to 72 hours) at 37°C.[6][20]
-
Washing: Remove the NBD-Cholesterol medium and wash the cells twice with Assay Buffer to remove unbound probe.
-
Analysis:
-
Flow Cytometry: Resuspend the cells in Assay Buffer and analyze using the FITC or GFP channel.[6]
-
Fluorescence Microscopy: Add fresh Assay Buffer to the plate and visualize the cells using appropriate filter sets.
-
Cholesterol Efflux Assay using NBD-Cholesterol
This protocol is a generalized version based on published methods.[5][7]
Materials:
-
NBD-Cholesterol
-
THP-1 derived macrophages (or other suitable cell line)
-
Cholesterol acceptors (e.g., HDL, apoA-1)
-
Cell lysis buffer
-
Fluorometer
Procedure:
-
Cell Labeling: Incubate macrophages with NBD-cholesterol in culture medium for a set period (e.g., 4 hours) to allow for uptake.[20]
-
Equilibration: Wash the cells and incubate in fresh medium to allow for intracellular equilibration of the probe.
-
Efflux Induction: Replace the medium with medium containing cholesterol acceptors (e.g., HDL or apoA-1) and incubate for a specific time (e.g., 1-4 hours).
-
Sample Collection:
-
Collect the supernatant (containing effluxed NBD-cholesterol).
-
Wash the cells and lyse them to collect the intracellular NBD-cholesterol.
-
-
Quantification: Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorometer.
-
Calculation: Percent efflux is calculated as: (Fluorescence in supernatant / (Fluorescence in supernatant + Fluorescence in cell lysate)) x 100.
Visualizations
Caption: Simplified cellular cholesterol trafficking pathway.
Caption: Experimental workflow for a cholesterol uptake assay.
Caption: Pros and cons of NBD-cholesterol as a tracer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NBD-cholesterol probes to track cholesterol distribution in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Techniques Using Dehydroergosterol to Study Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BODIPY-cholesterol: a new tool to visualize sterol trafficking in living cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. glpbio.com [glpbio.com]
- 16. Cholesterol distribution in living cells: fluorescence imaging using dehydroergosterol as a fluorescent cholesterol analog. [vivo.weill.cornell.edu]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of NBD Fluorescence Lifetime Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating inter-laboratory comparisons of nitrobenzoxadiazole (NBD) fluorescence lifetime measurements. While no formal, large-scale inter-laboratory study dedicated specifically to NBD has been published to date, this document outlines best practices and presents a compilation of published data to highlight the current variability in measurements. The protocols and recommendations provided are based on established methodologies for other fluorescence lifetime standards and aim to promote reproducibility and consistency in NBD-related research.
The Importance of Standardization
Fluorescence lifetime is an intrinsic property of a fluorophore, yet measurements can be influenced by a variety of environmental and instrumental factors.[1][2] For NBD, a widely used fluorescent probe in membrane and cellular studies, its lifetime is particularly sensitive to the polarity of its surrounding environment.[3] This sensitivity makes it a powerful tool but also underscores the need for standardized measurement protocols to ensure that data from different laboratories can be reliably compared. Inter-laboratory comparisons, or round-robin tests, are crucial for identifying sources of variability and establishing consensus values for standard reference materials.
Current State of NBD Fluorescence Lifetime Measurements
A review of existing literature reveals a range of reported fluorescence lifetime values for NBD and its derivatives. This variability can be attributed to differences in sample preparation, instrumentation, and data analysis methods across studies. The following table summarizes a selection of published NBD fluorescence lifetime values to illustrate this diversity.
| NBD Derivative | Solvent/Environment | Lifetime (τ) in nanoseconds (ns) | Reference |
| 22-NBD-cholesterol | Human Peripheral Blood Mononuclear Cells | Two components: τ(1) ≈ 2.14 - 2.61 ns, τ(2) ≈ 6.96 - 8.52 ns | --INVALID-LINK--[4] |
| 22-NBD-cholesterol | Human Embryonic Kidney Cells (HEK293) | Single component: τ ≈ 3.8 - 4.9 ns | --INVALID-LINK--[4] |
| N-NBD-DPPE | Fluid PC Bilayers | Longest average lifetime (inward NO2) | --INVALID-LINK--[5] |
| C12-NBD-PC | Fluid PC Bilayers | Shorter average lifetime (outward NO2) | --INVALID-LINK--[5] |
| NBD-X | Glycerol | Wavelength-dependent (phase and modulation lifetimes vary) | --INVALID-LINK--[6] |
| NBD-PE | SDS Micelles | Biexponential decay | --INVALID-LINK--[3] |
Note: This table is not exhaustive but serves to illustrate the range of reported values and the influence of the local environment on NBD's fluorescence lifetime. The orientation of the NBD nitro group has been shown to significantly affect the fluorescence lifetime.[1]
Proposed Experimental Protocol for Inter-Laboratory Comparison
To facilitate a robust inter-laboratory comparison of NBD fluorescence lifetime measurements, a standardized experimental protocol is essential. The following protocol is based on best practices established in multi-laboratory studies of other fluorescence lifetime standards.[7][8]
Sample Preparation
-
Standard Reference Material: A common, well-characterized NBD-labeled compound should be used. For example, NBD-X (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid) dissolved in a high-purity, spectroscopic grade solvent like ethanol or cyclohexane.
-
Concentration: The concentration of the NBD solution should be kept low to avoid inner filter effects and aggregation, with an absorbance of less than 0.1 at the excitation wavelength.
-
Degassing: For solutions, degassing by freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) is recommended to remove dissolved oxygen, a known fluorescence quencher.[8]
-
Temperature Control: All measurements should be performed at a constant, specified temperature (e.g., 20 °C or 25 °C) as fluorescence lifetime can be temperature-dependent.
Instrumentation and Data Acquisition
-
Measurement Technique: Both Time-Correlated Single Photon Counting (TCSPC) and Frequency-Domain Fluorometry are suitable methods. The specific technique used by each laboratory should be documented.
-
Excitation Source: A pulsed laser or LED with a pulse width significantly shorter than the expected fluorescence lifetime of NBD. The excitation wavelength should be at or near the absorption maximum of the NBD derivative.
-
Emission Wavelength: The emission should be collected at the peak of the NBD fluorescence spectrum. The use of a monochromator or a narrow bandpass filter is required.
-
Instrument Response Function (IRF): The IRF of the system must be recorded at the excitation wavelength using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Polarization: To eliminate the effects of rotational diffusion on the measured lifetime, fluorescence emission should be collected at the magic angle (54.7°) relative to the polarization of the excitation light.
Data Analysis
-
Decay Model: The fluorescence decay data should be fitted to a multi-exponential decay model. For many NBD compounds, a bi-exponential decay model is often required to achieve a good fit.
-
Fitting Procedure: An iterative reconvolution method should be used, where the experimental decay is fitted to a model function convolved with the measured IRF.
-
Goodness-of-Fit: The quality of the fit should be evaluated using statistical parameters such as a reduced chi-squared (χ²) value close to 1.0 and a random distribution of weighted residuals.
Visualization of Key Processes
To better understand the workflow of an inter-laboratory comparison and the factors influencing NBD fluorescence, the following diagrams are provided.
Conclusion and Future Directions
References
- 1. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Lifetime Standards Data Table - Edinburgh Instruments [edinst.com]
Safety Operating Guide
Safe Disposal of 7-Nitrobenzo[d]oxazole: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 7-Nitrobenzo[d]oxazole and its derivatives, ensuring compliance with safety regulations and minimizing environmental impact. The following procedures are based on established protocols for handling hazardous nitro compounds.
Key Physical and Chemical Properties
Understanding the properties of this compound and its common derivative, 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD Chloride), is crucial for safe handling and disposal.
| Property | 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD Chloride) |
| CAS Number | 10199-89-0[1] |
| Molecular Formula | C₆H₂ClN₃O₃[2] |
| Molecular Weight | 199.55[2] |
| Appearance | Light brown to slightly brown powder[3][4] |
| Melting Point | 96 - 99 °C (204.8 - 210.2 °F)[4] |
| Solubility | Soluble in DMF[2] |
| Stability | Stable under normal conditions[3][4] |
Experimental Protocols for Disposal
Step 1: Waste Identification and Segregation
-
Identify Waste: All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be considered hazardous waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect solid waste, such as contaminated gloves, paper towels, and empty vials, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Nitro compounds can react violently with other chemicals.[5]
-
Sharps Waste: Contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container.
-
Step 2: Waste Collection and Storage
-
Container Selection: Use only approved, chemically resistant containers for waste collection.[6] Ensure containers have tight-fitting lids.
-
Labeling: Immediately label all waste containers with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation and the responsible researcher's name.
-
Storage Location: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[6] The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.[1]
-
Container Integrity: Do not overfill waste containers; fill to a maximum of 90% capacity to prevent spills.[5] Keep containers closed at all times except when adding waste.[6]
Step 3: Disposal and Removal
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[6] Nitroaromatic compounds are known environmental pollutants.[7]
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. NBD Chloride - Biotium [biotium.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. ethz.ch [ethz.ch]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. reddit.com [reddit.com]
Essential Safety and Logistical Information for Handling 7-Nitrobenzo[d]oxazole
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 7-Nitrobenzo[d]oxazole, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and similar nitro-containing benzoxazole derivatives are classified as irritants. Handling these compounds requires stringent adherence to safety protocols to avoid contact with skin and eyes. The primary hazards include skin irritation and serious eye irritation.
A comprehensive personal protective equipment (PPE) plan is critical. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, butyl, or fluorocarbon rubber gloves are suitable. Ensure gloves are regularly inspected for signs of degradation or permeation. |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | In cases of splash risk, a face shield should be worn in addition to goggles.[1] |
| Body | Chemical-resistant clothing or lab coat | Disposable coveralls can provide an effective barrier against splashes and toxic particles.[2] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | For operations that may generate dust or aerosols, a respirator may be necessary.[1][3] |
| Feet | Chemical-resistant, steel-toe boots or shoes | Footwear should be fully enclosed and provide protection against chemical spills.[1][4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safely handling this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals to be used.
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly and the work area is clean and free of clutter.
-
-
Handling:
-
Use only under a chemical fume hood to avoid inhalation of dust or vapors.[3]
-
When weighing the solid compound, use a spatula and handle it carefully to avoid creating dust.
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Avoid direct contact with the skin and eyes.[3]
-
-
Cleanup and Decontamination:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Pathway:
Disposal Protocol:
-
Solid Waste:
-
Collect unused this compound and any grossly contaminated items (e.g., weigh boats, gloves, disposable lab coats) in a clearly labeled, sealed container for hazardous solid waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
-
Contaminated Glassware:
-
Rinse contaminated glassware with a suitable solvent (e.g., acetone) three times. Collect the rinsate as hazardous liquid waste. Once decontaminated, the glassware can be washed and reused or disposed of according to standard laboratory procedures for glass waste.
-
-
Final Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3]
-
By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
